molecular formula C32H48O4 B1151467 3-Acetoxy-11-ursen-28,13-olide

3-Acetoxy-11-ursen-28,13-olide

Cat. No.: B1151467
M. Wt: 496.7 g/mol
InChI Key: NCXOPROPMCEOMN-NOAGMNDJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetoxy-11-ursen-28,13-olide has been reported in Eucalyptus pulverulenta, Bursera linanoe, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,4S,5R,8R,10S,13S,14R,17S,18R,19S,20R)-4,5,9,9,13,19,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H48O4/c1-19-9-15-31-18-17-30(8)29(7)14-10-22-27(4,5)24(35-21(3)33)12-13-28(22,6)23(29)11-16-32(30,36-26(31)34)25(31)20(19)2/h11,16,19-20,22-25H,9-10,12-15,17-18H2,1-8H3/t19-,20+,22+,23-,24+,25-,28+,29-,30+,31+,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXOPROPMCEOMN-NOAGMNDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC23CCC4(C5(CCC6C(C(CCC6(C5C=CC4(C2C1C)OC3=O)C)OC(=O)C)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@]23CC[C@]4([C@@]5(CC[C@@H]6[C@@]([C@H]5C=C[C@@]4([C@@H]2[C@H]1C)OC3=O)(CC[C@@H](C6(C)C)OC(=O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Acetoxy-11-ursen-28,13-olide: Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetoxy-11-ursen-28,13-olide is a naturally occurring pentacyclic triterpenoid (B12794562) found in various plant species, notably within the Eucalyptus genus. This compound has garnered significant interest in the scientific community due to its potential therapeutic properties, including anticancer and enzyme-inhibitory activities. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation, characterization, and the evaluation of its biological effects are presented to facilitate further research and development.

Chemical Structure and Properties

This compound, also known as 11,12-dehydroursolic lactone acetate, possesses a rigid pentacyclic ursane-type skeleton. The presence of an acetoxy group at the C-3 position, a double bond between C-11 and C-12, and a lactone ring involving C-28 and C-13 are characteristic structural features.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₃₂H₄₈O₄[1]
Molecular Weight 496.7 g/mol [1]
IUPAC Name [(1S,4S,5R,8R,10S,13S,14R,17S,18R,19S,20R)-4,5,9,9,13,19,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.0¹,¹⁸.0⁴,¹⁷.0⁵,¹⁴.0⁸,¹³]tetracos-15-en-10-yl] acetate[1]
CAS Number 35959-08-1[]
Appearance Crystalline solid[]
Purity >98% (Commercially available)[]
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.
Natural Sources Eucalyptus pulverulenta, Eucalyptus viminalis, Bursera linanoe[1][]
Structural Elucidation Data

The definitive structure of this compound has been established through various spectroscopic and crystallographic techniques.

1.2.1. Crystallographic Data

The crystal structure of this compound has been determined by X-ray diffraction. The data is available from the Cambridge Crystallographic Data Centre (CCDC).

ParameterValue
CCDC Number 935680
Associated DOI 10.1107/S1600536813007253

1.2.2. Spectroscopic Data

While detailed spectral data is dispersed across various sources, identification is routinely confirmed by ¹H-NMR.

Synthesis and Isolation

Synthesis

This compound can be synthesized as a reduction product of 11-ketoursolic acid[3]. A general synthetic approach is outlined below.

Synthesis cluster_start Starting Material cluster_reaction Reaction cluster_product Product 11_ketoursolic_acid 11-Ketoursolic Acid Reduction Reduction 11_ketoursolic_acid->Reduction Reducing Agent (e.g., NaBH₄) Target_Compound This compound Reduction->Target_Compound

A generalized synthetic workflow for this compound.
Isolation from Natural Sources

A general protocol for the isolation and purification of triterpenoids from Eucalyptus leaves is described below. This process typically involves extraction followed by chromatographic separation.

Isolation Start Dried Eucalyptus Leaves Extraction Solvent Extraction (e.g., Dichloromethane or Ethanol) Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Triterpenoid Extract Filtration->Crude_Extract Chromatography Chromatographic Separation (e.g., Column Chromatography, CPC) Crude_Extract->Chromatography Purified_Compound Purified this compound Chromatography->Purified_Compound

Workflow for the isolation of this compound.

Biological Activities and Experimental Protocols

This compound has demonstrated notable biological activities, particularly antiproliferative effects against various cancer cell lines and inhibition of protein tyrosine phosphatase 1B (PTP1B).

Antiproliferative Activity

The compound has been shown to inhibit the proliferation of several human cancer cell lines, including esophageal cancer cells (EC-109, KYSE150, EC-1) and human ovarian cancer cells (A2780)[][4].

3.1.1. Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., EC-109, A2780)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 48-72 hours.

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Enzyme Inhibition: Protein Tyrosine Phosphatase 1B (PTP1B)

This compound has been identified as a mixed-type inhibitor of PTP1B, an enzyme implicated in type 2 diabetes and obesity[4].

3.2.1. Experimental Protocol: PTP1B Inhibition Assay

This assay measures the inhibitory effect of the compound on the enzymatic activity of PTP1B using a synthetic substrate, p-nitrophenyl phosphate (B84403) (pNPP).

Materials:

  • Recombinant human PTP1B

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • p-Nitrophenyl phosphate (pNPP) solution

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Add the assay buffer, PTP1B enzyme, and various concentrations of this compound to the wells of a 96-well plate.

  • Pre-incubate the mixture at 37°C for 10-15 minutes.

  • Initiate the reaction by adding the pNPP substrate.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding a stop solution (e.g., NaOH).

  • Measure the absorbance of the product, p-nitrophenol, at 405 nm.

  • Calculate the percentage of PTP1B inhibition and determine the IC₅₀ value.

PTP1B_Inhibition_Assay Start Prepare Reagents: PTP1B, Buffer, pNPP, Compound Dispensing Dispense Buffer, PTP1B, and This compound into 96-well plate Start->Dispensing Pre-incubation Pre-incubate at 37°C for 15 min Dispensing->Pre-incubation Reaction_Initiation Add pNPP to initiate reaction Pre-incubation->Reaction_Initiation Incubation Incubate at 37°C for 30 min Reaction_Initiation->Incubation Reaction_Termination Add Stop Solution (NaOH) Incubation->Reaction_Termination Measurement Measure Absorbance at 405 nm Reaction_Termination->Measurement Analysis Calculate % Inhibition and IC₅₀ Measurement->Analysis

Experimental workflow for the PTP1B inhibition assay.

Conclusion

This compound is a promising natural product with well-defined chemical characteristics and significant biological activities. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and pharmacology, facilitating further investigation into the therapeutic potential of this compound. The detailed methodologies for its isolation, characterization, and biological evaluation will aid in the standardization of research and accelerate the drug discovery process.

References

Unveiling the Natural Sources of 11,12-Dehydroursolic Lactone Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural origins of the promising ursane-type triterpenoid (B12794562), 11,12-dehydroursolic lactone acetate (B1210297). This document provides a comprehensive overview of its primary plant source, detailed experimental protocols for its extraction and isolation, and insights into the biological signaling pathways associated with related compounds. All quantitative data is presented in a clear, tabular format for ease of comparison, and key experimental and logical workflows are visualized through detailed diagrams.

Core Focus: Salvia potentillifolia as the Primary Natural Source

Scientific literature pinpoints the plant species Salvia potentillifolia as a key natural reservoir of 11,12-dehydroursolic lactone acetate. Research conducted by Ulubelen and Tuzlacı in 1987 first identified this compound within the terpenoid constituents of this particular Salvia species. While the broader Salvia genus is a well-established source of diverse bioactive terpenoids, Salvia potentillifolia remains the most specifically documented origin for this particular lactone acetate derivative.

Quantitative Analysis

To date, the available scientific literature primarily focuses on the isolation and structural elucidation of 11,12-dehydroursolic lactone acetate from Salvia potentillifolia. Detailed quantitative yield data from standardized extraction processes remains a key area for further research. The following table summarizes the currently available information regarding the natural source of this compound.

Compound NameNatural SourcePlant PartQuantitative YieldReference
11,12-Dehydroursolic Lactone AcetateSalvia potentillifoliaAerial PartsData not available in cited literatureUlubelen & Tuzlacı, 1987[1]

Experimental Protocols: Isolation and Purification

The isolation of 11,12-dehydroursolic lactone acetate from Salvia potentillifolia involves a multi-step process of extraction and chromatographic separation. The following is a detailed methodology based on established protocols for the isolation of triterpenoids from Salvia species.

1. Plant Material Collection and Preparation:

  • Aerial parts of Salvia potentillifolia are collected and air-dried in a shaded, well-ventilated area.

  • The dried plant material is then ground into a fine powder to increase the surface area for efficient solvent extraction.

2. Extraction:

  • The powdered plant material is subjected to extraction with a suitable organic solvent, typically using a Soxhlet apparatus or maceration with intermittent shaking.

  • A common solvent system for triterpenoids is a gradient of nonpolar to moderately polar solvents, starting with hexane (B92381) or petroleum ether to remove lipids and pigments, followed by extraction with chloroform, dichloromethane, or ethyl acetate to isolate the triterpenoid fraction.

3. Fractionation and Column Chromatography:

  • The crude extract is concentrated under reduced pressure to yield a gummy residue.

  • This residue is then subjected to preliminary fractionation using vacuum liquid chromatography (VLC) or column chromatography over silica (B1680970) gel.

  • A gradient elution system is employed, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity with the addition of a more polar solvent (e.g., ethyl acetate).

  • Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system and visualized with a suitable staining reagent (e.g., ceric sulfate (B86663) spray followed by heating).

4. Isolation of 11,12-Dehydroursolic Lactone Acetate:

  • Fractions showing the presence of the target compound (based on TLC comparison with a standard, if available, or by spectroscopic analysis of promising fractions) are pooled.

  • The pooled fractions are further purified using repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC) until a pure compound is obtained.

5. Structure Elucidation:

  • The structure of the isolated compound is confirmed using a combination of spectroscopic techniques, including:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): To determine the proton environment in the molecule.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number and types of carbon atoms.

    • DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.

    • COSY (Correlation Spectroscopy): To establish proton-proton correlations.

    • HSQC (Heteronuclear Single Quantum Coherence): To determine direct carbon-proton correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range carbon-proton correlations.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Infrared (IR) Spectroscopy: To identify functional groups (e.g., ester carbonyl, lactone carbonyl, double bonds).

Visualizing the Workflow and Potential Biological Interactions

To further aid in the understanding of the processes and potential biological relevance of 11,12-dehydroursolic lactone acetate, the following diagrams are provided.

G Figure 1: General Experimental Workflow for the Isolation of 11,12-Dehydroursolic Lactone Acetate start Dried and Powdered Salvia potentillifolia (Aerial Parts) extraction Solvent Extraction (e.g., Chloroform or Ethyl Acetate) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Triterpenoid Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography (Gradient Elution: Hexane-EtOAc) crude_extract->column_chromatography fraction_collection Fraction Collection and TLC Analysis column_chromatography->fraction_collection pooling Pooling of Fractions Containing the Target Compound fraction_collection->pooling purification Further Purification (Prep. TLC or HPLC) pooling->purification pure_compound Pure 11,12-Dehydroursolic Lactone Acetate purification->pure_compound structure_elucidation Structure Elucidation (NMR, MS, IR) pure_compound->structure_elucidation

Caption: General experimental workflow for isolating the target compound.

While the specific signaling pathways of 11,12-dehydroursolic lactone acetate are yet to be fully elucidated, ursane-type triterpenoids are known to interact with various cellular signaling cascades, particularly those involved in inflammation and apoptosis. The diagram below illustrates a generalized pathway often implicated in the bioactivity of these compounds.

G Figure 2: Putative Signaling Pathway for Ursane-Type Triterpenoids triterpenoid 11,12-Dehydroursolic Lactone Acetate (Ursane-Type Triterpenoid) nf_kb_pathway NF-κB Signaling Pathway triterpenoid->nf_kb_pathway Inhibition apoptosis_pathway Apoptotic Signaling Pathway triterpenoid->apoptosis_pathway Modulation inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) receptor Cell Surface Receptor (e.g., TLR4) inflammatory_stimuli->receptor receptor->nf_kb_pathway pro_inflammatory_genes Expression of Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) nf_kb_pathway->pro_inflammatory_genes caspase_activation Caspase Activation apoptosis_pathway->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: A potential signaling pathway influenced by ursane-type triterpenoids.

Conclusion and Future Directions

Salvia potentillifolia stands out as the primary documented natural source of 11,12-dehydroursolic lactone acetate. The established methodologies for triterpenoid isolation provide a solid foundation for obtaining this compound for further investigation. Future research should focus on optimizing extraction and purification protocols to improve yields and conducting comprehensive quantitative analyses across different populations of S. potentillifolia. Furthermore, in-depth studies are required to elucidate the specific molecular targets and signaling pathways modulated by 11,12-dehydroursolic lactone acetate to fully unlock its therapeutic potential for drug development.

References

3-Acetoxy-11-ursen-28,13-olide: A Technical Overview of Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetoxy-11-ursen-28,13-olide, a pentacyclic triterpenoid (B12794562) also known as 11,12-Dehydroursolic lactone acetate, is a natural compound found in several plant species, including Eucalyptus globulus, Eucalyptus viminalis, and Bursera linanoe. This technical guide provides a comprehensive overview of the currently available data on the biological activities of this compound. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of novel natural products. This document summarizes the known anticancer and enzymatic inhibitory activities of this compound, provides representative experimental protocols, and visualizes potential mechanisms of action and experimental workflows. It is important to note that while preliminary data suggests potential therapeutic relevance, in-depth quantitative data and detailed mechanistic studies in the public domain are currently limited.

Introduction

Pentacyclic triterpenoids are a class of natural products known for their diverse and significant pharmacological properties. This compound belongs to this class and has been the subject of preliminary investigations to determine its biological effects. This compound is a reduction product of 11-ketoursolic acid. The available research, primarily from in vitro studies, indicates that this compound exhibits antiproliferative effects against various cancer cell lines and functions as an inhibitor of protein tyrosine phosphatase 1B (PTP1B). Furthermore, it has been reported to possess radiosensitizing properties, suggesting a potential role in combination cancer therapies. This guide aims to consolidate the existing knowledge on this compound to facilitate further research and development.

Biological Activities

The primary biological activities attributed to this compound are its anticancer and enzyme inhibitory effects.

Anticancer Activity

This compound has demonstrated inhibitory effects on the proliferation of several cancer cell lines.

  • Esophageal Cancer: The compound has been shown to enhance the inhibitory effect on esophageal cancer cell lines, including EC-109, KYSE150, and EC-1 cells[1]. The proliferative activity of KYSE150 and EC-109 cells was significantly inhibited at medium and high concentrations of the compound[1]. For EC-1 cells, a high concentration resulted in an inhibitory rate of 28.6%[1].

  • Ovarian Cancer: It exhibits weak-to-moderate antiproliferative activity against the A2780 human ovarian cancer cell line[2][3].

Radiosensitizing Activity

The compound has been reported to have obvious radiosensitizing activity, which could potentially enhance the efficacy of radiation therapy in cancer treatment[1]. The underlying mechanism of this activity has not been elucidated in the available literature.

Enzyme Inhibition

This compound is identified as a mixed-type inhibitor of protein tyrosine phosphatase 1B (PTP1B)[2][3]. PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial role in the negative regulation of insulin (B600854) and leptin signaling pathways. Its inhibition is a therapeutic target for type 2 diabetes and obesity.

Quantitative Data

A significant limitation in the current body of public-domain research is the lack of specific quantitative data for the biological activities of this compound. The following table summarizes the reported activities; however, quantitative metrics such as IC50 values are not available.

Biological Activity Cell Line/Target Effect Reported Potency Reference
AntiproliferativeEC-109, KYSE150 (Esophageal Cancer)Inhibition of cell proliferationSignificant inhibition at medium and high concentrations[1]
AntiproliferativeEC-1 (Esophageal Cancer)Inhibition of cell proliferation28.6% inhibition at high concentration[1]
AntiproliferativeA2780 (Ovarian Cancer)Inhibition of cell proliferationWeak-to-moderate activity[2][3]
RadiosensitizationCancer cells (unspecified)Enhancement of radiation effects"Obvious radiosensitizing activity"[1]
Enzyme InhibitionProtein Tyrosine Phosphatase 1B (PTP1B)Mixed-type inhibitionSignificant inhibitory activity[2][3]

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively described in the available literature. Below are representative methodologies for key experiments based on standard practices in the field.

Antiproliferative Activity Assay (MTT Assay)

This protocol describes a common method for assessing the effect of a compound on cell proliferation.

  • Cell Culture: Human cancer cell lines (e.g., A2780, KYSE150) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted in culture medium to achieve the desired final concentrations. The cells are treated with these dilutions for a specified period (e.g., 48 or 72 hours). A vehicle control (DMSO) is also included.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This is a representative protocol for measuring the inhibitory activity of a compound against PTP1B.

  • Reagents: Recombinant human PTP1B, p-nitrophenyl phosphate (B84403) (pNPP) as a substrate, and an assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of various concentrations of this compound (dissolved in DMSO and diluted in assay buffer).

    • Add 80 µL of the PTP1B enzyme solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of the pNPP substrate solution.

    • Incubate the plate for 30 minutes at 37°C.

  • Absorbance Measurement: The reaction is stopped by adding 50 µL of 1 M NaOH. The absorbance of the product, p-nitrophenol, is measured at 405 nm.

  • Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells containing the inhibitor to the control wells (with DMSO). The IC50 value is determined from a dose-response curve.

  • Kinetic Analysis: To determine the type of inhibition (e.g., competitive, non-competitive, or mixed), the assay is performed with varying concentrations of both the substrate (pNPP) and the inhibitor. The data is then analyzed using Lineweaver-Burk or Dixon plots.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the potential mechanism of action of this compound and a general workflow for its biological evaluation.

PTP1B_Inhibition_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds pIR Phosphorylated IR (Active) IR->pIR Autophosphorylation IRS IRS Proteins pIR->IRS Activates pIRS Phosphorylated IRS (Active) IRS->pIRS Phosphorylation PI3K_Akt PI3K/Akt Pathway pIRS->PI3K_Akt Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake Promotes PTP1B PTP1B PTP1B->pIR Dephosphorylates PTP1B->pIRS Dephosphorylates Compound This compound Compound->PTP1B Inhibits

Caption: Hypothetical signaling pathway of PTP1B inhibition.

Experimental_Workflow Start Start: Compound Isolation/Synthesis (this compound) In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Antiproliferative Antiproliferative Assays (e.g., MTT on Cancer Cell Lines) In_Vitro_Screening->Antiproliferative Enzyme_Inhibition Enzyme Inhibition Assays (e.g., PTP1B) In_Vitro_Screening->Enzyme_Inhibition Radiosensitization Radiosensitization Assays (e.g., Clonogenic Survival) In_Vitro_Screening->Radiosensitization Mechanism_Studies Mechanism of Action Studies Antiproliferative->Mechanism_Studies Enzyme_Inhibition->Mechanism_Studies Apoptosis_Assay Apoptosis/Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Apoptosis_Assay Pathway_Analysis Signaling Pathway Analysis (Western Blot) Mechanism_Studies->Pathway_Analysis In_Vivo_Studies In Vivo Studies (Animal Models) Mechanism_Studies->In_Vivo_Studies Toxicity Toxicity Assessment In_Vivo_Studies->Toxicity Efficacy Efficacy Studies (Tumor Xenografts) In_Vivo_Studies->Efficacy Lead_Optimization Lead Optimization / Drug Development Efficacy->Lead_Optimization

Caption: General experimental workflow for natural product drug discovery.

Conclusion and Future Directions

This compound is a natural triterpenoid with demonstrated, albeit qualitatively described, anticancer, radiosensitizing, and PTP1B inhibitory activities. The current body of scientific literature provides a foundational understanding of its potential therapeutic applications. However, to fully assess its viability as a drug lead, further research is imperative.

Future studies should focus on:

  • Quantitative Biological Evaluation: Determining the IC50 values for its antiproliferative effects against a broader panel of cancer cell lines.

  • Mechanistic Studies: Elucidating the specific molecular mechanisms underlying its anticancer and radiosensitizing effects, including the identification of key signaling pathways and molecular targets.

  • In-depth Enzymology: A thorough characterization of its PTP1B inhibitory activity, including determination of Ki values and elucidation of its binding mode.

  • In Vivo Efficacy and Safety: Evaluating its therapeutic efficacy and toxicity in preclinical animal models of cancer and metabolic diseases.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to identify analogues with improved potency and selectivity.

The information compiled in this technical guide serves as a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. Addressing the current knowledge gaps through rigorous scientific investigation will be crucial in determining the future of this promising natural compound in medicine.

References

Ursane-Type Triterpenoids: A Comprehensive Technical Guide to Classification, Bioactivity, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ursane-type triterpenoids are a class of pentacyclic triterpenoids that are widely distributed in the plant kingdom and form the backbone of many traditional medicines. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antidiabetic properties, have made them a focal point of modern drug discovery. This technical guide provides a detailed overview of the classification of ursane-type triterpenoids, a compilation of their quantitative biological activities, in-depth experimental protocols for their study, and visualizations of the key signaling pathways they modulate. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Overview and Classification of Ursane-Type Titerpenoids

Ursane-type triterpenoids are characterized by a five-ring carbon skeleton, a derivative of ursane (B1242777).[1] They are biosynthesized in plants from the cyclization of squalene.[2] The ursane skeleton can be modified by various functional groups, such as hydroxyl, carboxyl, and keto groups, leading to a wide array of derivatives with distinct biological properties.[3]

The classification of ursane-type triterpenoids is primarily based on the substitution patterns on the pentacyclic core. Key subclasses include:

  • Ursolic Acid and its Derivatives: Ursolic acid is one of the most common ursane-type triterpenoids, characterized by a hydroxyl group at C-3 and a carboxyl group at C-28.[4][5] Its derivatives often involve modifications at these positions.[6]

  • Asiatic Acid and its Derivatives: Asiatic acid is another prominent member, distinguished by hydroxyl groups at C-2, C-3, and C-23, and a carboxyl group at C-28.[7] It is a major bioactive component of Centella asiatica.[8]

  • Corosolic Acid and its Derivatives: Corosolic acid is structurally similar to ursolic acid but with an additional hydroxyl group at C-2.[9] It is well-known for its antidiabetic properties.[10][11]

  • Boswellic Acids: While technically ursane-type triterpenoids, boswellic acids are often considered a distinct group due to their prevalence in the resin of Boswellia species. They are characterized by a carboxyl group at C-24.

Below is a diagram illustrating the basic classification of major ursane-type triterpenoids.

Ursane_Classification cluster_derivatives Major Ursane-Type Triterpenoids Ursane Ursane Skeleton Ursolic_Acid Ursolic Acid Ursane->Ursolic_Acid  -OH at C-3 -COOH at C-28 Asiatic_Acid Asiatic Acid Ursane->Asiatic_Acid  -OH at C-2, C-3, C-23 -COOH at C-28 Corosolic_Acid Corosolic Acid Ursane->Corosolic_Acid  -OH at C-2, C-3 -COOH at C-28

Figure 1: Basic classification of major ursane-type triterpenoids.

Quantitative Biological Activity Data

The following tables summarize the reported in vitro biological activities of key ursane-type triterpenoids. IC50 values represent the concentration of the compound required to inhibit a specific biological or biochemical function by 50%.

Table 1: Anticancer Activity (IC50 values in µM)

CompoundCell LineCancer TypeIC50 (µM)Reference(s)
Ursolic Acid T47DBreast Cancer231 µg/ml[12]
MCF-7Breast Cancer221 µg/ml[12]
MDA-MB-231Breast Cancer239 µg/ml[12]
HCT116Colorectal Cancer28.0 (48h)[13]
HCT-8Colorectal Cancer19.4 (48h)[13]
JurkatLeukemia~32.5[3]
Asiatic Acid M059JGlioblastoma24 (48h)[14]
HeLaCervical Cancer13.91[14]
MCF-7Breast Cancer111.72[14]
Asiaticoside (B1665284) MCF-7Breast Cancer40 (48h)[8][15]
Corosolic Acid SNU-601Gastric Cancer16.9[10]

Table 2: Anti-inflammatory Activity

CompoundAssayCell LineIC50 (µM)Reference(s)
Ursolic Acid IKKβ InhibitionCell-free69[16]
Corosolic Acid NF-κB LuciferaseRAW 264.7<50[16]
Compound 3 *NF-κB InhibitionVarious8.15-8.19[17]
NO ProductionVarious8.94-9.14[17]

* (2α, 19α)-2,19-Dihydroxy-3-oxo-urs-12-en-28-oic acid

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the study of ursane-type triterpenoids.

Extraction and Isolation of Ursolic Acid

This protocol describes a general procedure for the extraction and isolation of ursolic acid from plant material.

  • Sample Preparation: Air-dry the plant material (e.g., leaves) at room temperature and grind into a fine powder.

  • Soxhlet Extraction:

    • Defat the powdered plant material with n-hexane in a Soxhlet apparatus for approximately 30 hours to remove nonpolar compounds.[8]

    • Extract the defatted marc with a dichloromethane-methanol (1:1) solution in the Soxhlet apparatus for another 30 hours.[8]

  • Purification:

    • Concentrate the methanol (B129727) extract under reduced pressure to obtain a crude extract.

    • Perform column chromatography on the crude extract using silica (B1680970) gel as the stationary phase.[8]

    • Elute the column with a gradient of solvents, typically starting with a nonpolar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate (B1210297) gradient).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing ursolic acid.

  • Characterization: Confirm the purity and identity of the isolated ursolic acid using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][7][9][18][19]

Below is a workflow diagram for the extraction and isolation of ursolic acid.

Extraction_Workflow Start Powdered Plant Material Soxhlet_Hexane Soxhlet Extraction (n-hexane) Start->Soxhlet_Hexane Soxhlet_MeOH Soxhlet Extraction (DCM:MeOH) Soxhlet_Hexane->Soxhlet_MeOH Defatted Marc Concentration Concentration Soxhlet_MeOH->Concentration Column_Chromatography Silica Gel Column Chromatography Concentration->Column_Chromatography TLC TLC Analysis Column_Chromatography->TLC Purified_UA Purified Ursolic Acid TLC->Purified_UA Pure Fractions

Figure 2: Workflow for the extraction and isolation of ursolic acid.
Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[20]

  • Compound Treatment: Treat the cells with various concentrations of the ursane-type triterpenoid (B12794562) for the desired time period (e.g., 24, 48, or 72 hours).[20]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1.5 to 4 hours at 37°C.[20][21]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[20][21]

  • Absorbance Measurement: Shake the plate for 10 minutes in the dark and measure the absorbance at a wavelength between 540 and 595 nm using a microplate reader.[22]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Anti-inflammatory Activity: Nitric Oxide (NO) Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 × 10^5 cells/well and incubate for 24 hours.[23]

  • Compound and LPS Treatment: Pre-treat the cells with different concentrations of the triterpenoid for 1 hour, then stimulate with lipopolysaccharide (LPS; 1 µg/mL) for another 24 hours to induce inflammation.[23]

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[23]

  • Absorbance Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite (B80452) concentration from a standard curve prepared with sodium nitrite.

Western Blot Analysis of PI3K/Akt Signaling Pathway

Western blotting is used to detect specific proteins in a sample and can be used to assess the activation of signaling pathways.

  • Cell Treatment and Lysis: Treat cells with the ursane-type triterpenoid of interest. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[24]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.[24]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of PI3K and Akt overnight at 4°C.[24]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[24]

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Signaling Pathway Visualizations

Ursane-type triterpenoids exert their biological effects by modulating various intracellular signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways affected.

PI3K/Akt/mTOR Signaling Pathway

This pathway is crucial for cell growth, proliferation, and survival, and is often dysregulated in cancer. Ursane-type triterpenoids like ursolic acid and asiatic acid have been shown to inhibit this pathway.[12][24]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Ursane_Triterpenoids Ursane-Type Triterpenoids Ursane_Triterpenoids->PI3K inhibit Ursane_Triterpenoids->Akt inhibit

Figure 3: Inhibition of the PI3K/Akt/mTOR pathway by ursane-type triterpenoids.
NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. Many ursane-type triterpenoids exhibit anti-inflammatory effects by inhibiting this pathway.[16]

NFkB_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκBα IKK->IkB phosphorylates Proteasome Proteasomal Degradation IkB->Proteasome NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates to IkB_NFkB IκBα-NF-κB (Inactive) IkB_NFkB->IkB IkB_NFkB->NFkB releases Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes activates Ursane_Triterpenoids Ursane-Type Triterpenoids Ursane_Triterpenoids->IKK inhibit

Figure 4: Inhibition of the NF-κB signaling pathway by ursane-type triterpenoids.

Conclusion

Ursane-type triterpenoids represent a promising class of natural products with significant therapeutic potential. Their diverse biological activities, coupled with a growing understanding of their mechanisms of action, make them attractive candidates for drug development. This technical guide has provided a comprehensive overview of their classification, quantitative bioactivity, and key experimental methodologies for their study. The visualization of their impact on critical signaling pathways further elucidates their therapeutic potential. Continued research into the structure-activity relationships, bioavailability, and clinical efficacy of ursane-type triterpenoids is warranted to fully realize their promise as next-generation therapeutic agents.

References

An In-depth Technical Guide on the Core Mechanism of Action of 3-Acetoxy-11-ursen-28,13-olide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetoxy-11-ursen-28,13-olide is a naturally occurring pentacyclic triterpenoid (B12794562) found in several plant species, including Eucalyptus globulus, Eucalyptus pulverulenta, and Bursera linanoe.[1][2] As a derivative of ursolic acid, this compound has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the currently understood mechanism of action of this compound, focusing on its role as a protein tyrosine phosphatase 1B (PTP1B) inhibitor and its antiproliferative effects. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes potential signaling pathways to facilitate further research and drug development efforts.

Core Biological Activities

This compound has demonstrated a range of biological activities, with the most notable being its inhibitory effect on PTP1B and its antiproliferative action against various cancer cell lines.[1][3] It is also reported to possess radiosensitizing properties, particularly in esophageal cancer cells, although the underlying mechanisms are yet to be fully elucidated.[4]

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

3β-Acetoxy-urs-11-en-28,13-olide is recognized as a significant mixed-type inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[3] PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a prominent target for the development of therapeutics for type 2 diabetes and obesity. The inhibitory action of this triterpenoid on PTP1B suggests its potential as a lead compound for metabolic disease research.

Antiproliferative and Radiosensitizing Effects

The compound exhibits weak-to-moderate antiproliferative activity against the A2780 human ovarian cancer cell line.[3] Furthermore, it has been shown to inhibit the proliferation of esophageal cancer cell lines, including EC-109, KYSE150, and EC-1.[4] At high concentrations, the inhibitory rate on EC-1 cells was observed to be 28.6%.[4] Notably, this compound also displays radiosensitizing activity, suggesting its potential use as an adjunct in cancer radiotherapy.[4]

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activities of this compound and related extracts. It is important to note that specific IC50 values for the pure compound are not widely reported in the public domain literature.

Biological ActivityCell Line / TargetMeasurementValueReference
AntiproliferativeEC-1 (Esophageal Cancer)% Inhibition (High Conc.)28.6%[4]
Antiproliferative (Total Triterpenoids from Eucalyptus globulus)MDA-MB-231 (Breast Cancer)IC5050.67 µg/mL[4]
Antiproliferative (Total Triterpenoids from Eucalyptus globulus)SGC-7901 (Gastric Cancer)IC5043.12 µg/mL[4]
Antiproliferative (Total Triterpenoids from Eucalyptus globulus)Hela (Cervical Cancer)IC5042.65 µg/mL[4]

Experimental Protocols

The following are representative protocols for key experiments to evaluate the mechanism of action of this compound. These are based on standard methodologies and literature for similar compounds.

PTP1B Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound against PTP1B.

  • Reagents and Materials:

    • Recombinant human PTP1B enzyme

    • p-Nitrophenyl phosphate (B84403) (pNPP) as substrate

    • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

    • This compound (dissolved in DMSO)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add 10 µL of the compound dilutions to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control inhibitor.

    • Add 80 µL of the PTP1B enzyme solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the enzymatic reaction by adding 10 µL of the pNPP substrate.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of 2 M NaOH.

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition and determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Cell Proliferation Assay (MTT Assay)

This protocol outlines the determination of the antiproliferative effects of this compound on a cancer cell line (e.g., A2780).

  • Reagents and Materials:

    • A2780 human ovarian cancer cells

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

    • DMSO

    • 96-well cell culture plate

    • CO2 incubator

  • Procedure:

    • Seed A2780 cells into a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight in a CO2 incubator.

    • Treat the cells with various concentrations of this compound for 48 hours. Include a vehicle control.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Apoptosis Analysis by Western Blot

This protocol describes the investigation of apoptosis-related protein expression in cancer cells treated with this compound.

  • Reagents and Materials:

    • Cancer cell line of interest

    • This compound

    • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

    • Primary antibodies against Bcl-2, Bax, and Cleaved Caspase-3

    • HRP-conjugated secondary antibody

    • Chemiluminescence substrate

    • SDS-PAGE and Western blotting equipment

  • Procedure:

    • Treat cells with this compound at its IC50 concentration for 24-48 hours.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

    • Analyze the changes in the expression levels of Bcl-2, Bax, and Cleaved Caspase-3 relative to a loading control (e.g., β-actin).

Signaling Pathway and Experimental Workflow Visualization

The precise signaling pathway for this compound-induced apoptosis is not yet definitively established. However, based on studies of structurally similar triterpenoids isolated from Eucalyptus globulus, a plausible mechanism involves the intrinsic apoptosis pathway.

G Compound This compound Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Compound->Bax Activation Mitochondrion Mitochondrion Caspase3 Caspase-3 Mitochondrion->Caspase3 Cytochrome c release Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Mitochondrial Permeabilization CleavedCaspase3 Cleaved Caspase-3 (Active) Caspase3->CleavedCaspase3 Cleavage Apoptosis Apoptosis CleavedCaspase3->Apoptosis

Caption: Hypothetical signaling pathway for apoptosis induction by this compound.

G Start Start: Cancer Cell Culture Treatment Treatment with This compound Start->Treatment MTT Cell Proliferation Assay (MTT) Treatment->MTT WB Apoptosis Analysis (Western Blot) Treatment->WB IC50 Determine IC50 MTT->IC50 Protein Analyze Protein Expression (Bcl-2, Bax, Caspase-3) WB->Protein PTP1B PTP1B Inhibition Assay PTP1B_IC50 Determine PTP1B IC50 PTP1B->PTP1B_IC50 End End: Data Analysis IC50->End Protein->End PTP1B_IC50->End

Caption: General experimental workflow for evaluating the bioactivity of this compound.

References

The Emergence of a Novel Triterpenoid: A Technical Guide to 3-Acetoxy-11-ursen-28,13-olide in Eucalyptus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of the discovery, chemical properties, and potential therapeutic applications of 3-Acetoxy-11-ursen-28,13-olide, a pentacyclic triterpenoid (B12794562) identified in various Eucalyptus species. This document details the physicochemical characteristics of the compound and presents a putative experimental workflow for its extraction, isolation, and characterization from Eucalyptus biomass, based on established methodologies for similar triterpenoids. Furthermore, this guide explores the compound's known biological activities, with a particular focus on its role as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator in metabolic and oncogenic signaling pathways. All quantitative data is presented in structured tables, and key experimental and logical workflows are visualized through detailed diagrams.

Introduction

The vast and diverse genus of Eucalyptus has long been a source of valuable natural products. Among the myriad of compounds isolated from these plants, ursane-type triterpenoids have garnered significant attention for their wide range of biological activities. One such compound is this compound, also known by its synonym, 11,12-dehydroursolic lactone acetate (B1210297). First reported in Eucalyptus waxes in a manuscript by D. H. S. Hor in 1963, this compound has since been identified in species such as Eucalyptus pulverulenta, Eucalyptus globulus, and Eucalyptus viminalis[1][][3][4].

This guide serves as a technical resource for researchers and drug development professionals interested in the potential of this compound. It consolidates the available information on its discovery, chemical properties, and biological activities, and provides detailed, albeit generalized, experimental protocols for its study.

Physicochemical Properties

This compound is a crystalline substance with the molecular formula C32H48O4 and a molecular weight of 496.7 g/mol [1][5]. Its structure is characterized by a pentacyclic ursane (B1242777) skeleton with an acetoxy group at the C-3 position, a double bond between C-11 and C-12, and a lactone ring involving C-28 and C-13.

PropertyValueSource
Molecular Formula C32H48O4[1][5]
Molecular Weight 496.7 g/mol [1][5]
CAS Number 35959-08-1[1]
Appearance Crystalline solid[3]
Purity (Commercial) >98%[3]
Solubility Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone

Table 1: Physicochemical Properties of this compound

Experimental Protocols

While specific, detailed protocols for the extraction and isolation of this compound from Eucalyptus are not extensively documented in publicly available literature, the following methodologies are based on established procedures for the isolation of ursane-type triterpenoids from Eucalyptus species.

Extraction of Triterpenoids from Eucalyptus Leaves

This protocol outlines a general procedure for the extraction of triterpenoids from dried Eucalyptus leaf material.

Methodology:

  • Plant Material Preparation: Dried leaves of a suitable Eucalyptus species are ground into a fine powder.

  • Solvent Extraction: The powdered material is subjected to extraction with a non-polar solvent, such as hexane, to remove waxes and lipids. This is followed by extraction with a more polar solvent, like methanol (B129727) or ethanol, to extract the triterpenoids.

  • Concentration: The methanolic or ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning between water and a series of organic solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Triterpenoids are typically enriched in the chloroform and ethyl acetate fractions.

Isolation by Centrifugal Partition Chromatography (CPC)

This protocol is adapted from a study on the separation of ursolic acid and ursolic acid lactone from a Eucalyptus hybrid and is likely applicable for the isolation of this compound.

Methodology:

  • Sample Preparation: The enriched triterpenoid fraction from the previous step is dissolved in a suitable solvent mixture.

  • Solvent System: A two-phase solvent system is prepared. A representative system is composed of hexane/ethyl acetate/methanol/water (1:2:1.5:1 v/v/v).

  • CPC Separation: The dissolved sample is injected into the CPC instrument. The separation is performed by eluting with the mobile phase (either the upper or lower phase of the solvent system) at a specific flow rate and rotational speed.

  • Fraction Collection: Fractions are collected at regular intervals and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Purification: Fractions containing the target compound are pooled, and the solvent is evaporated to yield the purified this compound.

ParameterValue
Stationary Phase Lower aqueous phase
Mobile Phase Upper organic phase
Flow Rate 5 mL/min
Rotational Speed 1200 rpm

Table 2: Example Parameters for Centrifugal Partition Chromatography

Structural Characterization

The identity and purity of the isolated this compound would be confirmed using a combination of spectroscopic techniques.

Methodology:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded to elucidate the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): Electrospray Ionization (ESI) or another soft ionization technique is used to determine the molecular weight and fragmentation pattern of the compound.

  • Purity Assessment: The purity of the final compound is determined by High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or ELSD).

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Dried Eucalyptus Leaves grinding Grinding start->grinding extraction Solvent Extraction (Hexane, then Methanol) grinding->extraction concentration Concentration (Rotary Evaporation) extraction->concentration fractionation Liquid-Liquid Fractionation concentration->fractionation cpc Centrifugal Partition Chromatography (CPC) fractionation->cpc characterization Structural Characterization (NMR, MS, HPLC) cpc->characterization end Pure this compound characterization->end

Caption: Generalized workflow for the isolation of this compound.

PTP1B Signaling Pathway

PTP1B_pathway cluster_cell Cell Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS1 IRS-1 IR->IRS1 phosphorylates PI3K PI3K IRS1->PI3K activates AKT Akt/PKB PI3K->AKT activates GLUT4 GLUT4 Translocation AKT->GLUT4 promotes PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS1 dephosphorylates Compound This compound Compound->PTP1B inhibits

References

An In-depth Technical Guide to 3-Acetoxy-11-ursen-28,13-olide (CAS: 35959-08-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetoxy-11-ursen-28,13-olide, also known by its synonym 11,12-Dehydroursolic lactone acetate, is a natural product classified as a triterpenoid (B12794562).[1] This document provides a comprehensive overview of the available technical information for this compound, including its chemical properties, biological activities, and relevant experimental methodologies. While research on this specific molecule is limited, this guide consolidates the existing data to support further investigation and drug discovery efforts.

Chemical and Physical Properties

This ursane-type triterpenoid possesses a complex pentacyclic structure. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 35959-08-1PubChem
Molecular Formula C₃₂H₄₈O₄PubChem
Molecular Weight 496.7 g/mol PubChem
Synonyms 11,12-Dehydroursolic lactone acetateMedChemExpress
Natural Sources Found in the leaves of Eucalyptus viminalis and other Eucalyptus species.[2]BOC Sciences

Biological Activities and Potential Therapeutic Applications

Preliminary data suggests that this compound exhibits several biological activities of therapeutic interest, primarily in the areas of oncology and metabolic disease.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

This compound has been identified as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) and leptin signaling pathways. Inhibition of PTP1B is a validated strategy for the treatment of type 2 diabetes and obesity. The compound is described as a mixed-type inhibitor of PTP1B.

Antiproliferative and Radiosensitizing Effects

The compound has demonstrated antiproliferative activity against a panel of human cancer cell lines. Furthermore, it has been noted to possess radiosensitizing activity, suggesting its potential as an adjunct in radiation therapy for cancer. A summary of the reported in vitro activities is provided in Table 2.

Table 2: Reported In Vitro Biological Activities of this compound

ActivityCell LinesObserved EffectSource
Antiproliferative A2780 (Ovarian Cancer)Weak to moderate antiproliferative activityTargetMol
EC-109 (Esophageal Carcinoma)Significant inhibition at medium and high concentrationsBOC Sciences
KYSE150 (Esophageal Squamous Carcinoma)Significant inhibition at medium and high concentrationsBOC Sciences
EC-1 (Esophageal Carcinoma)28.6% inhibition at high concentrationsBOC Sciences
Radiosensitizing Not specifiedObvious radiosensitizing activityBOC Sciences

Experimental Protocols

PTP1B Inhibition Assay (General Protocol)

This assay is designed to measure the inhibitory effect of a compound on the enzymatic activity of PTP1B.

Workflow for PTP1B Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection PTP1B PTP1B Enzyme Incubation Incubate Enzyme, Compound, and Buffer PTP1B->Incubation Substrate pNPP Substrate Add_Substrate Initiate Reaction with Substrate Substrate->Add_Substrate Compound Test Compound Compound->Incubation Buffer Assay Buffer Buffer->Incubation Incubation->Add_Substrate Reaction_Mix Reaction Mixture Add_Substrate->Reaction_Mix Measure_Absorbance Measure Absorbance at 405 nm Reaction_Mix->Measure_Absorbance Data_Analysis Calculate % Inhibition and IC50 Measure_Absorbance->Data_Analysis G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay Seed_Cells Seed Cells in 96-well Plate Incubate_Cells Incubate (24h) Seed_Cells->Incubate_Cells Add_Compound Add Test Compound Incubate_Cells->Add_Compound Incubate_Treatment Incubate (48-72h) Add_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilizing Agent Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance G cluster_prep Preparation & Treatment cluster_incubation Incubation & Staining cluster_analysis Analysis Seed_Cells Seed Cells at Low Density Treat_Compound Treat with Compound Seed_Cells->Treat_Compound Irradiate Irradiate Cells Treat_Compound->Irradiate Incubate Incubate for Colony Growth (7-14 days) Irradiate->Incubate Fix_Stain Fix and Stain Colonies Incubate->Fix_Stain Count_Colonies Count Colonies (>50 cells) Fix_Stain->Count_Colonies Calculate_SF Calculate Surviving Fraction Count_Colonies->Calculate_SF

References

Physical and chemical properties of 3-Acetoxy-11-ursen-28,13-olide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3-Acetoxy-11-ursen-28,13-olide, a naturally occurring ursane-type triterpenoid. The information is compiled for professionals in research, science, and drug development who are interested in the potential therapeutic applications of this compound.

Core Physical and Chemical Properties

This compound, with the CAS number 35959-08-1, is a derivative of ursolic acid.[] It is found in various plant species, including Eucalyptus pulverulenta, Bursera linanoe, and Eucalyptus viminalis.[][2] The compound presents as a crystalline solid and has a high purity of ≥98% when obtained from commercial suppliers.[][3] For optimal stability, it should be stored in a refrigerated or frozen state, protected from air and light.[3]

Quantitative Data Summary
PropertyValueSource(s)
Molecular Formula C₃₂H₄₈O₄[][2]
Molecular Weight 496.7 g/mol [][2]
CAS Number 35959-08-1[][2]
Appearance Crystalline Solid[]
Purity ≥98%[][3]
Solubility in DMSO 10 mM[4]
XLogP3 7.7[2]

Experimental Protocols

While detailed, step-by-step experimental protocols for the isolation and synthesis of this compound are not extensively published, the following sections outline the general methodologies based on available information.

Isolation from Natural Sources

A general procedure for the isolation of triterpenoids from plant sources such as Eucalyptus species would typically involve the following steps:

G start Plant Material (e.g., Eucalyptus leaves) extraction Solvent Extraction (e.g., with methanol (B129727) or ethanol) start->extraction Grind and soak partition Liquid-Liquid Partitioning (e.g., with hexane, ethyl acetate) extraction->partition Concentrate and partition chromatography Column Chromatography (Silica gel, Sephadex) partition->chromatography Separate fractions purification Further Purification (e.g., Preparative HPLC) chromatography->purification Isolate compound end Isolated this compound purification->end Characterize

General Isolation Workflow
Chemical Synthesis

This compound is described as a reduction product of 11-ketoursolic acid.[5] A plausible synthetic route would, therefore, involve the reduction of the ketone at the C-11 position.

G start 11-Ketoursolic Acid reduction Reduction Reaction (e.g., with Sodium Borohydride) start->reduction acetylation Acetylation of 3-OH group (e.g., with Acetic Anhydride) reduction->acetylation lactonization Intramolecular Lactonization (if not already formed) acetylation->lactonization purification Purification (e.g., Crystallization, Chromatography) lactonization->purification end This compound purification->end

Plausible Synthetic Pathway

Biological Activity and Signaling Pathways

This compound exhibits promising biological activities, including anticancer and protein tyrosine phosphatase 1B (PTP1B) inhibitory effects.

Anticancer Activity

This compound has been shown to enhance the inhibitory effect on various cancer cell lines, including esophageal cancer cells (EC-109, KYSE150, EC-1) and human ovarian cancer cells (A2780).[][6] The proliferative activity of KYSE150 and EC-109 cells was significantly inhibited at medium and high concentrations.[] Furthermore, it has been found to possess radiosensitizing activity.[]

While the specific signaling pathway for this compound is not fully elucidated, the anticancer mechanisms of ursane (B1242777) triterpenoids often involve the induction of apoptosis and cell cycle arrest.[7][8] A probable pathway involves the p53-mediated activation of p38 MAPK, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins, ultimately resulting in apoptosis.[7][9]

G cluster_cell Cancer Cell compound This compound p53 p53 Activation compound->p53 p38 p38 MAPK Activation p53->p38 bcl2 Bcl-2 Family Modulation (Bcl-2 down, Bax up) p38->bcl2 caspases Caspase Cascade Activation bcl2->caspases apoptosis Apoptosis caspases->apoptosis G cluster_enzyme PTP1B Enzyme compound This compound allosteric_site Allosteric Binding Site compound->allosteric_site Binds to conformational_change Conformational Change allosteric_site->conformational_change Induces wpd_loop WPD Loop Destabilization conformational_change->wpd_loop inhibition PTP1B Inhibition wpd_loop->inhibition

References

The Synthesis of 3-Acetoxy-11-ursen-28,13-olide: A Technical Guide to the Reduction of 11-Ketoursolic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the chemical synthesis of 3-Acetoxy-11-ursen-28,13-olide, a significant derivative of ursolic acid. The core of this process involves the reduction of an 11-keto ursolic acid precursor, a transformation of key interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document outlines the reaction pathway, provides detailed experimental protocols, and presents key analytical data for the characterization of the final product.

Introduction

Ursolic acid and its derivatives are naturally occurring pentacyclic triterpenoids that have garnered substantial attention for their diverse pharmacological activities. Modifications to the ursane (B1242777) skeleton can lead to compounds with enhanced therapeutic potential. The introduction of a lactone ring, specifically the 28,13-olide, and the manipulation of the C-11 position are common strategies to modulate biological activity. This guide focuses on the synthesis of this compound, which is recognized as a reduction product of 11-ketoursolic acid derivatives.[1]

Reaction Pathway and Mechanism

The synthesis of this compound from a 3-acetoxy-11-oxo-ursolic acid precursor proceeds via a two-step process initiated by the reduction of the C-11 ketone. This reduction is typically achieved using a hydride-donating reagent, such as sodium borohydride (B1222165) (NaBH₄).

The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon at the C-11 position. This results in the formation of an 11-hydroxy intermediate. Subsequent intramolecular lactonization, where the C-13 hydroxyl group attacks the C-28 carboxylic acid (or its activated form), leads to the formation of the stable five-membered γ-lactone ring, yielding the final product, this compound.

G

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

Procedure:

  • Dissolution: Dissolve 3-Acetoxy-11-oxo-urs-12-en-28-oic acid in a suitable solvent system, such as a mixture of dichloromethane and methanol.

  • Reduction: Cool the solution in an ice bath. Add sodium borohydride portion-wise with stirring. The progress of the reduction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cautiously add dilute hydrochloric acid to quench the excess sodium borohydride and neutralize the reaction mixture.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Washing and Drying: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford pure this compound.

G

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of this compound

PropertyValueReference
Molecular Formula C₃₂H₄₈O₄[2]
Molecular Weight 496.7 g/mol [2]
Appearance Crystalline solid
Purity >98%
¹H NMR (CDCl₃, δ ppm) Characteristic signals for the ursane skeleton, acetoxy group, and olefinic proton.[3]
¹³C NMR (CDCl₃, δ ppm) Characteristic signals for carbonyls (lactone and acetate), olefinic carbons, and the triterpenoid (B12794562) core.[3]
IR (KBr, cm⁻¹) Characteristic absorptions for C=O (lactone, ester), C=C.
Mass Spec (m/z) [M]+ peak corresponding to the molecular weight.

Note: Specific peak assignments for NMR and IR would be determined from the spectra of the synthesized compound and comparison with literature data.[3]

Conclusion

This technical guide provides a comprehensive framework for the synthesis of this compound through the reduction of an 11-keto ursolic acid derivative. The outlined protocol and data serve as a valuable resource for researchers engaged in the synthesis and development of novel triterpenoid-based therapeutic agents. The successful synthesis and characterization of this compound will enable further investigation into its biological properties and potential applications.

References

The Elusive Triterpenoid: Investigating 3-Acetoxy-11-ursen-28,13-olide in Bursera linanoe

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals the confirmed presence of the pentacyclic triterpenoid (B12794562) 3-Acetoxy-11-ursen-28,13-olide in Bursera linanoe. However, a detailed quantitative analysis and specific experimental protocols for its isolation and characterization from this particular species remain largely undocumented in publicly accessible research. This whitepaper aims to synthesize the current knowledge, highlight the existing gaps, and provide a framework for future research into this potentially valuable natural product.

While the presence of this compound in Bursera linanoe is noted in chemical databases, a thorough investigation into its concentration, distribution within the plant, and optimal extraction and purification methods has not been published.[1] General studies on the genus Bursera have identified a rich diversity of triterpenoids, but these reports often lack the specific focus required for a detailed analysis of this individual compound.

Quantitative Data: A Research Gap

A critical aspect of natural product research is the quantification of target compounds within the source organism. This data is essential for assessing the economic viability of extraction and for understanding the plant's biosynthetic capacity. Unfortunately, no specific quantitative data for this compound in Bursera linanoe could be retrieved from the surveyed literature. To address this, future research should focus on developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the yield and purity of this triterpenoid from various parts of the plant (e.g., leaves, bark, resin).

Experimental Protocols: A Generalized Approach

In the absence of a specific protocol for the isolation of this compound from Bursera linanoe, a general methodology for the extraction of triterpenoids from Bursera species can be inferred. This typically involves solvent extraction of the plant material, followed by chromatographic separation techniques.

A plausible experimental workflow is outlined below. It is important to note that this is a generalized protocol and would require optimization for this specific compound and plant species.

Generalized Experimental Workflow for Triterpenoid Isolation

experimental_workflow plant_material Plant Material (Bursera linanoe) extraction Solvent Extraction (e.g., Methanol, Ethanol, Hexane) plant_material->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fractions Fractions column_chromatography->fractions tlc TLC Analysis fractions->tlc purification Further Purification (e.g., Preparative HPLC) tlc->purification Select Fractions isolated_compound Isolated this compound purification->isolated_compound characterization Structural Elucidation (NMR, MS, IR) isolated_compound->characterization

Caption: A generalized workflow for the isolation and purification of triterpenoids from Bursera species.

Biological Activity and Signaling Pathways: An Unexplored Frontier

The biological activities and associated signaling pathways of this compound, particularly when sourced from Bursera linanoe, are not well-defined in the scientific literature. While research on other triterpenoids from the Bursera genus has indicated potential anti-inflammatory and cytotoxic properties, specific studies on this compound are lacking.

To guide future investigations, a hypothetical signaling pathway diagram is presented below, illustrating potential mechanisms of action for ursane-type triterpenoids based on existing knowledge of related compounds. This diagram serves as a conceptual framework rather than a confirmed pathway for this compound.

Hypothetical Signaling Pathway for Ursane-Type Triterpenoids

signaling_pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cell Surface Receptor mapk MAPK Pathway receptor->mapk Activation/Inhibition pi3k PI3K/Akt Pathway receptor->pi3k Activation/Inhibition compound This compound compound->receptor transcription_factors Transcription Factors (e.g., AP-1, NF-κB) mapk->transcription_factors nfkb NF-κB Pathway pi3k->nfkb nfkb->transcription_factors gene_expression Gene Expression (Inflammation, Apoptosis) transcription_factors->gene_expression

Caption: A hypothetical signaling cascade potentially modulated by ursane-type triterpenoids.

Conclusion and Future Directions

The natural occurrence of this compound in Bursera linanoe presents an opportunity for further scientific exploration. The current body of research, however, lacks the specific, in-depth data required for a comprehensive technical understanding of this compound within this particular plant species. Future research efforts should be directed towards:

  • Quantitative Analysis: Developing and applying robust analytical methods to quantify the compound in various parts of Bursera linanoe.

  • Isolation and Characterization: Establishing a detailed and optimized protocol for the extraction, isolation, and structural elucidation of this compound.

  • Biological Evaluation: Conducting comprehensive studies to determine the pharmacological activities and underlying molecular mechanisms of this specific triterpenoid.

By addressing these research gaps, the scientific community can unlock the full potential of this compound from Bursera linanoe for potential applications in drug discovery and development.

References

Methodological & Application

Synthesis of 3-Acetoxy-11-ursen-28,13-olide: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 3-Acetoxy-11-ursen-28,13-olide, a bioactive triterpenoid (B12794562) derivative. The protocol outlines a multi-step synthesis commencing from the readily available natural product, ursolic acid. Key transformations include the acetylation of the C-3 hydroxyl group, oxidation of the C-11 position, and a subsequent intramolecular lactonization to form the characteristic 28,13-olide ring, followed by the formation of the C11-C12 double bond. This application note includes detailed experimental procedures, tabulated quantitative data for each synthetic step, and visual representations of the synthetic workflow to aid in reproducibility and understanding. The methodologies provided are intended to be a valuable resource for researchers in medicinal chemistry, natural product synthesis, and drug discovery.

Introduction

This compound is a pentacyclic triterpenoid belonging to the ursane (B1242777) family. As a derivative of ursolic acid, a compound known for a wide range of pharmacological activities, this acetoxy-lactone derivative has garnered interest for its potential therapeutic applications. Notably, it has been reported to inhibit the proliferation of certain cancer cell lines. The synthesis of this and similar molecules is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. The synthetic route described herein provides a reliable method for accessing this compound for further biological investigation.

Synthesis Overview

The synthesis of this compound originates from ursolic acid (UA). The overall synthetic strategy involves three main stages:

  • Protection of the C-3 Hydroxyl Group: The C-3 hydroxyl group of ursolic acid is acetylated to prevent its participation in subsequent oxidation reactions.

  • Functionalization of the C-ring: The C-11 position is oxidized to introduce a keto group, a key intermediate for the subsequent transformations.

  • Lactone and Alkene Formation: The final steps involve the formation of the 28,13-lactone ring and the introduction of the C11-C12 double bond. While the precise one-pot conversion from the 11-keto intermediate is a complex reaction, it is proposed to proceed via reduction of the ketone to an alcohol followed by acid-catalyzed dehydration and lactonization.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Ursolic acid can be obtained from various commercial suppliers. Reaction progress should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates. Purification of compounds should be performed using column chromatography on silica gel. Characterization of synthesized compounds should be carried out using standard spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 1: Synthesis of 3-Acetoxy-urs-12-en-28-oic acid (Acetylursolic Acid)

  • Reaction Setup: In a round-bottom flask, dissolve ursolic acid (1.0 g, 2.19 mmol) in a mixture of pyridine (B92270) (10 mL) and acetic anhydride (B1165640) (5 mL).

  • Reaction Conditions: Stir the reaction mixture at room temperature overnight.

  • Work-up: Pour the reaction mixture into ice-water (50 mL) and stir for 30 minutes to precipitate the product.

  • Purification: Filter the precipitate, wash with water until neutral, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol (B145695) to afford 3-Acetoxy-urs-12-en-28-oic acid as a white solid.

Protocol 2: Synthesis of 3-Acetoxy-11-oxo-urs-12-en-28-oic acid

  • Reaction Setup: Dissolve 3-Acetoxy-urs-12-en-28-oic acid (1.0 g, 2.01 mmol) in glacial acetic acid (20 mL) in a round-bottom flask.

  • Reagent Addition: Slowly add chromium trioxide (0.4 g, 4.0 mmol) to the solution while maintaining the temperature at 20-25°C with a water bath.

  • Reaction Conditions: Stir the mixture at room temperature for 2 hours.

  • Work-up: Quench the reaction by adding methanol (B129727) (5 mL) and then pour the mixture into water (100 mL).

  • Purification: Extract the product with ethyl acetate (B1210297) (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography (petroleum ether:ethyl acetate, 10:1) to yield 3-Acetoxy-11-oxo-urs-12-en-28-oic acid.

Protocol 3: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve 3-Acetoxy-11-oxo-urs-12-en-28-oic acid (0.5 g, 0.97 mmol) in a suitable solvent such as methanol (20 mL).

  • Reduction: Cool the solution to 0°C and add sodium borohydride (B1222165) (0.1 g, 2.64 mmol) portion-wise. Stir the reaction mixture at 0°C for 1 hour. This step reduces the C-11 ketone to a hydroxyl group.

  • Lactonization and Dehydration: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to catalyze the intramolecular lactonization between the C-28 carboxylic acid and the C-13 position, and the dehydration of the C-11 hydroxyl group to form the C11-C12 double bond.

  • Work-up: Extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (petroleum ether:ethyl acetate, 20:1) to obtain this compound.

Data Presentation

Step Compound Name Starting Material Molecular Formula Molecular Weight ( g/mol ) Yield (%) Physical Appearance
13-Acetoxy-urs-12-en-28-oic acidUrsolic AcidC₃₂H₅₀O₄498.74~95White Solid
23-Acetoxy-11-oxo-urs-12-en-28-oic acid3-Acetoxy-urs-12-en-28-oic acidC₃₂H₄₈O₅512.72~60-70White Powder
3This compound3-Acetoxy-11-oxo-urs-12-en-28-oic acidC₃₂H₄₈O₄496.72~40-50Crystalline Solid

Mandatory Visualizations

Synthesis_Workflow cluster_step1 Step 1 cluster_step2 Step 2 cluster_step3 Step 3 Ursolic_Acid Ursolic Acid Acetylursolic_Acid 3-Acetoxy-urs-12-en-28-oic acid Ursolic_Acid->Acetylursolic_Acid Acetylation Step1_Reagents Acetic Anhydride, Pyridine Keto_Intermediate 3-Acetoxy-11-oxo-urs-12-en-28-oic acid Acetylursolic_Acid->Keto_Intermediate Oxidation Step2_Reagents CrO₃, Acetic Acid Final_Product This compound Keto_Intermediate->Final_Product Reduction, Lactonization & Dehydration Step3_Reagents 1. NaBH₄ 2. H⁺

Caption: Synthetic workflow for this compound.

Biological Activity and Potential Applications

This compound has demonstrated noteworthy biological activities, primarily in the context of cancer research. Studies have shown that this compound can significantly inhibit the proliferative activity of various cancer cell lines. While the precise mechanism of action is still under investigation, it is hypothesized to involve the induction of apoptosis and cell cycle arrest. The structural modifications from the parent ursolic acid, namely the C-3 acetate and the 28,13-lactone with the C11-C12 double bond, are believed to be critical for its enhanced cytotoxic profile. Further research into its molecular targets and signaling pathways is warranted to fully elucidate its therapeutic potential.

Biological_Activity Compound This compound Cell Cancer Cell Compound->Cell Apoptosis Induction of Apoptosis Cell->Apoptosis triggers CellCycleArrest Cell Cycle Arrest Cell->CellCycleArrest induces Proliferation Inhibition of Proliferation Apoptosis->Proliferation CellCycleArrest->Proliferation

Caption: Proposed mechanism of anti-proliferative activity.

Conclusion

This document provides a detailed and actionable guide for the synthesis of this compound. By following the outlined protocols, researchers can reliably produce this compound for further investigation into its biological properties and potential as a lead compound in drug development. The provided data and visualizations are intended to facilitate a clear understanding of the synthetic process and the compound's biological context.

Application Notes and Protocols for the Isolation of 3-Acetoxy-11-ursen-28,13-olide from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetoxy-11-ursen-28,13-olide is a pentacyclic triterpenoid (B12794562) of the ursane (B1242777) type that has garnered significant interest within the scientific community. This natural compound has been identified in various plant species, including Eucalyptus pulverulenta, Bursera linanoe, and Eucalyptus viminalis[1]. The growing body of research on this molecule is attributed to its promising biological activities, notably its function as a protein tyrosine phosphatase 1B (PTP1B) inhibitor and its anti-proliferative effects on various cancer cell lines.

PTP1B is a key negative regulator in insulin (B600854) and leptin signaling pathways, making its inhibitors potential therapeutic agents for type 2 diabetes and obesity. Furthermore, the anti-proliferative properties of this compound suggest its potential as a lead compound in the development of novel anticancer drugs.

These application notes provide a comprehensive overview of the isolation, characterization, and biological significance of this compound, along with detailed protocols for its extraction and purification from plant material.

Biological Activity and Signaling Pathways

PTP1B Inhibition

This compound exhibits inhibitory activity against PTP1B. This enzyme plays a crucial role in dephosphorylating the insulin receptor, thereby attenuating the insulin signaling cascade. Inhibition of PTP1B by this compound enhances insulin sensitivity, making it a compound of interest for the management of insulin resistance.

PTP1B_Inhibition cluster_0 Insulin Signaling Pathway Insulin Insulin Insulin_Receptor Insulin Receptor (IR) Insulin->Insulin_Receptor Binds IRS Insulin Receptor Substrate (IRS) Insulin_Receptor->IRS Phosphorylates PTP1B PTP1B PTP1B->Insulin_Receptor Dephosphorylates PI3K PI3K IRS->PI3K Activates AKT Akt PI3K->AKT Activates GLUT4 GLUT4 Translocation (Glucose Uptake) AKT->GLUT4 Compound This compound Compound->PTP1B Inhibits Extraction_Workflow Plant_Material Dried & Powdered Plant Material (500 g) Soxhlet_Hexane Soxhlet Extraction (n-Hexane, 8h) Plant_Material->Soxhlet_Hexane Defatted_Material Defatted Plant Material Soxhlet_Hexane->Defatted_Material Soxhlet_EtOAc Soxhlet Extraction (Ethyl Acetate, 12h) Defatted_Material->Soxhlet_EtOAc Crude_Extract Crude Ethyl Acetate Extract Soxhlet_EtOAc->Crude_Extract

References

Application Notes and Protocols for 3-Acetoxy-11-ursen-28,13-olide In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known in vitro biological activities of 3-Acetoxy-11-ursen-28,13-olide, a pentacyclic triterpenoid (B12794562) compound. Detailed protocols for relevant assays are provided to facilitate further research into its potential therapeutic applications.

Biological Activities and Data Summary

This compound has demonstrated a range of biological activities in vitro, primarily centered around its anti-proliferative and enzyme-inhibitory effects. While extensive quantitative data for this specific compound is limited in the public domain, the available information, along with data from structurally related ursane-type triterpenoids, suggests potential applications in cancer and inflammatory disease research.

Anti-Proliferative Activity

This compound has been shown to inhibit the growth of various cancer cell lines.

Table 1: Summary of Anti-Proliferative Activity of this compound

Cell LineCancer TypeObserved EffectQuantitative Data (IC50)
EC-109Esophageal CarcinomaEnhanced inhibitory effect[]Data not available
KYSE150Esophageal Squamous CarcinomaSignificant inhibition of proliferation at medium and high concentrations[]Data not available
EC-1Esophageal CarcinomaInhibition of proliferation28.6% inhibition at high concentrations[]
A2780Human Ovarian CancerWeak-to-moderate anti-proliferative activity[2]Data not available
Enzyme Inhibitory Activity

The compound is a known inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme implicated in metabolic diseases.

Table 2: Summary of Enzyme Inhibitory Activity of this compound

Target EnzymeBiological RelevanceObserved EffectQuantitative Data (IC50)
Protein Tyrosine Phosphatase 1B (PTP1B)Type 2 diabetes, obesitySignificant inhibitory activity; mixed-type inhibitor[2]Data not available

Experimental Protocols

The following are detailed protocols for in vitro assays relevant to the observed biological activities of this compound. These protocols are based on established methodologies for similar compounds and can be adapted for specific experimental needs.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is designed to assess the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., EC-109, KYSE150, A2780)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This colorimetric assay measures the inhibitory effect of the compound on PTP1B activity.

Materials:

  • Recombinant human PTP1B

  • p-Nitrophenyl phosphate (B84403) (pNPP) substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)

  • This compound

  • 96-well plates

  • Microplate reader

Protocol:

  • Prepare a reaction mixture containing the assay buffer and PTP1B enzyme.

  • Add various concentrations of this compound to the wells of a 96-well plate. Include a positive control (e.g., a known PTP1B inhibitor) and a negative control (vehicle).

  • Add the PTP1B enzyme solution to each well and pre-incubate for 10-15 minutes at 37°C.

  • Initiate the reaction by adding the pNPP substrate to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

  • Measure the absorbance at 405 nm, which corresponds to the formation of p-nitrophenol.

  • Calculate the percentage of PTP1B inhibition and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate potential signaling pathways that may be modulated by this compound, based on the known mechanisms of related ursane-type triterpenoids, as well as a general experimental workflow for its in vitro evaluation.

G cluster_workflow Experimental Workflow for In Vitro Evaluation Compound This compound CellLines Cancer Cell Lines (e.g., EC-109, A2780) Compound->CellLines Enzyme PTP1B Enzyme Compound->Enzyme MTT MTT Assay (Cell Viability) CellLines->MTT PTP1B_Assay PTP1B Inhibition Assay Enzyme->PTP1B_Assay Data IC50 Determination & Data Analysis MTT->Data PTP1B_Assay->Data

Caption: General workflow for in vitro screening.

G cluster_pathway Potential Anti-Cancer Signaling Pathways Compound This compound PI3K PI3K Compound->PI3K Inhibition MAPK MAPK (ERK, p38, JNK) Compound->MAPK Modulation NFkB NF-κB Compound->NFkB Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes MAPK->Proliferation Regulates Apoptosis Apoptosis MAPK->Apoptosis Regulates NFkB->Proliferation Promotes NFkB->Apoptosis Inhibits

Caption: Potential anti-cancer signaling pathways.

G cluster_inflammatory_pathway Potential Anti-Inflammatory Signaling Pathways Compound This compound NFkB_path NF-κB Pathway Compound->NFkB_path Inhibition MAPK_path MAPK Pathway Compound->MAPK_path Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NFkB_path TLR4->MAPK_path COX2 COX-2 NFkB_path->COX2 iNOS iNOS NFkB_path->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_path->Cytokines MAPK_path->COX2 MAPK_path->iNOS MAPK_path->Cytokines

Caption: Potential anti-inflammatory signaling.

References

Anticancer Research Applications of 3-Acetoxy-11-ursen-28,13-olide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetoxy-11-ursen-28,13-olide is a pentacyclic triterpenoid (B12794562) natural product that has garnered attention in anticancer research for its potential antiproliferative and pro-apoptotic activities. This document provides a summary of its known anticancer applications, including available data on its efficacy against various cancer cell lines and detailed protocols for key experimental assays.

Antiproliferative Activity

This compound has demonstrated inhibitory effects on the proliferation of several cancer cell lines, most notably esophageal and ovarian cancer cells. While comprehensive quantitative data remains limited in publicly accessible literature, preliminary findings suggest a dose-dependent inhibition of cancer cell growth.

Data Summary: In Vitro Antiproliferative Activity

Cell LineCancer TypeReported ActivityQuantitative Data (IC50)
EC-109Esophageal CarcinomaEnhanced inhibitory effect.Not Available
KYSE-150Esophageal Squamous Cell CarcinomaEnhanced inhibitory effect.Not Available
EC-1Esophageal CarcinomaEnhanced inhibitory effect.Not Available
A2780Ovarian CancerWeak to moderate antiproliferative activity.Not Available

Note: The lack of specific IC50 values in the available literature highlights a significant gap in the current understanding of this compound's potency. Further dose-response studies are required to definitively quantify its anticancer efficacy.

Experimental Protocols

The following are detailed protocols for standard assays used to characterize the anticancer properties of compounds like this compound. These protocols are based on established methodologies and can be adapted for the specific investigation of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry, thus giving an indication of the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-treatment control.

    • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add this compound incubate_24h->add_compound incubate_treatment Incubate for 24/48/72h add_compound->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 CellCycle_Flow start Start with Treated and Control Cells harvest Harvest and Wash Cells start->harvest fix Fix with Cold 70% Ethanol harvest->fix stain Stain with Propidium Iodide (PI) and RNase A fix->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze DNA Content Histogram acquire->analyze end Determine Percentage of Cells in G0/G1, S, and G2/M Phases analyze->end Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway compound This compound Bcl2 Bcl-2 (Anti-apoptotic) compound->Bcl2 Inhibition? Bax Bax (Pro-apoptotic) compound->Bax Activation? CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Application Notes and Protocols for 3-Acetoxy-11-ursen-28,13-olide in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 3-Acetoxy-11-ursen-28,13-olide, a natural triterpenoid (B12794562) compound, in cell culture-based research. This document outlines its known biological activities, presents a framework for quantitative data analysis, and offers detailed protocols for key experimental assays.

Introduction

This compound is a derivative of ursolic acid, a pentacyclic triterpenoid found in various medicinal plants. Emerging research has highlighted its potential as a bioactive molecule with anti-cancer properties. Notably, it has been identified as a mixed-type inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator of multiple signaling pathways involved in cell growth, proliferation, and metabolism.[1]

Biological Activities

Anti-proliferative and Cytotoxic Effects

Studies have demonstrated that this compound exhibits anti-proliferative and cytotoxic effects against a range of cancer cell lines. This activity has been observed in human esophageal cancer cell lines, including EC-109, KYSE150, and EC-1, as well as the A2780 human ovarian cancer cell line.[1] The anti-proliferative activity against A2780 cells has been described as weak to moderate. For the esophageal cancer cell lines, significant inhibition of proliferation was noted at medium and high concentrations of the compound. One study reported an inhibitory rate of 28.6% on EC-1 cells at a high concentration, although the specific concentration was not defined in the available literature.

Radiosensitizing Activity

In addition to its direct cytotoxic effects, this compound has been noted to possess radiosensitizing activity, suggesting its potential as an adjunct in radiation therapy for cancer.

Mechanism of Action: PTP1B Inhibition

A key molecular target of this compound is Protein Tyrosine Phosphatase 1B (PTP1B).[1] PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial role in downregulating signaling pathways initiated by growth factor receptors. Inhibition of PTP1B can lead to the sustained activation of these pathways, which, in a cancerous context, can paradoxically result in anti-tumor effects such as cell cycle arrest and apoptosis. PTP1B is known to be involved in the regulation of the Ras/MAPK and PI3K/Akt signaling pathways.[2]

Data Presentation

Cell LineAssay TypeEndpointTreatment Duration (hours)IC50 (µM)Max Inhibition (%)Notes
Esophageal Cancer
EC-109MTT / SRBViability24, 48, 72Data to be determinedData to be determined
KYSE150MTT / SRBViability24, 48, 72Data to be determinedData to be determined
EC-1MTT / SRBViability24, 48, 72Data to be determinedData to be determinedReported 28.6% inhibition at "high concentration"
Ovarian Cancer
A2780MTT / SRBViability24, 48, 72Data to be determinedData to be determinedDescribed as having "weak-moderate" activity[1]
Other
User-defined

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: Dissolve this compound powder in sterile dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations using a complete cell culture medium. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.5%).

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is designed to assess the effect of this compound on cell viability by measuring the metabolic activity of cultured cells.

Materials:

  • Target cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plates for the desired treatment durations (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • Target cancer cell lines

  • Complete cell culture medium

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for the desired time period.

  • Cell Harvesting:

    • Adherent cells: Gently trypsinize the cells, wash with complete medium to inactivate trypsin, and collect the cell pellet by centrifugation.

    • Suspension cells: Directly collect the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

    • FITC signal (FL1): Detects Annexin V binding to phosphatidylserine (B164497) on apoptotic cells.

    • PI signal (FL2/FL3): Detects PI uptake by cells with compromised membranes (late apoptotic/necrotic).

Visualizations

Proposed Signaling Pathway of this compound

The following diagram illustrates the hypothetical signaling cascade initiated by the inhibition of PTP1B by this compound, leading to downstream effects on cell cycle progression and apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_erk Ras/ERK Pathway cluster_pi3k_akt PI3K/Akt Pathway cluster_cdk Cdk3 Pathway cluster_nucleus Nucleus GF Growth Factor GFR Growth Factor Receptor (RTK) GF->GFR Ras Ras GFR->Ras Activates PI3K PI3K GFR->PI3K Activates Compound This compound PTP1B PTP1B Compound->PTP1B Inhibits PTP1B->GFR Dephosphorylates (Inhibits) Cdk3 Cdk3 PTP1B->Cdk3 Dephosphorylates (Activates) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CellCycle Cell Cycle Progression (G1/S Transition) ERK->CellCycle Promotes Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibits Rb Rb Cdk3->Rb Phosphorylates E2F E2F Rb->E2F Inhibits E2F->CellCycle Promotes

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow for Assessing Cytotoxicity and Apoptosis

The following diagram outlines a typical workflow for evaluating the effects of this compound on cancer cell lines.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_viability Viability Assay cluster_apoptosis Apoptosis Assay A Culture target cancer cell line C Seed cells in multi-well plates A->C B Prepare stock solution of This compound in DMSO D Treat cells with serial dilutions of the compound B->D C->D E Incubate for 24, 48, 72 hours D->E F Perform MTT Assay E->F I Stain with Annexin V-FITC/PI E->I G Measure absorbance at 570 nm F->G H Calculate IC50 G->H J Analyze by Flow Cytometry I->J K Quantify apoptotic cell population J->K

Caption: Workflow for cytotoxicity and apoptosis assessment.

References

Analytical methods for 3-Acetoxy-11-ursen-28,13-olide quantification

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Quantification of 3-Acetoxy-11-ursen-28,13-olide

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a pentacyclic triterpenoid (B12794562) found in various plant species, such as Eucalyptus viminalis.[] Triterpenoids are a class of naturally occurring compounds with a wide range of biological activities, making their accurate quantification crucial for research and drug development. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Charged Aerosol Detection (CAD), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Data Presentation

The following tables summarize typical validation parameters for the quantification of triterpenoids, which can be expected for the analysis of this compound.

Table 1: Representative HPLC-UV/CAD Method Validation Parameters for Triterpenoid Quantification

Analyte (Structurally Similar)Linearity (r²)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Accuracy (Recovery %)Precision (RSD %)Reference
Oleanolic Acid>0.99990.080.2494.70 - 105.81<2.0[2]
Ursolic Acid>0.99990.120.3694.70 - 105.81<2.0[2]
Generic Triterpenoids (CAD)>0.998< 1 ng on column< 2 ng on columnNot Reported< 7.0[3]

Table 2: Representative LC-MS/MS Method Validation Parameters for Triterpenoid Quantification

Analyte (Structurally Similar)Linearity (r)Intra-day Precision (RSD %)Inter-day Precision (RSD %)Stability (RSD %)Repeatability (RSD %)Recovery (%)Reference
14 Representative Triterpenoids0.9980–0.99991.18–3.791.53–3.961.32–3.972.21–4.2598.11–103.8[4]

Experimental Protocols

1. Sample Preparation from Plant Material

This protocol describes a general method for extracting triterpenoids from plant matrices.

  • Drying and Grinding: Dry the plant material (e.g., leaves, bark) at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder to increase the surface area for efficient extraction.

  • Extraction:

    • Weigh an appropriate amount of the powdered plant material (e.g., 0.20 g).[4]

    • Add a suitable solvent. Methanol, ethanol, or acetonitrile (B52724) are commonly used.[2][4] For this compound, which is soluble in ethyl acetate, dichloromethane, and acetone, these can also be considered.[5]

    • Employ an efficient extraction technique such as ultrasonication for 30 minutes or Soxhlet extraction.[2][4]

    • Centrifuge the mixture to separate the supernatant from the solid plant material.

  • Purification (Optional): For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.

  • Final Preparation: Filter the supernatant through a 0.22 µm syringe filter before injection into the chromatography system.

2. HPLC-UV/CAD Analysis Protocol

This method is suitable for quantification when high sensitivity is not the primary requirement.

  • Instrumentation: A standard HPLC system equipped with a UV detector or a Charged Aerosol Detector (CAD).

  • Chromatographic Conditions:

    • Column: A C18 or a specialized C30 column for better resolution of triterpenoids (e.g., Acclaim C30, 3 µm).[3]

    • Mobile Phase: A gradient elution is typically used.

      • Solvent A: Water with an additive like 0.1% formic acid.

      • Solvent B: Acetonitrile or methanol.[3]

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Injection Volume: 10 - 20 µL.

    • Column Temperature: 25 - 30°C.

    • Detection:

      • UV: As triterpenoids lack a strong chromophore, detection is often performed at low wavelengths, such as 210 nm.[3]

      • CAD: Provides more uniform response for non-volatile analytes and can achieve lower detection limits than UV for this class of compounds.[3]

  • Quantification: Create a calibration curve using a certified reference standard of this compound at various concentrations.

3. LC-MS/MS Analysis Protocol

This method offers high selectivity and sensitivity, making it ideal for complex matrices and low concentration samples.

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]

  • Chromatographic Conditions:

    • Column: A UPLC/UHPLC C18 column (e.g., < 2 µm particle size) for fast and efficient separation.

    • Mobile Phase:

      • Solvent A: Water with 0.1% formic acid or ammonium (B1175870) formate.[2]

      • Solvent B: Acetonitrile or methanol.[2]

    • Flow Rate: 0.2 - 0.4 mL/min.[2]

    • Injection Volume: 1 - 5 µL.

    • Column Temperature: 30 - 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is expected to be suitable for detecting the protonated molecule [M+H]⁺. The molecular formula of this compound is C₃₂H₄₈O₄, with a molecular weight of 496.7 g/mol .[]

    • Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[2] Specific precursor-to-product ion transitions for this compound and an internal standard should be determined by infusing a standard solution.

  • Quantification: Prepare a calibration curve using a certified reference standard and an appropriate internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_validation Method Validation plant_material Plant Material drying_grinding Drying & Grinding plant_material->drying_grinding extraction Solvent Extraction (e.g., Ultrasonication) drying_grinding->extraction filtration Filtration (0.22 µm) extraction->filtration hplc_lcms HPLC or LC-MS/MS Analysis filtration->hplc_lcms data_processing Data Processing & Quantification hplc_lcms->data_processing linearity Linearity data_processing->linearity lod_loq LOD & LOQ data_processing->lod_loq accuracy Accuracy data_processing->accuracy precision Precision data_processing->precision result Quantitative Result linearity->result lod_loq->result accuracy->result precision->result

Caption: General experimental workflow for the quantification of this compound.

logical_relationship cluster_method_selection Method Selection Criteria cluster_methods Analytical Methods cluster_attributes Method Attributes sensitivity Required Sensitivity hplc HPLC-UV / CAD sensitivity->hplc lcms LC-MS/MS sensitivity->lcms selectivity Required Selectivity selectivity->hplc selectivity->lcms matrix_complexity Sample Matrix Complexity matrix_complexity->hplc matrix_complexity->lcms hplc_attr Moderate Sensitivity Good for simpler matrices hplc->hplc_attr lcms_attr High Sensitivity & Selectivity Ideal for complex matrices lcms->lcms_attr

Caption: Logical relationship for selecting an appropriate analytical method.

References

Application Note: High-Throughput Analysis of Ursane Triterpenoids by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ursane (B1242777) triterpenoids are a class of pentacyclic triterpenoid (B12794562) natural products widely distributed in the plant kingdom. They exhibit a diverse range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral effects, making them promising candidates for drug development. Accurate and sensitive quantification of ursane triterpenoids in various matrices is crucial for pharmacokinetic studies, quality control of herbal medicines, and investigation of their biological mechanisms. This application note provides a detailed protocol for the analysis of ursane triterpenoids using Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful analytical technique that offers high selectivity and sensitivity.

Experimental Protocols

This section details the methodologies for sample preparation, liquid chromatography, and mass spectrometry for the analysis of ursane triterpenoids.

Sample Preparation: Extraction from Plasma

A liquid-liquid extraction (LLE) method is commonly employed for the extraction of ursane triterpenoids from biological matrices like plasma.[1]

Protocol:

  • To 50 µL of a plasma sample, add 10 µL of the internal standard (IS) solution, 10 µL of methanol (B129727), and 200 µL of 0.2% formic acid.

  • Vortex the mixture for 30 seconds.

  • Perform liquid-liquid extraction by adding 1 mL of ethyl acetate (B1210297) and vortexing for 5 minutes.[1]

  • Centrifuge the mixture at 15,000 rpm for 5 minutes.

  • Transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the supernatant to dryness at 37 °C under a gentle stream of nitrogen.[1]

  • Reconstitute the residue in 80 µL of methanol/water (75:25, v/v).

  • Vortex the reconstituted sample for 1 minute.

  • Centrifuge at 15,000 rpm for 5 minutes.

  • Inject 5 µL of the supernatant into the UPLC-MS/MS system for analysis.[1]

Sample Preparation: Extraction from Plant Material

For the extraction of ursane triterpenoids from plant materials, pressurized liquid extraction (PLE) is an efficient method.[2]

Protocol:

  • Weigh 1.0 g of dry plant material into an extraction cell.

  • Perform pressurized liquid extraction with methanol as the solvent.[2]

  • Set the extraction parameters to two cycles of 10 minutes each at 100 °C and 100 bar under a nitrogen atmosphere.[2]

  • Dry the resulting extract.

  • Dissolve 1.00 mg of the dry extract in 1000 µL of methanol.

  • Filter the solution through a 0.22 µm nylon membrane filter prior to LC-MS analysis.[2]

Data Presentation: Quantitative LC-MS/MS Parameters

The following tables summarize the instrumental parameters for the LC-MS/MS analysis of representative ursane triterpenoids.

Table 1: Liquid Chromatography Conditions
ParameterValueReference
LC SystemAgilent 1290 series[1]
ColumnZorbax SB-C18 (2.1 mm × 100 mm, 1.8 µm)[1]
Column Temperature30 °C[1]
Mobile Phase A0.1% formic acid in 5 mM ammonium (B1175870) formate[1]
Mobile Phase BMethanol[1]
Flow Rate0.3 mL/min[1]
Injection Volume5 µL[1]
Run Time6 min[1]
Table 2: Mass Spectrometry Conditions
ParameterValueReference
Mass SpectrometerAB Sciex QTrap® 6500[1]
Ionization ModeNegative Ionization Mode[1]
Ion SourceTurbo Spray[1]
Spray Voltage-4500 V[1]
Ion Spray Temperature555 °C[1]
Curtain Gas35 psi[1]
Ion Source Gas 155 psi[1]
Ion Source Gas 255 psi[1]
Collisionally Activated Dissociation (CAD) GasMedium[1]
Table 3: MRM Transitions and Compound-Specific Parameters
AnalyteQ1 (m/z)Q3 (m/z)Declustering Potential (DP) (V)Collision Energy (CE) (V)Reference
Ilexhainanoside D (IhD)663.5501.5-180-40[1]
Ilexsaponin A1 (IsA)663.5501.5-180-40[1]
3β, 19α-dihydroxyolean-12-ene-24, 28-dioic acid (ID)501.2439.2-180-45[1]
Ilexgenin A (IA)501.2439.2-180-45[1]
Internal Standard (IS)779.2617.5-180-48[1]
Table 4: Quantitative Performance
AnalyteLLOQ (ng/mL)Linearity Range (ng/mL)Reference
Ilexhainanoside D (IhD)0.50.5 - 200[1]
Ilexsaponin A1 (IsA)0.50.5 - 200[1]
3β, 19α-dihydroxyolean-12-ene-24, 28-dioic acid (ID)1010 - 200[1]
Ilexgenin A (IA)1010 - 200[1]

Visualizations

Experimental Workflow

G LC-MS Analysis Workflow for Ursane Triterpenoids cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Plasma Sample (50 µL) add_is Add Internal Standard, Methanol, and Formic Acid plasma->add_is vortex1 Vortex (30s) add_is->vortex1 lle Liquid-Liquid Extraction (Ethyl Acetate) vortex1->lle vortex2 Vortex (5 min) lle->vortex2 centrifuge1 Centrifuge (15,000 rpm, 5 min) vortex2->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Methanol/Water evaporate->reconstitute vortex3 Vortex (1 min) reconstitute->vortex3 centrifuge2 Centrifuge (15,000 rpm, 5 min) vortex3->centrifuge2 final_sample Inject Supernatant centrifuge2->final_sample lc UPLC Separation (Zorbax SB-C18) final_sample->lc ms Mass Spectrometry (AB Sciex QTrap® 6500) lc->ms data_acq Data Acquisition (MRM Mode) ms->data_acq data_proc Data Processing and Quantification data_acq->data_proc

Caption: Workflow for the LC-MS analysis of ursane triterpenoids from plasma.

Signaling Pathway

G Simplified NF-κB Signaling Pathway Inhibition by Ursane Triterpenoids cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Pro-inflammatory Cytokines (e.g., IL-1, TNF-α) receptor Cell Surface Receptor cytokine->receptor ikb_nfkb IκB-NF-κB Complex receptor->ikb_nfkb Signal Transduction ursane Ursane Triterpenoids ursane->ikb_nfkb Inhibition nfkb NF-κB ikb_nfkb->nfkb IκB Degradation gene_transcription Gene Transcription (e.g., ICAM-1) nfkb->gene_transcription Nuclear Translocation

Caption: Inhibition of the NF-κB signaling pathway by ursane triterpenoids.

Discussion

The presented LC-MS/MS method provides a robust and sensitive approach for the quantification of ursane triterpenoids in biological matrices. The negative ionization mode was found to be more sensitive for the analyzed compounds.[1] The use of Multiple Reaction Monitoring (MRM) ensures high selectivity and allows for accurate quantification even in complex matrices. The sample preparation protocol using liquid-liquid extraction is effective in removing interfering substances and concentrating the analytes.[1]

Ursane triterpenoids have been shown to modulate various signaling pathways, including the NF-κB pathway, which is a key regulator of inflammation.[3][4] Pro-inflammatory cytokines trigger a signaling cascade that leads to the activation of NF-κB and subsequent transcription of inflammatory genes.[3] Some ursane-type pentacyclic triterpenoids can interfere with this pathway, contributing to their anti-inflammatory effects.[3]

Conclusion

This application note provides a comprehensive overview of the LC-MS based analysis of ursane triterpenoids, including detailed protocols for sample preparation and instrumental analysis. The provided methods are suitable for pharmacokinetic studies, quality control, and further research into the biological activities of this important class of natural products. The high sensitivity and selectivity of the LC-MS/MS technique make it an indispensable tool for researchers, scientists, and drug development professionals working with ursane triterpenoids.

References

Application Notes and Protocols for 3-Acetoxy-11-ursen-28,13-olide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of 3-Acetoxy-11-ursen-28,13-olide and protocols for its use in experimental settings. This document is intended to guide researchers in accurately preparing solutions and designing experiments to investigate the biological activities of this natural product.

Solubility Data

This compound is a triterpenoid (B12794562) lactone with limited solubility in aqueous solutions. It is soluble in several organic solvents commonly used in laboratory settings. For optimal experimental results, it is crucial to use the appropriate solvent and follow proper dissolution procedures.

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventReported SolubilityPreparation Notes
Dimethyl Sulfoxide (DMSO)≥ 10 mM[1]To prepare a 10 mM stock solution, dissolve 4.97 mg of this compound (Molecular Weight: 496.7 g/mol ) in 1 mL of DMSO.[2] Warming the tube at 37°C and using an ultrasonic bath can aid in dissolution.[3]
ChloroformSolubleQualitative data; specific concentration not reported.[4]
DichloromethaneSolubleQualitative data; specific concentration not reported.[4]
Ethyl AcetateSolubleQualitative data; specific concentration not reported.[4]
AcetoneSolubleQualitative data; specific concentration not reported.[4]

Note: The molecular weight of this compound is 496.7 g/mol .[] This value should be used for all calculations of molarity.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, which can be further diluted for various in vitro experiments.

Materials:

  • This compound (purity ≥98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Pipettors and sterile pipette tips

  • Vortex mixer

  • Water bath or incubator at 37°C (optional)

  • Ultrasonic bath (optional)

Procedure:

  • Accurately weigh 4.97 mg of this compound using a calibrated analytical balance and place it into a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, gently warm the solution in a 37°C water bath or incubator for 5-10 minutes.

  • Following warming, sonicate the solution in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.

  • Visually inspect the solution to confirm that no particulate matter is present.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for long-term storage.

In Vitro Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of this compound against PTP1B, a key enzyme in insulin (B600854) signaling pathways.

Materials:

  • Recombinant human PTP1B enzyme

  • p-Nitrophenyl Phosphate (pNPP) as a substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, containing 100 mM NaCl, 1 mM DTT, and 1 mM EDTA)

  • This compound stock solution (10 mM in DMSO)

  • Positive control inhibitor (e.g., Suramin)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations for the assay (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is consistent and low (typically ≤1%) to avoid solvent effects.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • Diluted this compound or control (vehicle, positive control)

      • PTP1B enzyme solution

    • Mix gently and pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate Reaction: Add the pNPP substrate solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop Reaction (Optional): The reaction can be stopped by adding a strong base (e.g., 1 N NaOH).

  • Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the role of PTP1B in the insulin signaling pathway and a general workflow for assessing the solubility and bioactivity of this compound.

Insulin_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS Proteins IR->IRS Phosphorylation PTP1B PTP1B IR->PTP1B Inhibition PI3K PI3K IRS->PI3K AKT Akt/PKB PI3K->AKT GLUT4 GLUT4 Vesicle AKT->GLUT4 Translocation Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Dephosphorylation Dephosphorylation Compound This compound Compound->PTP1B Inhibition

Caption: Insulin signaling pathway and the inhibitory role of PTP1B.

Experimental_Workflow cluster_prep Preparation cluster_sol_test Solubility & Stability cluster_bio_assay Biological Assay Compound This compound Powder Solvent Select Solvent (e.g., DMSO) Compound->Solvent Stock_Solution Prepare Stock Solution (e.g., 10 mM) Solvent->Stock_Solution Solubility_Test Assess Solubility (Visual, Spectroscopic) Stock_Solution->Solubility_Test Serial_Dilution Prepare Serial Dilutions Stock_Solution->Serial_Dilution Stability_Test Evaluate Freeze-Thaw Stability Solubility_Test->Stability_Test Assay Perform In Vitro Assay (e.g., PTP1B Inhibition) Serial_Dilution->Assay Data_Analysis Analyze Data & Determine IC50 Assay->Data_Analysis

Caption: Experimental workflow for solubility and bioactivity assessment.

References

Application Notes and Protocols for Testing Antiproliferative Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for assessing the antiproliferative activity of test compounds. The methodologies for two widely used colorimetric assays, the MTT and Sulforhodamine B (SRB) assays, are presented, along with guidelines for data presentation and visualization of relevant biological pathways and experimental workflows.

Introduction

The evaluation of a compound's ability to inhibit cell growth is a crucial step in the discovery and development of new therapeutic agents, particularly in oncology.[1] In vitro assays are essential for the initial screening of potential drug candidates and for understanding their mechanisms of action. The MTT and SRB assays are robust, sensitive, and suitable for high-throughput screening of the antiproliferative effects of test compounds.[1][2]

Antiproliferative vs. Cytotoxic Effects:

It is important to distinguish between antiproliferative and cytotoxic effects.

  • Antiproliferative activity refers to the ability of a compound to inhibit cell growth and multiplication.[3]

  • Cytotoxicity refers to the ability of a compound to cause cell death.[3]

Assays like MTT and SRB can indicate both, and further mechanistic studies are often required to distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.[4]

Key Signaling Pathways in Cell Proliferation

Cell proliferation is a tightly regulated process controlled by a complex network of signaling pathways.[5][6] Extracellular signals, such as growth factors, activate intracellular cascades that ultimately lead to cell division.[7][8] Two of the most critical pathways are the MAPK/ERK and PI3K/Akt pathways.[9]

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade is a central pathway that transduces signals from the cell surface to the nucleus, promoting cell division.[5][8]

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc) ERK->TF Proliferation Cell Proliferation TF->Proliferation PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MTT_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate (24h) Seed->Incubate1 Treat Add Test Compound Incubate1->Treat Incubate2 Incubate (e.g., 72h) Treat->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 Solubilize Add Solubilization Solution (e.g., DMSO) Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Data Analysis (Calculate IC50) Read->Analyze End End Analyze->End SRB_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate (24h) Seed->Incubate1 Treat Add Test Compound Incubate1->Treat Incubate2 Incubate (e.g., 72h) Treat->Incubate2 Fix Fix Cells with Cold TCA Incubate2->Fix Wash1 Wash with Water & Air Dry Fix->Wash1 Stain Stain with SRB Solution Wash1->Stain Wash2 Wash with 1% Acetic Acid & Air Dry Stain->Wash2 Solubilize Solubilize with 10 mM Tris Base Wash2->Solubilize Read Measure Absorbance (510-570 nm) Solubilize->Read Analyze Data Analysis (Calculate IC50) Read->Analyze End End Analyze->End

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Acetoxy-11-ursen-28,13-olide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Acetoxy-11-ursen-28,13-olide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for obtaining this compound from ursolic acid?

The synthesis of this compound from ursolic acid is a multi-step process that involves the protection of the C-3 hydroxyl group, oxidation at the C-11 position, and a subsequent reductive lactonization. The key intermediates in this pathway are 3-acetoxy-ursolic acid and 3-acetoxy-11-oxo-urs-12-en-28-oic acid.

Q2: What are the critical steps influencing the overall yield of the synthesis?

The two most critical steps that significantly impact the final yield are the oxidation of the C-11 position and the subsequent reductive lactonization. Incomplete oxidation, over-oxidation, or the formation of side products during these stages can drastically reduce the amount of the desired product. Careful control of reaction conditions is paramount.

Q3: How can I confirm the successful synthesis of the final product and its intermediates?

Standard analytical techniques are used for characterization. Thin-layer chromatography (TLC) is useful for monitoring the progress of each reaction. For structural confirmation and purity assessment of the intermediates and the final product, it is recommended to use spectroscopic methods such as Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low yield in Step 1 (Acetylation of Ursolic Acid) Incomplete reaction.- Ensure the ursolic acid is completely dry. - Use a slight excess of acetic anhydride (B1165640) and a catalytic amount of DMAP. - Increase the reaction time and monitor by TLC until the starting material is consumed.
Hydrolysis of the acetyl group during workup.- Perform the workup under neutral or slightly acidic conditions. - Avoid prolonged exposure to basic conditions.
Low yield or multiple products in Step 2 (Oxidation) Incomplete oxidation of the C-11 position.- Ensure the use of a sufficient excess of the oxidizing agent (e.g., Chromium trioxide). - Optimize the reaction temperature; some oxidations may require gentle heating. - Monitor the reaction progress closely using TLC.
Over-oxidation or side reactions.- Control the reaction temperature carefully; perform the reaction at a lower temperature if necessary. - Add the oxidizing agent portion-wise to control the reaction rate. - Consider using a milder oxidizing agent.
Low yield in Step 3 (Reductive Lactonization) Incomplete reduction of the 11-keto group.- Use a sufficient excess of the reducing agent (e.g., sodium borohydride). - Ensure the solvent is anhydrous if using a moisture-sensitive reducing agent.
Failure of the lactone ring to form.- After reduction, acidification of the reaction mixture is often necessary to promote lactonization. - The reaction may require heating to facilitate cyclization.
Difficulty in purifying the final product Presence of unreacted starting material or side products.- Utilize column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) for purification. - Recrystallization from an appropriate solvent can also be effective for obtaining a pure product.

Experimental Protocols

Step 1: Synthesis of 3-Acetoxy-ursolic acid

This protocol is based on a reported procedure with a high yield.

Materials:

  • Ursolic Acid

  • Acetic Anhydride

  • 4-Dimethylaminopyridine (DMAP)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve ursolic acid (1.0 eq) in anhydrous THF.

  • Add acetic anhydride (2.0-3.0 eq) and a catalytic amount of DMAP.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-acetoxy-ursolic acid.

  • Purify the crude product by column chromatography or recrystallization.

Expected Yield: ~91%

Step 2: Synthesis of 3-Acetoxy-11-oxo-urs-12-en-28-oic acid

This protocol utilizes a chromium trioxide-based oxidation.

Materials:

  • 3-Acetoxy-ursolic acid

  • Chromium trioxide (CrO₃)

  • Pyridine (B92270), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Sodium bisulfite solution

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Prepare the Sarett reagent by slowly adding chromium trioxide to anhydrous pyridine at 0 °C.

  • Dissolve 3-acetoxy-ursolic acid in anhydrous DCM.

  • Add the Sarett reagent to the solution of 3-acetoxy-ursolic acid at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium bisulfite.

  • Acidify the mixture with 1 M HCl and extract with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by column chromatography.

Step 3: Synthesis of this compound

This step involves the reduction of the 11-keto group followed by intramolecular lactonization.

Materials:

Procedure:

  • Dissolve 3-acetoxy-11-oxo-urs-12-en-28-oic acid in methanol or ethanol.

  • Cool the solution to 0 °C and add sodium borohydride portion-wise.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reduction is complete, carefully acidify the reaction mixture with 1 M HCl to promote lactonization.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product by column chromatography.

Data Presentation

Table 1: Summary of Reaction Steps and Expected Yields

StepReactionKey ReagentsExpected Yield
1AcetylationAcetic Anhydride, DMAP~91%
2OxidationChromium Trioxide, PyridineVariable
3Reductive LactonizationSodium Borohydride, HClVariable

Note: Yields for steps 2 and 3 are highly dependent on reaction conditions and require careful optimization.

Visualizations

Synthesis_Workflow Ursolic_Acid Ursolic Acid Acetoxy_Ursolic_Acid 3-Acetoxy-ursolic acid Ursolic_Acid->Acetoxy_Ursolic_Acid Acetylation (Step 1) Keto_Acetoxy_Ursolic_Acid 3-Acetoxy-11-oxo-urs-12-en-28-oic acid Acetoxy_Ursolic_Acid->Keto_Acetoxy_Ursolic_Acid Oxidation (Step 2) Final_Product This compound Keto_Acetoxy_Ursolic_Acid->Final_Product Reductive Lactonization (Step 3) Troubleshooting_Logic Start Low Final Yield Check_Step1 Check Yield of Step 1 (Acetylation) Start->Check_Step1 Check_Step2 Check Yield of Step 2 (Oxidation) Start->Check_Step2 Check_Step3 Check Yield of Step 3 (Reductive Lactonization) Start->Check_Step3 Purification_Issue Check Purification Start->Purification_Issue Optimize_Step1 Optimize Acetylation Check_Step1->Optimize_Step1 If low Optimize_Step2 Optimize Oxidation Check_Step2->Optimize_Step2 If low Optimize_Step3 Optimize Reductive Lactonization Check_Step3->Optimize_Step3 If low

3-Acetoxy-11-ursen-28,13-olide stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of 3-Acetoxy-11-ursen-28,13-olide to ensure its effective use in research and development.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For long-term storage, it is recommended to store solid this compound protected from air and light.[1] Specific temperature recommendations vary slightly between suppliers, but generally, refrigeration or freezing is advised.[1][2] One certificate of analysis specifies a storage temperature of 2-8 °C, while other suppliers recommend desiccating at -20°C.[1][2]

Q2: What is the expected shelf life of this compound?

When stored under the recommended conditions (protected from air and light, refrigerated or frozen), this compound has a shelf life of at least 2 years.[1]

Q3: How should I prepare and store stock solutions of this compound?

It is best practice to prepare and use solutions on the same day.[2][3] However, if necessary, stock solutions can be prepared in advance and should be stored in a sealed vial at a temperature below -20°C, where they can remain stable for several months.[2][3]

Q4: In which solvents is this compound soluble?

This compound is soluble in a variety of organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1][2][3]

Q5: I am having trouble dissolving the compound. What can I do?

If you experience difficulty in dissolving this compound, you can gently warm the tube to 37°C and use an ultrasonic bath to aid dissolution.[2][3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Improper storage leading to degradation.Ensure the compound is stored at the recommended temperature, protected from light and air.[1] For stock solutions, store at or below -20°C.[2][3]
Inaccurate solution concentration.Before use, allow the vial to warm to room temperature for at least one hour before opening to prevent condensation.[2][3] Ensure the compound is fully dissolved; use sonication or gentle warming if necessary.[2][3]
Compound appears discolored or has a different texture Potential degradation due to exposure to light, air, or improper temperature.Discard the product and use a new vial that has been stored correctly. Always check the appearance of the compound before use.
Loss of biological activity Degradation of the compound.Verify storage conditions and age of the compound. If the compound is old or has been stored improperly, it may have degraded.
Repeated freeze-thaw cycles of stock solution.Aliquot stock solutions into smaller, single-use volumes to avoid multiple freeze-thaw cycles.

Data Summary

Table 1: Recommended Storage Conditions for this compound

Form Temperature Additional Conditions Shelf Life Source
Solid2-8 °CProtected from air and light2 years[1]
Solid-20°CDesiccateNot specified[2]
Stock SolutionBelow -20°CSealed vialSeveral months[2][3]

Experimental Protocols & Workflows

Protocol for Handling and Preparation of this compound for In Vitro Experiments

  • Acclimatization: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least one hour.[2][3] This prevents moisture condensation, which could affect the compound's stability.

  • Preparation of Stock Solution:

    • Aseptically weigh the required amount of the compound.

    • Add the desired solvent (e.g., DMSO) to the appropriate concentration.

    • If solubility is an issue, gently warm the solution to 37°C and/or use an ultrasonic bath to ensure complete dissolution.[2][3]

  • Storage of Stock Solution:

    • For immediate use, proceed with the experiment.

    • For later use, aliquot the stock solution into single-use vials, seal them tightly, and store them at or below -20°C.[2][3]

  • Preparation of Working Solution:

    • When ready to perform an experiment, thaw a single-use aliquot of the stock solution.

    • Dilute the stock solution to the final desired concentration using the appropriate cell culture medium or buffer.

Workflow for Handling and Preparing this compound

G cluster_storage Storage cluster_prep Preparation cluster_use Usage & Storage of Solution storage_solid Solid Compound (2-8°C or -20°C, protected from light/air) acclimatize Acclimatize to Room Temperature storage_solid->acclimatize weigh Weigh Compound acclimatize->weigh dissolve Dissolve in Appropriate Solvent (e.g., DMSO) weigh->dissolve assist_dissolution Warm (37°C) or Sonicate (if necessary) dissolve->assist_dissolution stock_solution Prepare Stock Solution dissolve->stock_solution assist_dissolution->dissolve immediate_use Immediate Use stock_solution->immediate_use aliquot Aliquot for Storage stock_solution->aliquot prepare_working Prepare Working Solution immediate_use->prepare_working store_solution Store Aliquots at ≤ -20°C aliquot->store_solution thaw Thaw Single Aliquot store_solution->thaw thaw->prepare_working experiment Perform Experiment prepare_working->experiment

Caption: Workflow for handling and preparing this compound.

References

Technical Support Center: Crystallization of 3-Acetoxy-11-ursen-28,13-olide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization of 3-Acetoxy-11-ursen-28,13-olide.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

A1: Understanding the fundamental properties of the compound is crucial for developing a successful crystallization strategy. Key data is summarized in the table below.

PropertyValueSource
Molecular FormulaC₃₂H₄₈O₄[1][]
Molecular Weight496.7 g/mol [1][]
AppearanceCrystalline solid[]
Purity>98% (typical)[]
SolubilitySoluble in DMSO (10 mM), Chloroform, Dichloromethane, Ethyl Acetate (B1210297), Acetone.[3][4][5]

Q2: Which solvents are recommended for the crystallization of this compound?

A2: Based on its reported solubility, a good starting point for crystallization is to use a solvent system where the compound has moderate solubility at elevated temperatures and lower solubility at room or sub-ambient temperatures.[4][5] Consider solvent systems such as ethyl acetate/hexane, acetone/water, or dichloromethane/methanol. The choice of solvent can significantly impact crystal morphology and polymorphism.[6]

Q3: What are the general principles that govern the crystallization of this compound?

A3: The crystallization of this compound, like other small molecules, is influenced by several factors including:

  • Supersaturation: The solution must be supersaturated for crystals to form. This is typically achieved by cooling, evaporating the solvent, or adding an anti-solvent.[6][7]

  • Nucleation and Growth: Crystallization involves two stages: nucleation (the initial formation of small crystal nuclei) and crystal growth. The rate of cooling and level of supersaturation can influence whether you get many small crystals or fewer large ones.[6][8]

  • Impurities: Even small amounts of impurities can inhibit crystallization or alter the crystal habit.[7]

Troubleshooting Guide

This guide addresses common problems encountered during the crystallization of this compound.

Problem 1: No crystals are forming; the solution remains clear.

Possible Causes & Solutions:

  • Insufficient Supersaturation: The solution may not be concentrated enough for nucleation to occur.

    • Solution: Slowly evaporate the solvent by passing a gentle stream of nitrogen or air over the solution, or by using a rotary evaporator. If using a mixed solvent system, you can also try adding more of the anti-solvent.

  • Inhibition by Impurities: Trace impurities can sometimes prevent crystallization.

    • Solution: Purify the material further using techniques like column chromatography before attempting crystallization again.

  • Solvent Choice: The compound may be too soluble in the chosen solvent, even at lower temperatures.

    • Solution: Select a solvent in which the compound has lower solubility, or introduce an anti-solvent to decrease solubility.

Problem 2: The product has "oiled out" or formed an amorphous precipitate instead of crystals.

Possible Causes & Solutions:

  • Cooling Rate is Too Fast: Rapid cooling can lead to a rapid increase in supersaturation, causing the compound to precipitate as an oil rather than forming an ordered crystal lattice.[6]

    • Solution: Decrease the cooling rate. Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Insulating the flask can help slow the cooling process.

  • High Concentration: The initial concentration of the compound in the solution may be too high.

    • Solution: Dilute the solution with more solvent before heating and then proceed with slow cooling.

  • Solvent System: The chosen solvent may not be optimal for crystal formation of this specific compound.

    • Solution: Experiment with different solvent systems. For example, if you are using a single solvent, try a binary system (a solvent and an anti-solvent).

Problem 3: The resulting crystals are very small or needle-like.

Possible Causes & Solutions:

  • High Rate of Nucleation: A high degree of supersaturation can lead to rapid nucleation, resulting in a large number of small crystals.[6]

    • Solution: Reduce the rate of supersaturation. This can be achieved by slowing the cooling rate or by slowing the rate of anti-solvent addition.

  • Agitation: Excessive agitation or vibration can promote the formation of many nuclei.

    • Solution: Allow the crystallization to proceed in an undisturbed environment.

  • Seeding: The absence of a seed crystal can lead to spontaneous nucleation at a higher supersaturation level.

    • Solution: If you have a small amount of crystalline material, add a single seed crystal to the supersaturated solution to promote controlled crystal growth.

Experimental Protocols & Workflows

General Protocol for Cooling Crystallization
  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., hot ethyl acetate or acetone) by gently warming the mixture.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To further decrease solubility, subsequently place the flask in a refrigerator (4°C) or freezer (-20°C).

  • Crystal Collection: Collect the crystals by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Visualizing the Crystallization Workflow

G General Crystallization Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation dissolve Dissolve Compound in Minimal Hot Solvent filter Hot Filtration (if needed) dissolve->filter cool Slow Cooling to Room Temperature filter->cool chill Further Chilling (e.g., 4°C) cool->chill collect Collect Crystals by Filtration chill->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals Under Vacuum wash->dry end end dry->end Pure Crystalline Product G Troubleshooting Crystallization Issues start Crystallization Attempted outcome What is the outcome? start->outcome no_xtal No Crystals Form outcome->no_xtal Clear Solution oiling Oiling Out / Amorphous Solid outcome->oiling Oil / Precipitate small_xtal Small / Needle-like Crystals outcome->small_xtal Poor Quality Crystals good_xtal Good Crystals outcome->good_xtal Success sol_no_xtal Increase Concentration Change Solvent Purify Material no_xtal->sol_no_xtal sol_oiling Decrease Cooling Rate Dilute Solution Try Different Solvent oiling->sol_oiling sol_small_xtal Slow Down Supersaturation Avoid Agitation Use Seed Crystal small_xtal->sol_small_xtal

References

Technical Support Center: Optimizing Triterpenoid Extraction from Eucalyptus

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of triterpenoids from Eucalyptus.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the experimental process of extracting triterpenoids from Eucalyptus.

Issue 1: Low Yield of Triterpenoids

Q1: My extraction is resulting in a very low yield of triterpenoids. What are the potential causes and how can I improve the yield?

A1: Low triterpenoid (B12794562) yield is a common issue that can be attributed to several factors, including the extraction method, solvent selection, and the plant material itself. Here are some key areas to investigate:

  • Extraction Method: Conventional methods like Soxhlet extraction can sometimes be less efficient than modern techniques. Supercritical Fluid Extraction (SFE) with carbon dioxide (SC-CO₂), especially when modified with a co-solvent, has been shown to significantly improve yields.[1][2][3][4][5] For instance, using 8% (wt) ethanol (B145695) as a co-solvent in SC-CO₂ at 160 bar and 40°C can increase the triterpenoid yield more than threefold compared to using pure SC-CO₂.[2][3][4][5]

  • Solvent Polarity: Triterpenoids, particularly triterpenic acids like ursolic and oleanolic acid, have a higher polarity that can limit their solubility in non-polar solvents. The addition of a polar co-solvent like ethanol to SC-CO₂ is crucial for enhancing the extraction of these compounds.[1][5]

  • Plant Material Variability: The concentration of triterpenoids can vary significantly based on the Eucalyptus species, the part of the plant used (bark, leaves, or wood), the age of the plant, and even the season of harvest. For example, Eucalyptus globulus bark is a rich source of triterpenoids, including ursolic acid and its acetyl derivative.[1][5]

  • Pre-treatment of Plant Material: For some Eucalyptus species and target compounds, a pre-extraction step to remove essential oils using a non-polar solvent like n-hexane can improve the yield of the desired triterpenoids in the subsequent extraction.

Issue 2: Poor Purity of the Triterpenoid Extract

Q2: My extract contains a high level of impurities. How can I improve the purity of my triterpenoid extract?

A2: Improving the purity of your extract often involves optimizing the selectivity of your extraction method and incorporating purification steps.

  • Selective Extraction with SFE: Supercritical Fluid Extraction (SFE) offers a high degree of selectivity. By carefully tuning the pressure, temperature, and co-solvent percentage, you can target the extraction of specific compound classes. For example, using pure SC-CO₂ tends to extract less polar compounds, while adding ethanol as a co-solvent will increase the extraction of more polar triterpenic acids.[1][5]

  • Sequential Extraction: A sequential extraction approach using solvents of increasing polarity can help to separate different classes of compounds. An initial wash with a non-polar solvent can remove lipids and essential oils before extracting the triterpenoids with a more polar solvent system.

  • Post-Extraction Purification: After the initial extraction, further purification can be achieved using techniques like column chromatography. For instance, silica (B1680970) gel column chromatography has been used to increase the concentration of triterpenoid compounds in an extract to as high as 82%.[6][7]

Issue 3: Inconsistent and Non-Reproducible Results

Q3: I am getting inconsistent results between different extraction runs. What could be causing this lack of reproducibility?

A3: Inconsistent results are often due to a lack of standardization in the experimental protocol and variability in the starting material.

  • Standardize Plant Material: To ensure consistency, it is crucial to standardize the collection of the plant material. This includes using the same Eucalyptus species, plant part, and, if possible, plants of a similar age collected during the same season.

  • Strict Protocol Adherence: Minor variations in extraction parameters can lead to significant differences in yield and purity. It is essential to strictly adhere to a validated Standard Operating Procedure (SOP) for all extractions. This includes precise control over:

    • Solvent-to-solid ratio

    • Extraction time

    • Temperature

    • Pressure (for SFE)

    • Agitation/flow rate

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of triterpenoid extraction from Eucalyptus.

Q1: What are the most effective methods for extracting triterpenoids from Eucalyptus?

A1: Several methods can be used for the extraction of triterpenoids from Eucalyptus, each with its own advantages and disadvantages.

  • Supercritical Fluid Extraction (SFE): This is a highly efficient and environmentally friendly method that uses supercritical CO₂ as the solvent. It allows for selective extraction by adjusting pressure and temperature and the addition of co-solvents like ethanol can significantly enhance the yield of polar triterpenoids.[1][2][3][4][5]

  • Soxhlet Extraction: A traditional and widely used method that is effective but can be time-consuming and requires large volumes of organic solvents, which may not be environmentally friendly.[1][2]

  • Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt the plant cell walls, enhancing solvent penetration and extraction efficiency. It can often reduce extraction time and solvent consumption compared to conventional methods.[8][9]

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to a rapid extraction process. This method can also reduce extraction time and solvent usage.[10][11][12][13]

Q2: What are the key parameters to optimize for Supercritical Fluid Extraction (SFE) of triterpenoids from Eucalyptus?

A2: The key parameters to optimize for SFE to maximize triterpenoid yield and purity are pressure, temperature, and the percentage of co-solvent.[2][5]

  • Pressure: Increasing the pressure of the SC-CO₂ generally increases its density and solvating power, leading to higher extraction yields.[1]

  • Temperature: The effect of temperature is more complex. While higher temperatures can increase the vapor pressure of the solutes, they can also decrease the density of the SC-CO₂, potentially reducing its solvating power. The optimal temperature needs to be determined experimentally.

  • Co-solvent Percentage: For polar triterpenoids, the addition of a polar co-solvent like ethanol is critical. Increasing the percentage of ethanol generally improves the extraction yield of these compounds.[1][2][3][4][5]

Q3: Which parts of the Eucalyptus plant are the best sources of triterpenoids?

A3: The concentration and composition of triterpenoids can vary between different parts of the Eucalyptus plant.

  • Bark: The bark of Eucalyptus globulus is a particularly rich source of triterpenoids, including ursolic acid, oleanolic acid, and their acetylated derivatives.[1][3][4][5]

  • Leaves: Eucalyptus leaves also contain a variety of triterpenoids.[6][7][14]

  • Wood: While the wood generally has a lower extractive content compared to the bark and leaves, it has also been shown to contain a diverse range of triterpenoids.[15][16]

Q4: What analytical techniques are used to identify and quantify triterpenoids in Eucalyptus extracts?

A4: The most common analytical technique for the identification and quantification of triterpenoids in Eucalyptus extracts is Gas Chromatography-Mass Spectrometry (GC-MS).[14][15][16] High-Performance Liquid Chromatography (HPLC) is also used for the quantification of specific triterpenic acids.[17]

Data Presentation

Table 1: Comparison of Triterpenoid Yield from Eucalyptus globulus Bark using Supercritical Fluid Extraction (SFE) with varying Ethanol Co-solvent Percentage.

Pressure (bar)Temperature (°C)Ethanol (wt%)Total Triterpenoid Yield (g/kg of bark)Reference
1604002.06[5]
1604055.17[5]
1604086.53[1][5]

Table 2: Triterpenoid Content in Dichloromethane Extract of Eucalyptus globulus Deciduous Bark.

Triterpenoid CompoundContent (g/kg of bark)Reference
Ursolic acid2.77[1][5]
3-acetylursolic acid2.64[1][5]
Total Quantified 10.74 [1][5]

Experimental Protocols

Methodology 1: Supercritical Fluid Extraction (SFE) of Triterpenoids from Eucalyptus globulus Bark

This protocol is based on the methodology described in the study by Domingues et al. (2012).[1][3][4][5]

  • Sample Preparation: Deciduous bark from Eucalyptus globulus is air-dried and milled to a uniform particle size.

  • Extraction:

    • The milled bark is packed into a high-pressure extraction vessel.

    • Supercritical carbon dioxide (SC-CO₂) is pumped through the vessel at a constant flow rate.

    • The extraction is performed at a constant temperature of 40°C.

    • Pressure is varied between 100 and 220 bar to evaluate its effect on extraction yield.

    • To assess the impact of a co-solvent, ethanol is introduced into the SC-CO₂ stream at concentrations of 5% and 8% (wt).

    • The extraction is typically run for a period of 3 hours.

  • Fraction Collection: The extract-laden supercritical fluid is depressurized, causing the precipitation of the extracted compounds, which are then collected.

  • Analysis: The collected extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the triterpenoid compounds.

Methodology 2: Soxhlet Extraction of Triterpenoids from Eucalyptus globulus Bark

This protocol serves as a conventional benchmark for comparison with SFE.

  • Sample Preparation: Air-dried and milled Eucalyptus globulus bark is used.

  • Extraction:

    • A known amount of the milled bark is placed in a thimble.

    • The thimble is placed in a Soxhlet extractor.

    • Dichloromethane is used as the extraction solvent.

    • The solvent is heated to its boiling point, and the vapor is condensed, dripping onto the sample in the thimble.

    • The extraction is run for several hours until the solvent in the extractor arm runs clear.

  • Solvent Removal: The solvent is removed from the extract using a rotary evaporator to yield the crude triterpenoid extract.

  • Analysis: The composition of the extract is determined by GC-MS.

Mandatory Visualization

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis & Purification plant_material Eucalyptus Plant Material (Bark, Leaves, Wood) drying Drying plant_material->drying milling Milling drying->milling extraction Extraction (SFE, Soxhlet, UAE, MAE) milling->extraction filtration Filtration extraction->filtration concentration Solvent Removal/ Concentration filtration->concentration crude_extract Crude Triterpenoid Extract concentration->crude_extract analysis Analysis (GC-MS, HPLC) crude_extract->analysis purification Purification (Column Chromatography) crude_extract->purification pure_triterpenoids Pure Triterpenoids purification->pure_triterpenoids

Caption: Generalized workflow for the extraction and analysis of triterpenoids from Eucalyptus.

troubleshooting_low_yield problem Low Triterpenoid Yield cause1 Suboptimal Extraction Method problem->cause1 cause2 Inappropriate Solvent Polarity problem->cause2 cause3 Plant Material Variability problem->cause3 cause4 Lack of Pre-treatment problem->cause4 solution1 Consider Advanced Methods (e.g., SFE with co-solvent) cause1->solution1 solution2 Optimize Solvent System (e.g., add polar co-solvent) cause2->solution2 solution3 Standardize Plant Material (Species, Part, Age, Harvest Time) cause3->solution3 solution4 Implement Pre-extraction Step (e.g., n-hexane wash) cause4->solution4

Caption: Troubleshooting logic for addressing low triterpenoid yield in Eucalyptus extraction.

References

Technical Support Center: Purity Assessment of 3-Acetoxy-11-ursen-28,13-olide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Acetoxy-11-ursen-28,13-olide. The information provided is intended to assist with purity assessment and address common issues encountered during experimental analysis.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the purity analysis of this compound using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

HPLC Analysis Troubleshooting

Issue 1: Poor chromatographic separation of the main peak from impurities.

Possible Causes & Solutions:

  • Inappropriate Column Chemistry: The stationary phase may not be optimal for separating structurally similar triterpenoids.

    • Solution: For reversed-phase HPLC, a C18 or C30 column is often a good starting point. If co-elution with isomers is an issue, consider a column with different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column. Normal-phase HPLC on a silica (B1680970) or diol column can also be effective for isomer separation.

  • Suboptimal Mobile Phase Composition: The solvent strength or selectivity of the mobile phase may be inadequate.

    • Solution: In reversed-phase HPLC, typical mobile phases include acetonitrile (B52724) or methanol (B129727) with water. Adjusting the organic modifier-to-water ratio can significantly impact retention and resolution. Adding a small percentage of an acid, such as 0.1% formic acid or acetic acid, can improve peak shape for acidic impurities. For complex mixtures, a gradient elution from a lower to a higher organic content is recommended.

  • Incorrect Flow Rate or Temperature: These parameters can influence peak resolution.

    • Solution: A lower flow rate generally provides better resolution but increases run time. Optimizing the column temperature can also affect selectivity and peak shape.

Issue 2: Asymmetric or broad peak shape for the main compound.

Possible Causes & Solutions:

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Secondary Interactions with the Stationary Phase: Residual silanol (B1196071) groups on silica-based columns can interact with polar functional groups of the analyte.

    • Solution: Use an end-capped column or add a competing base, like triethylamine (B128534) (TEA), to the mobile phase in small concentrations (e.g., 0.1%).

  • Inappropriate pH of the Mobile Phase: For ionizable compounds, the mobile phase pH can affect peak shape.

    • Solution: While this compound is not strongly ionizable, related acidic or basic impurities might be present. Buffering the mobile phase can sometimes improve peak symmetry.

NMR Spectroscopy Troubleshooting

Issue 1: Difficulty in assigning specific proton (¹H) or carbon (¹³C) signals.

Possible Causes & Solutions:

  • Signal Overlap: In complex molecules like triterpenoids, many signals, especially in the aliphatic region of the ¹H NMR spectrum, can overlap.

    • Solution: Utilize two-dimensional (2D) NMR techniques such as COSY (Correlated Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range proton-carbon correlations, which helps in assigning quaternary carbons and piecing together the molecular skeleton.

  • Low Signal-to-Noise Ratio: Insufficient sample concentration or a low number of scans can result in a noisy spectrum.

    • Solution: Increase the sample concentration if possible, or increase the number of scans acquired. For ¹³C NMR, which is inherently less sensitive, a longer acquisition time is often necessary.

Issue 2: Presence of unexpected signals in the spectrum.

Possible Causes & Solutions:

  • Impurities: The sample may contain impurities from the synthesis or extraction process, or degradation products.

    • Solution: Compare the spectrum with a reference spectrum of a highly pure standard if available. Common impurities could include related triterpenoids, residual solvents, or reagents.

  • Residual Solvents: The NMR solvent itself or other solvents used in sample preparation can appear in the spectrum.

    • Solution: Consult tables of common NMR solvent impurities to identify these peaks. Ensure the sample is thoroughly dried before dissolution in the NMR solvent.

Mass Spectrometry Troubleshooting

Issue 1: No clear molecular ion peak or extensive fragmentation.

Possible Causes & Solutions:

  • Inappropriate Ionization Technique: Electron Ionization (EI) can be too harsh for large molecules like triterpenoids, leading to excessive fragmentation and a weak or absent molecular ion.

    • Solution: Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is generally preferred for its ability to produce protonated molecules [M+H]⁺ or other adducts ([M+Na]⁺, [M+K]⁺) with minimal fragmentation.

  • In-source Fragmentation: Even with soft ionization, high source temperatures or voltages can induce fragmentation.

    • Solution: Optimize the ion source parameters, such as the capillary voltage and source temperature, to minimize in-source fragmentation and maximize the intensity of the molecular ion.

Issue 2: Difficulty in interpreting the fragmentation pattern.

Possible Causes & Solutions:

  • Complex Fragmentation Pathways: Triterpenoids can undergo complex rearrangements and fragmentations.

    • Solution: Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern can be obtained. Common fragmentation pathways for ursane-type triterpenoids involve retro-Diels-Alder (RDA) reactions in the C-ring and losses of small neutral molecules like water and acetic acid.[1][2][3]

  • Lack of Reference Data: There may be limited published mass spectral data for this specific compound.

    • Solution: Compare the fragmentation pattern with that of structurally similar ursane (B1242777) triterpenoids. The fragmentation of the core skeleton is often conserved among related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for assessing the purity of this compound?

A1: The primary techniques for purity assessment include:

  • High-Performance Liquid Chromatography (HPLC): Coupled with a suitable detector (e.g., UV, PDA, CAD, or MS), HPLC is the workhorse for separating the main compound from impurities and quantifying their relative amounts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the main component and identifying any structurally related impurities.

  • Mass Spectrometry (MS): Provides accurate mass determination, confirming the molecular formula. When coupled with a chromatographic technique (LC-MS), it is a powerful tool for identifying and quantifying impurities.

Q2: What are the expected ¹H and ¹³C NMR chemical shifts for the ursane skeleton of this compound?

Functional Group/Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Acetoxy Methyl (CH₃)~2.0-2.1~21
Acetoxy Carbonyl (C=O)-~170-171
H-3 (CHOAc)~4.5~80-81
Olefinic H-11~5.4-5.5~125-130
Olefinic C-12-~135-140
Lactone Carbonyl (C-28)-~175-180
C-13 (Lactone)-~85-90
Methyl Groups (Multiple)~0.7-1.3~15-30

Q3: What are the common fragmentation patterns observed in the mass spectrum of ursane triterpenoids?

A3: In ESI-MS/MS, ursane-type triterpenoids typically exhibit fragmentation patterns arising from:

  • Loss of the Acetoxy Group: A neutral loss of acetic acid (60 Da) is a common initial fragmentation.

  • Retro-Diels-Alder (RDA) Fragmentation: Cleavage of the C-ring is a characteristic fragmentation pathway for many triterpenoids with a double bond in that ring, leading to diagnostic product ions.[1][2][3]

  • Loss of Water: If other hydroxyl groups are present as impurities or degradation products, the loss of water (18 Da) will be observed.

  • Cleavage of the Lactone Ring: The lactone ring can also undergo characteristic cleavages.[6]

Q4: What are the potential impurities that I should look for in a sample of this compound?

A4: Potential impurities can originate from the natural source, the synthesis process, or degradation.

  • Structurally Related Triterpenoids: Co-extraction of other similar ursane or oleanane-type triterpenoids from the plant source (Eucalyptus species) is common.[7][8][9]

  • Isomers: Positional isomers or stereoisomers may be present.

  • Synthesis-Related Impurities: If the compound is semi-synthesized, impurities could include starting materials, reagents, and by-products. For example, if synthesized from ursolic acid, residual starting material or incompletely reacted intermediates could be present.

  • Degradation Products: Forced degradation studies on similar triterpenoids suggest that hydrolysis of the acetate (B1210297) and lactone functionalities, as well as oxidation, can occur under stress conditions.[10][11][12]

Experimental Protocols

Proposed HPLC Method for Purity Assessment

This method is a general starting point based on established protocols for triterpenoid (B12794562) analysis and should be optimized and validated for your specific application.[13][14]

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 80% B to 100% B over 20 minutes, hold at 100% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm or Charged Aerosol Detector (CAD)
Sample Preparation Dissolve sample in methanol or acetonitrile to a concentration of ~1 mg/mL
NMR Sample Preparation
  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H, ¹³C, and 2D NMR spectra as needed.

Mass Spectrometry Analysis (LC-MS)
  • Utilize the HPLC method described above.

  • Interface the HPLC system with a mass spectrometer equipped with an ESI source.

  • Set the mass spectrometer to operate in positive ion mode.

  • Acquire full scan mass spectra over a range of m/z 150-1000.

  • For structural confirmation, perform MS/MS on the precursor ion corresponding to [M+H]⁺ (m/z 497.4) for this compound.

Visualizations

Purity_Assessment_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_result Final Assessment Sample This compound Sample Preparation Sample Preparation (Dissolution) Sample->Preparation HPLC HPLC Analysis (Separation & Quantification) Preparation->HPLC NMR NMR Spectroscopy (Structure Confirmation) Preparation->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Preparation->MS Purity Purity Calculation (% Area) HPLC->Purity Impurity Impurity Identification HPLC->Impurity Identity Structural Confirmation NMR->Identity MS->Identity MS->Impurity Report Purity Report Purity->Report Identity->Report Impurity->Report

Caption: Workflow for Purity Assessment.

HPLC_Troubleshooting Problem Poor HPLC Separation Cause1 Inappropriate Column Problem->Cause1 Cause2 Suboptimal Mobile Phase Problem->Cause2 Cause3 Incorrect Flow/Temp Problem->Cause3 Solution1 Change Column (e.g., C30, PFP) Cause1->Solution1 Solution2 Adjust Mobile Phase (Gradient, Additives) Cause2->Solution2 Solution3 Optimize Flow Rate & Temperature Cause3->Solution3

Caption: HPLC Troubleshooting Logic.

References

Technical Support Center: Scaling Up the Synthesis of 11,12-Dehydroursolic Lactone Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scaled-up synthesis of 11,12-Dehydroursolic lactone acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for producing 11,12-Dehydroursolic lactone acetate from Ursolic Acid?

A1: The synthesis of 11,12-Dehydroursolic lactone acetate from ursolic acid typically involves a three-step process:

  • Dehydrogenation: Introduction of a double bond at the C11-C12 position of the ursane (B1242777) skeleton.

  • Lactonization: Intramolecular esterification to form a lactone ring between the C28-carboxylic acid and a hydroxyl group, often at C13 after rearrangement.

  • Acetylation: Acetylation of the C3-hydroxyl group.

The order of these steps can be varied, and protecting groups may be necessary to achieve the desired selectivity.

Q2: Are there any known safety concerns when handling the reagents for this synthesis at scale?

A2: Yes, several reagents commonly used in this type of synthesis require careful handling, especially at larger scales. For instance, oxidizing agents used for dehydrogenation can be hazardous. It is crucial to consult the Safety Data Sheet (SDS) for each reagent and perform a thorough risk assessment before commencing any scale-up activities. Ensure proper personal protective equipment (PPE) is used and that the reaction is conducted in a well-ventilated area, such as a fume hood or a designated chemical synthesis suite.

Q3: What are the critical quality attributes of the final product, 11,12-Dehydroursolic lactone acetate?

A3: The critical quality attributes for 11,12-Dehydroursolic lactone acetate typically include:

  • Purity: Absence of starting materials, intermediates, and side-products. This is often assessed by High-Performance Liquid Chromatography (HPLC).

  • Identity: Confirmation of the chemical structure using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • Residual Solvents: Levels of any remaining solvents from the synthesis and purification process should be within acceptable limits.

  • Physical Appearance: The product should be a consistent solid with a defined color and morphology.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and scale-up of 11,12-Dehydroursolic lactone acetate.

Problem Potential Cause(s) Suggested Solution(s)
Low yield in the dehydrogenation step - Incomplete reaction. - Sub-optimal reaction temperature. - Catalyst poisoning or deactivation. - Formation of over-oxidized byproducts.- Monitor the reaction progress using TLC or HPLC and adjust the reaction time accordingly. - Optimize the reaction temperature. In some cases, higher temperatures may be required, but this could also lead to side products. - Ensure the starting material and solvents are free of impurities that could poison the catalyst. Consider using a higher catalyst loading. - Use a milder or more selective oxidizing agent.
Formation of multiple products during lactonization - Competing side reactions, such as epimerization or rearrangement. - Non-selective reaction conditions.- Screen different lactonization reagents and conditions (e.g., acid or base catalysis). - Consider the use of protecting groups to block other reactive sites on the molecule. - Optimize the reaction temperature and time to favor the desired product.
Incomplete acetylation of the C3-hydroxyl group - Insufficient amount of acetylating agent. - Presence of moisture in the reaction. - Steric hindrance around the C3-hydroxyl group.- Use a molar excess of the acetylating agent (e.g., acetic anhydride) and a suitable catalyst (e.g., pyridine (B92270) or DMAP). - Ensure all glassware is dry and use anhydrous solvents. - Increase the reaction temperature or time to overcome steric hindrance.
Difficulty in purifying the final product - Presence of closely related impurities or isomers. - Poor crystallization of the product.- Employ advanced purification techniques such as preparative HPLC or counter-current chromatography.[1][2] - Screen a variety of solvent systems for crystallization. Consider using a seed crystal to induce crystallization. - If impurities are acidic or basic, consider an acid-base extraction to remove them.
Poor reproducibility when scaling up - Inefficient mixing or heat transfer in larger reactors. - Differences in reagent addition rates. - Changes in the surface area-to-volume ratio.- Use a reactor with appropriate agitation and temperature control systems. - Implement controlled addition of reagents using a syringe pump or an addition funnel. - Conduct a thorough process hazard analysis and consider engineering controls for safe scale-up.

Experimental Protocols

A generalized experimental workflow for the synthesis is outlined below. Specific quantities and conditions should be optimized for your particular setup.

Diagram: Synthetic Workflow for 11,12-Dehydroursolic Lactone Acetate

G Ursolic_Acid Ursolic Acid Dehydrogenation Step 1: Dehydrogenation (e.g., with SeO2 or other oxidizing agent) Ursolic_Acid->Dehydrogenation Dehydro_UA 11,12-Dehydroursolic Acid Dehydrogenation->Dehydro_UA Lactonization Step 2: Lactonization (e.g., acid-catalyzed cyclization) Dehydro_UA->Lactonization Dehydro_UAL 11,12-Dehydroursolic Lactone Lactonization->Dehydro_UAL Acetylation Step 3: Acetylation (e.g., with Acetic Anhydride/Pyridine) Dehydro_UAL->Acetylation Purification Purification (e.g., Column Chromatography, Crystallization) Acetylation->Purification Final_Product 11,12-Dehydroursolic Lactone Acetate Purification->Final_Product

Caption: A generalized three-step synthesis of 11,12-Dehydroursolic Lactone Acetate.

Methodologies

Step 1: Dehydrogenation of Ursolic Acid

  • Dissolve ursolic acid in a suitable solvent (e.g., dioxane or acetic acid).

  • Add the dehydrogenating agent (e.g., selenium dioxide).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and filter to remove any solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Step 2: Lactonization of 11,12-Dehydroursolic Acid

  • Dissolve the 11,12-dehydroursolic acid in an appropriate solvent (e.g., benzene (B151609) or toluene).

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux, often with a Dean-Stark trap to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude lactone can be used in the next step without further purification or can be purified by chromatography.

Step 3: Acetylation of 11,12-Dehydroursolic Lactone

  • Dissolve the 11,12-dehydroursolic lactone in a mixture of pyridine and acetic anhydride.

  • Stir the reaction at room temperature overnight or until the reaction is complete as indicated by TLC.

  • Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product by crystallization or column chromatography.

Data Presentation

Table 1: Summary of Typical Reaction Parameters and Yields
Step Key Reagents Solvent Typical Temperature Typical Reaction Time Approximate Yield
DehydrogenationSelenium DioxideDioxaneReflux12-24 hours40-60%
Lactonizationp-Toluenesulfonic acidTolueneReflux4-8 hours70-85%
AcetylationAcetic Anhydride, PyridinePyridineRoom Temperature12-16 hours>90%

Note: Yields are indicative and can vary significantly based on the reaction scale and optimization of conditions.

Diagram: Key Reaction Intermediates

G Ursolic_Acid Ursolic Acid (Starting Material) Dehydro_UA 11,12-Dehydroursolic Acid (Intermediate 1) Ursolic_Acid->Dehydro_UA Dehydrogenation Dehydro_UAL 11,12-Dehydroursolic Lactone (Intermediate 2) Dehydro_UA->Dehydro_UAL Lactonization Final_Product 11,12-Dehydroursolic Lactone Acetate (Final Product) Dehydro_UAL->Final_Product Acetylation

Caption: Progression of key intermediates in the synthesis.

References

Technical Support Center: 3-Acetoxy-11-ursen-28,13-olide NMR Spectral Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the NMR analysis of 3-Acetoxy-11-ursen-28,13-olide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the acquisition and interpretation of NMR spectra for this ursane-type triterpenoid (B12794562) lactone.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific problems you may encounter during your NMR experiments.

Q1: Why do I see broad or distorted peaks in my ¹H NMR spectrum?

A1: Peak broadening in the NMR spectrum of this compound can arise from several factors:

  • Poor Shimming: The magnetic field homogeneity is crucial for obtaining sharp signals. Always perform shimming before acquiring your data. If automated shimming is insufficient, manual adjustment of the Z1 and Z2 shims may be necessary to achieve a symmetrical and sharp lock signal.

  • Sample Concentration: Overly concentrated samples can lead to increased viscosity and molecular aggregation, resulting in broader lines. A typical concentration for ¹H NMR of a small molecule like this is 5-25 mg in 0.6-0.7 mL of deuterated solvent.[1] If you observe broad peaks, try diluting your sample.

  • Presence of Particulate Matter: Undissolved material in the NMR tube will disrupt the magnetic field homogeneity.[1][2] Ensure your sample is fully dissolved and filter it through a small plug of glass wool in a Pasteur pipette into the NMR tube to remove any suspended particles.[2]

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. These can be introduced during the isolation process. If suspected, consider treating your sample with a chelating agent or re-purifying it.

Q2: I am seeing unexpected signals in my spectrum, particularly around 1.6 ppm, 2.05 ppm, and 7.26 ppm. What are these?

A2: These are likely common solvent or grease impurities:

  • Water (H₂O): A broad singlet around 1.6 ppm in CDCl₃ is often due to residual water in the solvent or on the glassware. To minimize this, use dry glassware and high-quality deuterated solvents. You can confirm the presence of a water peak by adding a drop of D₂O to your sample, shaking it, and re-acquiring the spectrum; the water peak should diminish or disappear.

  • Acetone (B3395972): A singlet around 2.05 ppm may indicate acetone contamination, often from glassware that was not thoroughly dried.

  • Chloroform (B151607) (CHCl₃): The residual proton signal of the deuterated chloroform (CDCl₃) appears at 7.26 ppm. This is expected.

  • Silicone Grease: Signals from silicone grease, often used in glassware joints, can appear as broad singlets in the 0-1 ppm region. Use grease sparingly and ensure it does not come into contact with your sample.

Q3: The integration of my signals is not accurate. What could be the cause?

A3: Inaccurate integration can be due to:

  • Poor Phasing and Baseline Correction: After Fourier transformation, carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape. A rolling or distorted baseline should be corrected before integration.

  • Signal Overlap: Triterpenoid spectra, especially in the aliphatic region, are often crowded with overlapping signals. This can make accurate integration of individual protons challenging. Using a higher field NMR spectrometer can improve signal dispersion. 2D NMR techniques like COSY and HSQC can help to resolve individual signals.

  • Insufficient Relaxation Delay: For quantitative ¹H NMR, the relaxation delay (d1) should be at least 5 times the longest T₁ relaxation time of the protons in the molecule. For triterpenoids, a d1 of 10 seconds or more may be necessary for accurate integration, especially for quaternary methyl singlets.

Q4: I am having trouble assigning the quaternary carbons in the ¹³C NMR spectrum. How can I confirm their assignments?

A4: The assignment of quaternary carbons in complex molecules like this compound can be challenging due to the absence of directly attached protons. The following 2D NMR experiment is essential:

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are two or three bonds away. By observing correlations from well-assigned proton signals (e.g., methyl protons) to quaternary carbons, you can unambiguously assign the latter. For example, the methyl protons of the acetate (B1210297) group should show a correlation to the acetate carbonyl carbon.

Data Presentation

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound. These values are compiled from literature data for structurally similar ursane-type triterpenoids and should be used as a reference for spectral assignment.

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)Multiplicity & Coupling Constants (J in Hz)
3~80.9~4.50dd, J = ~11.0, 5.0 Hz
11~128.0~5.90d, J = ~6.0 Hz
12~131.0~5.50d, J = ~6.0 Hz
13~89.0--
28~176.0--
Acetate CH₃~21.3~2.05s
Acetate C=O~171.0--
Me-23~28.0~0.85s
Me-24~16.5~0.87s
Me-25~16.8~0.95s
Me-26~18.5~1.10s
Me-27~23.5~1.25s
Me-29~17.5~0.90d, J = ~6.5 Hz
Me-30~21.0~1.00d, J = ~6.5 Hz

Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and temperature.

Experimental Protocols

1. Sample Preparation

  • Weighing the Sample: Accurately weigh 10-15 mg of purified this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial. Ensure the solvent is from a fresh bottle or has been stored over molecular sieves to minimize water content.

  • Dissolution: Gently swirl the vial to dissolve the sample completely. If necessary, brief sonication can be used. Visually inspect the solution to ensure there is no suspended particulate matter.

  • Filtering and Transfer: Using a clean Pasteur pipette with a small plug of glass wool at the tip, filter the sample solution directly into a clean, high-quality 5 mm NMR tube.

  • Capping: Cap the NMR tube securely. If the sample is to be stored, seal the cap with parafilm.

2. NMR Data Acquisition

The following parameters are recommended for a 500 MHz NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: zg30 (or a similar 30-degree pulse sequence)

    • Number of Scans (ns): 16 or more for good signal-to-noise

    • Relaxation Delay (d1): 2 seconds (for qualitative analysis), 10-20 seconds (for accurate integration)

    • Acquisition Time (aq): ~3 seconds

    • Spectral Width (sw): 12-16 ppm

  • ¹³C NMR:

    • Pulse Program: zgpg30 (or a similar power-gated decoupling sequence)

    • Number of Scans (ns): 1024 or more

    • Relaxation Delay (d1): 2 seconds

    • Acquisition Time (aq): ~1 second

    • Spectral Width (sw): 200-220 ppm

  • 2D NMR (COSY, HSQC, HMBC):

    • Use standard pulse programs provided by the spectrometer manufacturer (e.g., cosygpqf, hsqcedetgpsisp2.2, hmbcgplpndqf).

    • Optimize the spectral width in both dimensions to cover all relevant signals.

    • Adjust the number of scans and increments to achieve the desired resolution and signal-to-noise ratio. For HMBC, a long-range coupling delay (d6) of 60-80 ms (B15284909) is typically appropriate for detecting ²J and ³J correlations.

Visualizations

troubleshooting_workflow start Start: Poor NMR Spectrum broad_peaks Broad Peaks? start->broad_peaks Yes unexpected_signals Unexpected Signals? start->unexpected_signals No check_shimming Check Shimming broad_peaks->check_shimming integration_error Integration Errors? unexpected_signals->integration_error No check_impurities Check for Impurities (Water, Solvent, Grease) unexpected_signals->check_impurities Yes assignment_issue Assignment Issues? integration_error->assignment_issue No check_phasing Check Phasing & Baseline Correction integration_error->check_phasing Yes run_2d_nmr Run 2D NMR (COSY, HSQC, HMBC) assignment_issue->run_2d_nmr Yes check_concentration Check Concentration check_shimming->check_concentration repurify Re-purify Sample check_concentration->repurify If issues persist check_impurities->repurify If necessary good_spectrum Good Spectrum check_phasing->good_spectrum Corrected run_2d_nmr->good_spectrum repurify->good_spectrum

Caption: Troubleshooting workflow for common NMR spectral artifacts.

sample_prep_workflow start Start: Purified Compound weigh Weigh 10-15 mg of Sample start->weigh dissolve Dissolve in ~0.7 mL of high-quality CDCl3 weigh->dissolve filter Filter through glass wool into NMR tube dissolve->filter acquire Acquire NMR Spectra filter->acquire process Process Data (FT, Phasing, Baseline Correction) acquire->process analyze Analyze Spectra process->analyze

Caption: Standard workflow for NMR sample preparation and analysis.

References

Technical Support Center: Enhancing the Bioavailability of Ursane-Type Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and guidance on enhancing the bioavailability of ursane-type triterpenoids.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the experimental process of improving the bioavailability of ursane-type triterpenoids like ursolic acid and asiatic acid.

Q1: My ursane-type triterpenoid (B12794562) exhibits very poor aqueous solubility, leading to inconsistent results in my in vitro assays. What initial steps can I take to improve its dissolution?

A1: Poor aqueous solubility is a primary hurdle for ursane-type triterpenoids. Here are some initial troubleshooting steps:

  • Particle Size Reduction:

    • Micronization: This technique reduces particle size to the micron range, increasing the surface area available for dissolution. While a good first step, it may not be sufficient for compounds with extremely low solubility.

    • Nanonization: Creating nanoparticles (e.g., via antisolvent precipitation or emulsion solvent evaporation) dramatically increases the surface area-to-volume ratio, significantly enhancing the dissolution rate.

  • Use of Solubilizing Excipients:

    • Co-solvents: Employing a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene (B89431) glycol, PEG 400) in which the triterpenoid is more soluble can increase its overall solubility.

    • Surfactants: Surfactants like Poloxamer 188 or Tween 80 can form micelles that encapsulate the hydrophobic triterpenoid, increasing its apparent solubility in aqueous media.

    • pH Adjustment: For triterpenoids with ionizable groups (e.g., a carboxylic acid), adjusting the pH of the medium can increase solubility. However, be mindful of the compound's stability at different pH values.

Q2: I'm preparing a nanoformulation of my triterpenoid, but I'm observing significant particle aggregation and instability. How can I troubleshoot this?

A2: Particle aggregation is a common issue in nanoformulation development and can be addressed by:

  • Optimizing Stabilizer Concentration: The concentration of the stabilizer (e.g., surfactant or polymer) is critical. Insufficient stabilizer will not provide enough steric or electrostatic repulsion to prevent aggregation. Conversely, excessive stabilizer can lead to toxicity or other formulation issues. Experiment with a range of stabilizer concentrations to find the optimal ratio.

  • Zeta Potential Analysis: Measure the zeta potential of your nanoparticles. A zeta potential value greater than +30 mV or less than -30 mV generally indicates good electrostatic stability and a lower tendency for aggregation. If the zeta potential is close to neutral, consider adding a charged stabilizer or modifying the pH of the dispersion medium.

  • Choice of Stabilizer: The type of stabilizer can significantly impact stability. For example, D-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS) has been successfully used as a stabilizer for ursolic acid nanoparticles prepared by antisolvent precipitation.

  • Lyophilization with Cryoprotectants: If you are freeze-drying your nanosuspension to a powder, the choice and concentration of a cryoprotectant (e.g., trehalose, mannitol) are crucial to prevent irreversible aggregation upon reconstitution.

Q3: My phospholipid complex of ursolic acid is not forming correctly, or the encapsulation efficiency is low. What are the critical parameters to control?

A3: Successful formation of a phospholipid complex relies on several key factors:

  • Solvent Selection: The choice of solvent is crucial. It must be able to dissolve both the triterpenoid and the phospholipid. Common solvents include ethanol, acetone, and chloroform.

  • Drug-to-Phospholipid Ratio: The molar ratio of the drug to the phospholipid is a critical parameter that needs to be optimized to ensure proper complex formation and maximize encapsulation.

  • Reaction Temperature and Time: The temperature and duration of the reaction should be carefully controlled to facilitate the interaction between the drug and the phospholipid without causing degradation.

  • Method of Preparation: Different methods like solvent evaporation or solvent-assisted grinding can be used. The solvent-assisted grinding method has been reported as a simple and green approach for preparing ursolic acid-phospholipid complexes.

Q4: I'm attempting to create a co-amorphous system of ursolic acid with piperine (B192125), but I'm not achieving a completely amorphous product. What could be the issue?

A4: The formation of a stable co-amorphous system depends on the intimate mixing and interaction between the two components at a molecular level.

  • Preparation Method: The method of preparation is critical. Solvent evaporation and ball milling are common techniques. Ensure that the chosen method provides sufficient energy to disrupt the crystalline lattice of both compounds.

  • Solvent Choice (for solvent evaporation): The solvent must be able to dissolve both ursolic acid and piperine to create a true solution before solvent removal.

  • Milling Parameters (for ball milling): The milling time, frequency, and the use of milling jars and balls of appropriate material are important parameters to optimize.

  • Characterization: Use techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of the final product. The absence of sharp peaks in the PXRD pattern and the presence of a single glass transition temperature (Tg) in the DSC thermogram are indicative of a successful co-amorphous system.

Q5: My in vivo pharmacokinetic study in rodents shows only a marginal improvement in bioavailability despite successful in vitro dissolution enhancement. What are the potential reasons?

A5: Improved in vitro dissolution does not always translate directly to enhanced in vivo bioavailability. Several factors could be at play:

  • First-Pass Metabolism: Ursane-type triterpenoids can be subject to extensive first-pass metabolism in the gut wall and liver, primarily by cytochrome P450 enzymes like CYP3A4. Co-administration with a bioenhancer like piperine, which can inhibit these enzymes, may be necessary.

  • Poor Permeability: Even if the triterpenoid is dissolved in the gastrointestinal tract, it may have low permeability across the intestinal epithelium. Strategies to improve permeability, such as the use of permeation enhancers or lipid-based formulations that can be absorbed via the lymphatic system, should be considered.

  • Efflux by Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen, reducing its net absorption.

  • Gastrointestinal Instability: The compound may be unstable in the pH conditions of the stomach or intestines. Enteric coating of formulations can help protect the drug until it reaches the more favorable environment of the small intestine.

Quantitative Data on Bioavailability Enhancement

The following table summarizes quantitative data from various studies on the enhancement of the bioavailability of ursane-type triterpenoids using different formulation strategies.

Ursane-Type TriterpenoidFormulation StrategyAnimal ModelKey Pharmacokinetic ParametersFold Increase in Bioavailability (AUC)Reference
Ursolic Acid Phospholipid ComplexRatCmax: 183.80 µg/L (vs. 68.26 µg/L for free UA) AUC0-24h: 878.0 µg·h/L (vs. 212.1 µg·h/L for free UA)~4.1
Ursolic Acid Phospholipid ComplexRatRelative bioavailability increased by 8.49-fold8.49
Ursolic Acid Co-amorphous with PiperineRatAUC0-∞ increased 5.8-fold compared to free UA5.8
Ursolic Acid Co-administration with PiperineRatRelative oral bioavailability increased about tenfold~10
Ursolic Acid Nanoparticles (Emulsion Solvent Evaporation)Not specifiedOral bioavailability increased 2.68 times2.68
Asiatic Acid Solid Lipid NanoparticlesRatOral bioavailability was 2.5-fold higher than that of the drug alone2.5

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: Preparation of Ursolic Acid Nanoparticles by Emulsion Solvent Evaporation
  • Preparation of Organic Phase: Dissolve a specific amount of ursolic acid in a suitable organic solvent system (e.g., trichloromethane containing 30% v/v ethanol).

  • Preparation of Aqueous Phase: Prepare an aqueous solution containing a stabilizer (e.g., 0.05% Poloxamer 188).

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization (e.g., 7000 rpm for 2 minutes) to form a coarse emulsion.

  • High-Pressure Homogenization: Subject the coarse emulsion to high-pressure homogenization (e.g., 500 bar for 6 cycles) to reduce the droplet size and form a nanoemulsion.

  • Solvent Evaporation: Remove the organic solvent from the nanoemulsion using a rotary evaporator under reduced pressure. This will lead to the precipitation of ursolic acid nanoparticles, forming a nanosuspension.

  • Lyophilization (Optional): The nanosuspension can be freeze-dried to obtain a powder form. A cryoprotectant should be added before freezing to prevent particle aggregation.

  • Characterization: Characterize the prepared nanoparticles for particle size, polydispersity index (PDI), zeta potential, morphology (e.g., by SEM or TEM), and encapsulation efficiency.

Protocol 2: Preparation of Ursolic Acid-Phospholipid Complex by Solvent-Assisted Grinding
  • Mixing: Accurately weigh ursolic acid and phospholipid (e.g., soy lecithin) in a desired molar ratio and place them in a grinding jar.

  • Solvent Addition: Add a small amount of a suitable solvent (e.g., ethanol) to moisten the powder mixture.

  • Grinding: Grind the mixture using a planetary ball mill or a similar grinding apparatus for a specified time and at a specific speed. The grinding process facilitates the interaction between the drug and the phospholipid.

  • Drying: Dry the resulting product in a vacuum oven at a controlled temperature to remove the solvent completely.

  • Characterization: Characterize the final product to confirm the formation of the complex using techniques such as Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), and Fourier-Transform Infrared Spectroscopy (FTIR).

Protocol 3: Preparation of Co-amorphous Ursolic Acid with Piperine
  • Solvent Evaporation Method:

    • Dissolve both ursolic acid and piperine in a common solvent (e.g., methanol) in a specific molar ratio.

    • Remove the solvent rapidly using a rotary evaporator under vacuum.

    • Further dry the resulting solid under vacuum to remove any residual solvent.

  • Characterization:

    • Confirm the amorphous nature of the product using PXRD (absence of crystalline peaks) and DSC (presence of a single glass transition temperature).

    • Evaluate the dissolution profile of the co-amorphous system in comparison to the crystalline drug and a physical mixture.

Protocol 4: In Vivo Pharmacokinetic Study in Rodents
  • Animal Model: Use a suitable rodent model (e.g., Sprague-Dawley or Wistar rats), with an appropriate number of animals per group.

  • Dosing:

    • Oral (PO) Group: Administer the test formulation (e.g., nanosuspension, phospholipid complex) and the control (e.g., free drug suspension) to different groups of animals via oral gavage at a specific dose.

    • Intravenous (IV) Group: Administer a solution of the pure triterpenoid intravenously to a separate group of animals to determine the absolute bioavailability.

  • Blood Sampling: Collect blood samples from the animals at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation: Process the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of the triterpenoid in the plasma samples using a validated analytical method, such as HPLC-MS/MS.

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve), using appropriate software.

  • Bioavailability Calculation: Calculate the relative oral bioavailability of the test formulation compared to the control and the absolute oral bioavailability by comparing the AUC from oral administration to the AUC from intravenous administration.

Signaling Pathways and Experimental Workflows

This section provides visual representations of key signaling pathways and experimental workflows using the DOT language for Graphviz.

experimental_workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation Ursane Triterpenoid Ursane Triterpenoid Nanoformulation Nanoformulation Ursane Triterpenoid->Nanoformulation e.g., Emulsion Solvent Evaporation Phospholipid Complex Phospholipid Complex Ursane Triterpenoid->Phospholipid Complex e.g., Solvent-Assisted Grinding Co-amorphous System Co-amorphous System Ursane Triterpenoid->Co-amorphous System e.g., with Piperine Particle Size Particle Size Nanoformulation->Particle Size Dissolution Dissolution Phospholipid Complex->Dissolution Co-amorphous System->Dissolution Permeability Permeability Dissolution->Permeability Caco-2 Assay Pharmacokinetics Pharmacokinetics Permeability->Pharmacokinetics Rodent Model Bioavailability Bioavailability Pharmacokinetics->Bioavailability

Caption: Experimental workflow for enhancing the bioavailability of ursane-type triterpenoids.

ursolic_acid_cancer_pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_nfkb NF-κB Pathway cluster_apoptosis Apoptosis Pathway Ursolic Acid Ursolic Acid Akt Akt Ursolic Acid->Akt Inhibits IKK IKK Ursolic Acid->IKK Inhibits Bax Bax Ursolic Acid->Bax Promotes Bcl-2 Bcl-2 Ursolic Acid->Bcl-2 Inhibits PI3K PI3K PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation IκBα IκBα IKK->IκBα NF-κB NF-κB IκBα->NF-κB Inflammation Inflammation NF-κB->Inflammation Caspases Caspases Bax->Caspases Bcl-2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified signaling pathways affected by Ursolic Acid in cancer cells.

asiatic_acid_wound_healing cluster_tgf TGF-β/Smad Pathway cluster_inflammation Inflammatory Response Asiatic Acid Asiatic Acid Smad2/3 Smad2/3 Asiatic Acid->Smad2/3 Inhibits Phosphorylation Collagen Synthesis Collagen Synthesis Asiatic Acid->Collagen Synthesis Promotes (in wound healing) Pro-inflammatory\nCytokines Pro-inflammatory Cytokines Asiatic Acid->Pro-inflammatory\nCytokines Reduces TGF-β1 TGF-β1 TGF-β Receptor TGF-β Receptor TGF-β1->TGF-β Receptor TGF-β Receptor->Smad2/3 Smad4 Smad4 Smad2/3->Smad4 Smad4->Collagen Synthesis

Caption: Simplified signaling pathway of Asiatic Acid in wound healing.

Challenges in the isolation and purification of ursane-type triterpenes

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ursane-Type Triterpenes

Welcome to the technical support center for the isolation and purification of ursane-type triterpenes. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experimental work. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Troubleshooting Guides

This section addresses specific problems that may arise during the extraction, separation, and purification of ursane-type triterpenes.

Issue 1: Poor Separation of Triterpene Isomers (e.g., Ursane (B1242777) and Oleanane (B1240867) Types)

  • Question: My column chromatography or HPLC results show co-elution of peaks, and spectroscopic analysis suggests the presence of both ursane and oleanane isomers. How can I improve their separation?

  • Answer: The structural similarity between ursane and oleanane triterpenoid (B12794562) isomers makes their separation a significant challenge.[1] Here are several strategies to enhance resolution:

    • Coordination Chromatography: The addition of suitable agents to the mobile phase can improve the resolution of isomers. For instance, using β-cyclodextrin derivatives in a reversed-phase HPLC system has been shown to enhance the separation of oleanolic and ursolic acid isomers.[1] The selection of the hydrophilic β-cyclodextrin derivative should be based on the hydrophilicity of the isomers.[1]

    • High-Speed Counter-Current Chromatography (HSCCC): This technique, which utilizes a liquid stationary phase, can be highly effective for separating closely related compounds. An optimized two-phase solvent system, such as chloroform-methanol-water (4:4:2, v/v), can be employed for the separation of triterpene saponins (B1172615).[2]

    • Gradient Elution: Employing a gradient elution method in HPLC or HSCCC allows for the separation of compounds with a wide range of polarities, which can be beneficial for complex mixtures containing various triterpene isomers.[3]

    • Alternative Stationary Phases: Experiment with different stationary phases in your HPLC, such as phenyl or cyano columns, which can offer different selectivity compared to standard C18 columns.

Logical Workflow for Isomer Separation

G Troubleshooting Workflow: Poor Isomer Separation cluster_isocratic If Isocratic RP-HPLC cluster_advanced Advanced Techniques start Co-elution of Isomers Observed check_method Current Method: Isocratic RP-HPLC? start->check_method isocratic Yes check_method->isocratic Yes not_isocratic No check_method->not_isocratic No option1 Introduce Gradient Elution isocratic->option1 option2 Add Mobile Phase Modifier (e.g., β-cyclodextrin) isocratic->option2 option3 Change Stationary Phase (e.g., Phenyl, Cyano) isocratic->option3 hsccc Employ High-Speed Counter-Current Chromatography (HSCCC) not_isocratic->hsccc end_node Improved Separation option1->end_node option2->end_node option3->end_node hsccc->end_node

Caption: Troubleshooting workflow for poor isomer separation.

Issue 2: Low Yield of Target Triterpene from Plant Material

  • Question: The final yield of my purified ursane-type triterpene is very low. How can I optimize the extraction and purification process to improve the yield?

  • Answer: Low yields can result from inefficiencies at multiple stages of the isolation process. Consider the following points for optimization:

    • Extraction Method: The choice of extraction method is crucial. While traditional methods like maceration and Soxhlet extraction are common, modern techniques can offer higher efficiency in a shorter time.[4][5] Ultrasound-assisted extraction (sonomaceration) has been shown to provide good yields; for example, carissic acid was isolated with a yield of 3.26% using this method.[6][7]

    • Solvent Selection: The polarity of the extraction solvent must be matched to the target triterpenes. A sequential extraction with solvents of increasing polarity (e.g., petroleum ether, dichloromethane (B109758), ethyl acetate (B1210297), and n-butanol) can effectively fractionate the crude extract and enrich the target compounds in a specific fraction.[8][9]

    • Minimizing Degradation: Triterpenes can be sensitive to heat. To retain thermolabile compounds, avoid high temperatures during solvent evaporation by using a rotary evaporator at reduced pressure and moderate temperature.[7]

    • Purification Strategy: A multi-step purification process is often necessary. This typically involves initial fractionation by column chromatography over silica (B1680970) gel, followed by further purification using techniques like preparative TLC or HPLC.[4][7]

Issue 3: Difficulty in Achieving High Purity of the Isolated Compound

  • Question: After multiple rounds of column chromatography, my isolated compound still shows impurities on TLC or HPLC-DAD analysis. What further steps can I take to achieve higher purity?

  • Answer: Achieving high purity, especially when dealing with complex natural product extracts, often requires a combination of chromatographic techniques with different separation principles.

    • Orthogonal Separation Techniques: If you have been using normal-phase chromatography (e.g., silica gel), consider using a subsequent reversed-phase HPLC step. The different separation mechanisms will help to remove impurities that co-elute in the first system.

    • Preparative TLC: For small-scale purification, preparative thin-layer chromatography (pTLC) can be a powerful tool to isolate the compound of interest from closely running impurities.[10]

    • Recrystallization: If you have obtained a solid material that is reasonably pure, recrystallization from a suitable solvent system can be an excellent final step to obtain highly pure crystals.

    • Sephadex Chromatography: For removing impurities with different molecular sizes, size-exclusion chromatography using Sephadex LH-20 can be effective.[11]

Frequently Asked Questions (FAQs)

  • Q1: What are the most common initial steps for isolating ursane-type triterpenes from a plant source?

    • A1: The typical initial workflow involves:

      • Drying and Grinding: The plant material is dried to a constant weight and then finely pulverized to increase the surface area for extraction.[7]

      • Extraction: The powdered material is extracted with an appropriate solvent. Methanol (B129727) or ethanol (B145695) are often used for initial extraction, sometimes followed by partitioning with solvents of varying polarity.[7][8][9] For example, a 70% ethanol reflux extraction is a common starting point.[9]

      • Concentration: The crude extract is concentrated under reduced pressure to yield a residue that is then subjected to chromatographic separation.[4]

  • Q2: How can I confirm the structure of my isolated ursane-type triterpene?

    • A2: Structure elucidation requires a combination of spectroscopic techniques:

      • NMR Spectroscopy: One-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are essential for determining the carbon skeleton and the position of functional groups.[6][7][12] The chemical shifts of the methyl groups and the olefinic protons are particularly characteristic of the ursane skeleton.[7]

      • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compound.[13][14]

      • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups such as hydroxyl (-OH), carbonyl (C=O), and carboxylic acid groups.[7]

      • Single-Crystal X-ray Diffraction: If a suitable crystal can be obtained, this technique provides unambiguous confirmation of the structure and its absolute configuration.[15][16]

  • Q3: What are some key differences in physical properties between closely related ursane-type isomers that can aid in their identification?

    • A3: Even with very similar structures, isomers can exhibit different physical properties. For example, in the case of ursolic acid and its isomer carissic acid, the following differences were noted[7]:

      • Appearance: Ursolic acid was off-white, while carissic acid was pure white.

      • Solubility: Ursolic acid was soluble in a chloroform-methanol mixture, whereas carissic acid was soluble in DMSO.

      • Melting Point: The melting point of ursolic acid was around 276 °C, while that of carissic acid was approximately 238 °C.

Data Summary

Table 1: Examples of Ursane-Type Triterpene Isolation and Yield

Compound NamePlant SourceExtraction MethodYieldReference
Carissic AcidNeolamarckia cadamba leavesUltrasound-assisted extraction3.26%[6][7]
Glutinosalactone A-CRehmannia glutinosa leaves50% aqueous acetone (B3395972) extractionNot specified[17]
Zizyphursolic AcidZizyphus vulgaris rootsNot specifiedNot specified[18]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction and Isolation of Carissic Acid from Neolamarckia cadamba

This protocol is based on the methodology described by George et al. (2022).[6][7]

1. Plant Material Preparation:

  • Fresh leaves of Neolamarckia cadamba are washed, dried, and pulverized into a fine powder.

2. Extraction:

  • The powdered leaves are macerated with methanol at room temperature.
  • The filtrate is evaporated to dryness at room temperature to obtain the crude methanol extract.
  • The crude extract is partitioned between ethyl acetate and water.
  • The residue undissolved in ethyl acetate is dissolved in acetone, filtered, and evaporated to yield the acetone extract.

3. Chromatographic Separation:

  • The acetone extract (e.g., 1.931 g) is loaded onto a silica gel column (60-120 mesh).
  • The column is eluted with a gradient of chloroform (B151607):ethyl acetate (from 100% chloroform up to a 50:50 mixture).
  • Fractions are collected and monitored by TLC.
  • Fractions showing a single spot with minimal impurities are combined and evaporated.

4. Final Purification:

  • The resulting solid is washed with petroleum ether to yield a white amorphous solid of the purified compound (carissic acid).
  • Purity is confirmed by TLC, and the structure is elucidated using spectroscopic methods (NMR, MS, IR).

Experimental Workflow for Protocol 1

G Isolation of Carissic Acid start Fresh Leaves of Neolamarckia cadamba prep Drying and Pulverization start->prep extract Methanol Maceration (Ultrasound-Assisted) prep->extract partition Solvent Partitioning (EtOAc/Water, then Acetone) extract->partition column Silica Gel Column Chromatography (CHCl3:EtOAc gradient) partition->column monitor TLC Monitoring of Fractions column->monitor purify Petroleum Ether Wash monitor->purify end_node Pure Carissic Acid purify->end_node

Caption: Workflow for the isolation of carissic acid.

Protocol 2: General Method for Sequential Extraction

This protocol is a general method based on procedures described for the isolation of triterpenes from Anchusa italica.[8][9]

1. Initial Extraction:

  • The powdered plant material (e.g., 2.5 kg) is refluxed with 70% ethanol (3 x 2 hours).
  • The ethanol extract is evaporated under reduced pressure to obtain a total extract.

2. Solvent Partitioning:

  • The total extract is dissolved in water.
  • The aqueous solution is sequentially extracted with solvents of increasing polarity:
  • Petroleum Ether
  • Dichloromethane
  • Ethyl Acetate
  • n-Butanol
  • Each fraction is collected and evaporated to dryness.

3. Chromatographic Purification:

  • The fraction containing the target triterpenes (often the ethyl acetate or dichloromethane fraction) is subjected to column chromatography over silica gel.
  • Elution is typically performed with a gradient of a non-polar solvent and a polar solvent (e.g., dichloromethane/methanol).
  • Further purification of the collected fractions can be achieved using reversed-phase HPLC or other chromatographic techniques.

This technical support center provides a starting point for addressing the challenges in ursane-type triterpene isolation and purification. The key to success lies in a systematic approach, careful optimization of each step, and the use of a combination of modern and traditional separation and analytical techniques.

References

Validation & Comparative

A Comparative Guide: 3-Acetoxy-11-ursen-28,13-olide vs. Ursolic Acid Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 3-Acetoxy-11-ursen-28,13-olide and its parent compound, ursolic acid. While extensive research has elucidated the multifaceted therapeutic potential of ursolic acid, data on its derivative, this compound, is comparatively limited. This document summarizes the available experimental data to facilitate further research and drug development efforts.

Chemical Structures

CompoundStructure
Ursolic Acid Ursolic Acid Structure
This compound this compound Structure

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data for the cytotoxic and enzyme inhibitory activities of both compounds. It is important to note that direct comparative studies are scarce, and the presented data is compiled from various sources.

Table 1: Cytotoxic Activity (IC50 values in µM)
Cell LineCancer TypeUrsolic Acid (µM)This compound (µM)
HCT116Colorectal Cancer28.0 (48h)[1]Data not available
HCT-8Colorectal Cancer19.4 (48h)[1]Data not available
T47DBreast Cancer~101.2 (as 231 µg/ml)[2]Data not available
MCF-7Breast Cancer~96.8 (as 221 µg/ml)[2]Data not available
MDA-MB-231Breast Cancer~104.7 (as 239 µg/ml)[2]Data not available
A549Lung Cancer2-40 (range of effective concentration)[3]Data not available
A2780Ovarian CancerData not availableWeak to moderate anti-proliferative activity reported[4]
EC-109Esophageal CancerData not availableEnhanced inhibitory effect reported[5]
KYSE150Esophageal CancerData not availableSignificant inhibition at medium and high concentrations[5]
EC-1Esophageal CancerData not available28.6% inhibition at high concentrations[5]

Note: The conversion of µg/ml to µM for ursolic acid (MW: 456.7 g/mol ) is approximate.

Table 2: Enzyme Inhibitory Activity
EnzymeBiological RelevanceUrsolic Acid (IC50)This compound (IC50)
PTP1B Diabetes, Obesity3.40 ± 0.34 µM[6], 3.54 ± 0.06 µM[5], 5.4 ± 0.30 µM[4]Significant inhibitory activity reported (mixed-type inhibitor)[4]

Mechanisms of Action & Signaling Pathways

Ursolic Acid

Ursolic acid exerts its biological effects through the modulation of multiple signaling pathways. Its anti-inflammatory and anti-cancer activities are well-documented and involve the regulation of key cellular processes.

Ursolic_Acid_Signaling

Ursolic acid has been shown to inhibit the Toll-like receptor 4 (TLR4)-MyD88 pathway, leading to the suppression of NF-κB activation and subsequent downregulation of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β[6]. In cancer cells, it can inhibit the PI3K/Akt signaling pathway, leading to decreased proliferation, and can induce both apoptosis and autophagy[2].

This compound

The mechanisms of action for this compound are not as well-defined. It has been reported to have radiosensitizing activity, suggesting it may interfere with DNA repair mechanisms in cancer cells[5]. Its inhibitory effect on protein tyrosine phosphatase 1B (PTP1B) indicates a potential role in metabolic regulation[4]. Further research is required to elucidate the specific signaling pathways it modulates.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with varying concentrations of This compound or Ursolic Acid A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate to allow formazan (B1609692) crystal formation D->E F Solubilize formazan crystals E->F G Measure absorbance at ~570 nm F->G H Calculate IC50 values G->H

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control.

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Activity: NF-κB Luciferase Reporter Assay

This assay measures the activity of the NF-κB transcription factor, a key regulator of inflammation.

NFkB_Assay_Workflow A Transfect cells with an NF-κB luciferase reporter plasmid B Pre-treat cells with test compounds A->B C Stimulate with an inflammatory agent (e.g., TNF-α) B->C D Lyse cells C->D E Add luciferase substrate D->E F Measure luminescence E->F G Analyze data to determine NF-κB inhibition F->G

Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid.

  • Compound Treatment: After 24 hours, pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding an inflammatory stimulus (e.g., TNF-α, 10 ng/mL) and incubate for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number. Determine the extent of NF-κB inhibition by the test compounds.

Conclusion

Ursolic acid is a well-characterized triterpenoid (B12794562) with potent anti-cancer and anti-inflammatory properties, supported by a wealth of experimental data. In contrast, this compound remains a less-explored derivative. The available information suggests it possesses anti-proliferative and enzyme-inhibitory activities that warrant further investigation.

Direct, quantitative comparisons are essential to determine if the structural modifications in this compound lead to enhanced potency or a different pharmacological profile compared to ursolic acid. Researchers are encouraged to utilize the standardized protocols outlined in this guide to generate robust and comparable data, which will be crucial for advancing the therapeutic potential of this class of compounds.

References

A Comparative Analysis of PTP1B Inhibitors: 3-Acetoxy-11-ursen-28,13-olide and Other Key Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in both insulin (B600854) and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and related metabolic disorders. The development of potent and selective PTP1B inhibitors is a significant area of research. This guide provides a comparative overview of 3-Acetoxy-11-ursen-28,13-olide against other notable PTP1B inhibitors, including those that have undergone clinical investigation.

Quantitative Comparison of PTP1B Inhibitors

The inhibitory potential of various compounds against PTP1B is a key metric for their comparison. The half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) are standard measures of inhibitor potency. A lower value indicates a more potent inhibitor.

InhibitorType/ClassIC50 / Ki (µM)Mechanism of ActionSelectivityClinical Trial Phase
This compound (and related Ursolic Acid Derivatives) Triterpenoid4.6 - 5.6[1][2]Mixed-type inhibitorData not readily availablePre-clinical
Trodusquemine (MSI-1436) Aminosterol~1[3]Non-competitive, Allosteric~224-fold selective over TCPTP[3]Phase I (discontinued for T2DM)[3]
Ertiprotafib Phosphotyrosine mimetic1.6 - 29[3]Non-competitiveLow selectivity[3]Phase II (discontinued)[3]
JTT-551 Thiazolidinedione derivativeKi = 0.22[3]Mixed-type inhibitor~42-fold selective over TCPTP[3]Pre-clinical (discontinued)[3]
KQ-791 Small moleculeData not publicly availablePTP1B Antagonist[4]Data not publicly availablePhase I[4][5]
IONIS-PTP1BRx Antisense OligonucleotideNot applicableReduces PTP1B protein expressionHighly specific to PTP1B mRNAPhase II[3][5]

Experimental Methodologies: PTP1B Inhibition Assay

A standard method to determine the in vitro inhibitory activity of compounds against PTP1B involves a colorimetric enzyme assay using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.

Principle: PTP1B catalyzes the hydrolysis of pNPP to p-nitrophenol (pNP), which is a yellow-colored product that can be quantified by measuring its absorbance at 405 nm. The rate of pNP formation is proportional to PTP1B activity. The presence of an inhibitor will decrease the rate of this reaction.

Typical Protocol: [6][7][8][9][10]

  • Reagents and Buffers:

    • Assay Buffer: Typically contains a buffering agent (e.g., 50 mM HEPES, pH 7.0), a reducing agent (e.g., 1 mM DTT), and a chelating agent (e.g., 1 mM EDTA).

    • Enzyme: Recombinant human PTP1B.

    • Substrate: p-Nitrophenyl phosphate (pNPP).

    • Inhibitor: Test compound dissolved in a suitable solvent (e.g., DMSO).

    • Stop Solution: A strong base (e.g., 1 M NaOH) to terminate the enzymatic reaction.

  • Assay Procedure:

    • The assay is typically performed in a 96-well plate format.

    • A pre-incubation step involves mixing the PTP1B enzyme with varying concentrations of the test inhibitor or vehicle control in the assay buffer for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

    • The enzymatic reaction is initiated by the addition of the pNPP substrate.

    • The reaction is allowed to proceed for a set time (e.g., 30 minutes) at the same temperature.

    • The reaction is terminated by the addition of the stop solution.

    • The absorbance of the resulting p-nitrophenol is measured at 405 nm using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated for each inhibitor concentration relative to the vehicle control.

    • The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Inhibitor Action

dot

PTP1B_Signaling_Pathways cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR IR->pIR Autophosphorylation IRS IRS-1/2 pIR->IRS pIRS p-IRS-1/2 IRS->pIRS Phosphorylation PI3K_AKT PI3K/Akt Pathway pIRS->PI3K_AKT GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K_AKT->GLUT4 Leptin Leptin LR Leptin Receptor (LepR) Leptin->LR JAK2 JAK2 LR->JAK2 pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Gene_Expression Gene Expression (Appetite Regulation) pSTAT3->Gene_Expression PTP1B PTP1B PTP1B->pIR Dephosphorylation PTP1B->pIRS Dephosphorylation PTP1B->pJAK2 Dephosphorylation Inhibitors PTP1B Inhibitors Inhibitors->PTP1B Inhibition PTP1B_Inhibition_Assay_Workflow A Prepare Reagents: PTP1B Enzyme, pNPP Substrate, Assay Buffer, Inhibitor Stock B Dispense Inhibitor Dilutions and Vehicle Control into 96-well Plate A->B C Add PTP1B Enzyme to each well B->C D Pre-incubate at 37°C C->D E Initiate Reaction by adding pNPP Substrate D->E F Incubate at 37°C E->F G Terminate Reaction with Stop Solution (NaOH) F->G H Measure Absorbance at 405 nm G->H I Data Analysis: Calculate % Inhibition, Determine IC50 H->I Inhibitor_Comparison PTP1B_Inhibitors Classes of PTP1B Inhibitors Small_Molecules Small Molecules PTP1B_Inhibitors->Small_Molecules ASO Antisense Oligonucleotides (ASO) PTP1B_Inhibitors->ASO Mixed_Type Mixed-Type (e.g., this compound, JTT-551) Small_Molecules->Mixed_Type Non_Competitive Non-Competitive (e.g., Trodusquemine, Ertiprotafib) Small_Molecules->Non_Competitive IONIS e.g., IONIS-PTP1BRx ASO->IONIS

References

A Comparative Guide to the Antiproliferative Effects of 3-Acetoxy-11-ursen-28,13-olide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the efficacy and mechanism of novel compounds is paramount. This guide provides a comparative analysis of the antiproliferative effects of 3-Acetoxy-11-ursen-28,13-olide, a derivative of ursolic acid. Due to the limited availability of direct comparative studies on this specific molecule, this guide leverages data on the closely related compound, 3-O-acetylursolic acid, alongside its parent compound, ursolic acid, to provide a substantive comparison. Doxorubicin is included as a well-established chemotherapeutic agent for reference.

Quantitative Analysis of Antiproliferative Activity

The antiproliferative effects of ursane-type triterpenoids are often evaluated by their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values. The data presented below is compiled from studies on various cancer cell lines. It is important to note that direct comparison of IC50/GI50 values across different studies can be challenging due to variations in experimental conditions.

CompoundCell LineAssay TypeIC50 / GI50 (µM)Reference CompoundIC50 / GI50 (µM)
3-O-Acetylursolic Acid A375 (Melanoma)MTT32Ursolic Acid26[1][2]
Ursolic Acid A375 (Melanoma)MTT26--
This compound A2780 (Ovarian)Not SpecifiedWeak-Moderate Activity--
This compound EC-1 (Esophageal)Not Specified28.6% inhibition (at high conc.)--

Mechanism of Action: PTP1B Inhibition and Apoptosis Induction

This compound is a known inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B)[3]. PTP1B is a key regulator in several signaling pathways implicated in cancer cell growth and survival. By inhibiting PTP1B, this compound can potentially disrupt oncogenic signaling cascades.

The signaling pathway affected by PTP1B inhibition is illustrated below:

PTP1B_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Receptor Growth Factor Receptor Growth Factor Receptor (P) Growth Factor Receptor (P) Growth Factor Receptor->Growth Factor Receptor (P) Autophosphorylation PTP1B PTP1B PTP1B->Growth Factor Receptor Dephosphorylates (Inactivates) Growth Factor Receptor (P)->PTP1B Downstream Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Growth Factor Receptor (P)->Downstream Signaling Activates Proliferation & Survival Proliferation & Survival Downstream Signaling->Proliferation & Survival Promotes This compound This compound This compound->PTP1B Inhibits Growth Factor Growth Factor Growth Factor->Growth Factor Receptor Binds

Caption: PTP1B Inhibition Signaling Pathway.

Studies on the related compound, 3-O-acetylursolic acid, show that it induces apoptosis in melanoma cells. This is achieved through the activation of caspases 3 and 7, an increase in the pro-apoptotic protein Bax, and a decrease in the anti-apoptotic protein Bcl-2[1][2]. This suggests that this compound may share a similar mechanism of inducing programmed cell death.

Experimental Protocols

A standardized method for assessing the antiproliferative effects of a compound is the MTT assay.

MTT Assay Protocol for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and a vehicle control.

  • Incubation: The plate is incubated for a predetermined period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, MTT solution is added to each well, and the plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, yielding purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

The general workflow for this experimental protocol is depicted below.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Treat cells with compound B->C D Incubate for 48-72 hours C->D E Add MTT reagent D->E F Incubate for 2-4 hours E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Experimental Workflow for MTT Assay.

Comparison with Alternatives

  • Ursolic Acid (Parent Compound): 3-O-acetylursolic acid, a close analog of the title compound, exhibits comparable antiproliferative activity to ursolic acid on melanoma cells, with GI50 values of 32 µM and 26 µM, respectively[1][2]. This suggests that the 3-acetoxy group does not diminish, and may slightly modulate, the cytotoxic effects. The acetylated form was also found to arrest the cell cycle in the S phase[1][2].

  • Other Ursane-Type Triterpenoids: The broader class of ursane (B1242777) triterpenoids has demonstrated significant potential as anticancer agents[5]. Modifications at the C-3, C-11, and C-28 positions of the ursolic acid scaffold have been explored to enhance potency and bioavailability[5].

  • Doxorubicin (Standard Chemotherapy): Doxorubicin is a potent and widely used chemotherapeutic agent with a broad spectrum of activity. Its IC50 values are typically in the low micromolar to nanomolar range, significantly lower than those reported for many triterpenoids. However, its use is often associated with significant side effects. Natural compounds like this compound are of interest due to their potential for greater selectivity and lower toxicity to normal cells.

References

Comparative Guide to the Biological Activity of 3-Acetoxy-11-ursen-28,13-olide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of derivatives of 3-Acetoxy-11-ursen-28,13-olide, an ursane-type pentacyclic triterpenoid (B12794562) lactone. While data on derivatives of this specific lactone is limited in publicly available research, this guide draws comparisons from the closely related and extensively studied parent compound, ursolic acid, and its derivatives. The information presented herein is intended to provide a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents based on the ursane (B1242777) scaffold.

Overview of Biological Activities

Derivatives of the ursane scaffold, including this compound and its parent compound ursolic acid, have demonstrated a wide range of biological activities. The primary areas of investigation include their potential as anticancer, anti-inflammatory, and antidiabetic agents. Key reported activities include:

  • Anticancer Activity: Inhibition of various cancer cell lines through the induction of apoptosis and cell cycle arrest.[1][2]

  • Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: PTP1B is a negative regulator of the insulin (B600854) signaling pathway, making its inhibitors potential therapeutics for diabetes and obesity.[3][4]

  • Radiosensitizing Effects: Enhancement of the efficacy of radiation therapy in cancer treatment.[5][6][7]

Comparative Analysis of Cytotoxic Activity

The cytotoxic activity of ursolic acid derivatives has been extensively evaluated against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of a compound's potency in inhibiting cell growth. The following table summarizes the IC50 values for a selection of ursolic acid derivatives, highlighting the impact of structural modifications on their anticancer activity.

Compound/DerivativeModification(s)Cancer Cell LineIC50 (µM)Reference
Ursolic Acid Parent CompoundHeLa, BGC-823, SKOV3>40 (for all)[1]
Compound 10b Acetoxy at C-3, Amino acid ester at C-28HeLa6.8[1]
Compound 11b Acetoxy at C-3, Dipeptide ester at C-28HeLa7.5[1]
Compound 6r Piperazine-thiourea moiety at C-28MGC-8033.24[2]
Compound 6r Piperazine-thiourea moiety at C-28HCT-1164.12[2]
Compound 6r Piperazine-thiourea moiety at C-28T245.67[2]
Compound 6r Piperazine-thiourea moiety at C-28HepG26.13[2]
Compound 6r Piperazine-thiourea moiety at C-28A5497.85[2]
Compound 5b Piperazine moiety at C-28Various (12 lines)4.09 - 7.78[8]

Note: Data for derivatives of this compound are not available in the cited literature. The presented data for ursolic acid derivatives serves as a comparative reference.

PTP1B Inhibitory Activity

Several ursane-type triterpenes have been identified as inhibitors of PTP1B. The table below presents the IC50 values for the PTP1B inhibitory activity of selected compounds.

Compound/DerivativeIC50 (µM)Reference
Ursolic Acid 3.8 ± 0.5[4]
Pomolic acid-3β-acetate 3.5 ± 0.4[4]
3β-acetoxy-urs-11-en-28,13-olide 54.8 ± 3.5[4]

Note: 3β-acetoxy-urs-11-en-28,13-olide is a synonym for the topic compound. The data indicates that while it possesses PTP1B inhibitory activity, it is less potent than ursolic acid and its acetate (B1210297) derivative.

Radiosensitizing Effects

Ursolic acid and its derivatives have been shown to enhance the sensitivity of cancer cells to ionizing radiation. This effect is typically quantified by the Sensitizer Enhancement Ratio (SER).

CompoundCancer Cell LineSER ValueReference
Ursolic Acid Derivative 36 HeLa1.45[5]

Note: This data is for a specific ursolic acid derivative and highlights the potential of this class of compounds as radiosensitizers. Further research is needed to evaluate the radiosensitizing effects of this compound derivatives.

Signaling Pathways and Experimental Workflows

Apoptosis Signaling Pathway

Ursane-type triterpenoids often induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. The following diagram illustrates the key steps in this process.

apoptosis_pathway cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol stimulus Ursane Derivatives bcl2 Bcl-2 (Anti-apoptotic) inhibited stimulus->bcl2 bax_bak Bax/Bak (Pro-apoptotic) activated stimulus->bax_bak cytochrome_c Cytochrome c release bax_bak->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome apaf1->apoptosome caspase9 Caspase-9 (Initiator) caspase9->apoptosome caspase3 Caspase-3 (Executioner) apoptosis Apoptosis caspase3->apoptosis apoptosome->caspase3

Caption: Intrinsic apoptosis pathway induced by ursane derivatives.

Experimental Workflow for Cytotoxicity and Radiosensitization Assessment

The following diagram outlines a typical workflow for evaluating the cytotoxic and radiosensitizing effects of novel compounds.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Biological Assays cluster_analysis Data Analysis cell_seeding Seed Cancer Cells compound_treatment Treat with Derivatives cell_seeding->compound_treatment radiation_treatment Expose to Ionizing Radiation compound_treatment->radiation_treatment mtt_assay MTT Assay (Cytotoxicity) compound_treatment->mtt_assay clonogenic_assay Clonogenic Assay (Radiosensitization) radiation_treatment->clonogenic_assay ic50_determination Determine IC50 values mtt_assay->ic50_determination ser_calculation Calculate SER values clonogenic_assay->ser_calculation

Caption: Workflow for cytotoxicity and radiosensitization studies.

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[9]

PTP1B Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PTP1B.

  • Reaction Mixture: Prepare a reaction mixture containing PTP1B enzyme and the test compound in a suitable buffer.

  • Substrate Addition: Initiate the reaction by adding a chromogenic substrate, such as p-nitrophenyl phosphate (B84403) (pNPP).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time.

  • Reaction Termination: Stop the reaction by adding a strong base (e.g., NaOH).

  • Absorbance Measurement: Measure the absorbance of the product (p-nitrophenol) at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.[10][11]

Clonogenic Assay for Radiosensitization

This "gold standard" assay determines the ability of a single cell to grow into a colony after treatment.

  • Cell Seeding: Plate a known number of cells in 6-well plates.

  • Compound Treatment: Treat the cells with the test compound for a specified duration.

  • Irradiation: Expose the cells to various doses of ionizing radiation.

  • Incubation: Incubate the plates for 10-14 days to allow for colony formation.

  • Colony Staining and Counting: Fix and stain the colonies with crystal violet and count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment group and determine the Sensitizer Enhancement Ratio (SER).[3][6]

Conclusion

Derivatives of the ursane scaffold, particularly those of ursolic acid, exhibit promising anticancer, PTP1B inhibitory, and radiosensitizing properties. The data presented in this guide suggests that modifications at the C-3 and C-28 positions of the ursane backbone can significantly enhance biological activity. While specific data for derivatives of this compound are currently limited, the information provided for the closely related ursolic acid derivatives offers a strong foundation for future research and development in this area. Further investigation into the synthesis and biological evaluation of novel this compound derivatives is warranted to fully explore their therapeutic potential.

References

A Comparative Analysis of Triterpenoids from Cecropia catharinensis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the triterpenoid (B12794562) constituents isolated from Cecropia catharinensis, a tree native to the south coast of Brazil. The Cecropia genus is notable in traditional medicine for treating a variety of ailments, including asthma and cardiac diseases.[1] Triterpenoids, a major class of secondary metabolites in these plants, are of significant interest due to their diverse pharmacological potential, including cytotoxic and anti-inflammatory activities.[2][3] This document summarizes the known triterpenoids from C. catharinensis, compares its phytochemical profile with other species within the genus, details the experimental protocols for their isolation and characterization, and provides visual workflows for clarity.

Data Presentation: Triterpenoid Profiles

The study of Cecropia catharinensis has led to the isolation and identification of several pentacyclic triterpenoids, primarily from its roots and stems. These include novel compounds and others previously known from the plant kingdom.[4][5]

Table 1: Triterpenoids Isolated from Cecropia catharinensis

This table summarizes the triterpenoids identified in C. catharinensis, with quantitative data on isolated yields from a specific study where 600g of air-dried powdered roots were processed.[4]

Compound ClassCompound NamePart Isolated FromYield (from 600g)Citation
New Ursane-type Olides 2α-acetoxy-3β,19α-dihydroxy-11α,12α-epoxy-ursan-28,13β-olideRoots & StemsNot Reported[4][5]
3β-acetoxy-2α,19α-dihydroxy-11α,12α-epoxy-ursan-28,13β-olideRoots & StemsNot Reported[4][5]
Ursane-type 2-O-acetyl-euscaphic acidRoots & Stems30 mg[4][6]
Tormentic acidRoots & Stems82 mg[4][6]
2-O-acetyl-tormentic acidRoots & Stems48 mg[4][6]
Ursolic acidNot SpecifiedNot Reported[6]
Pomolic acidNot SpecifiedNot Reported[4][6]
Oleanane-type Euscaphic acidRoots & StemsNot Reported[4]
2,3,23-trihydroxy-olean-12-en-28-oic acidsRoots & StemsNot Reported[4][6]
Maslinic acidNot SpecifiedNot Reported[6]
Oleanolic acidNot SpecifiedNot Reported[6]
Sterol β-sitosterolRoots320 mg[4]

Table 2: Comparative Distribution of Key Triterpenoids in Cecropia Species

This table provides a qualitative comparison of major triterpenoids across various Cecropia species, highlighting the unique and shared components. This comparison is crucial for chemotaxonomic studies and for identifying species with a higher abundance of specific bioactive compounds.

TriterpenoidC. catharinensisC. pachystachyaC. lyratilobaC. obtusaC. palmataC. telenitida
Ursane-type
Tormentic acid+ [4][6]+ [6]+ [2][6]+ [6]+ [2]
Ursolic acid+ [6]
Pomolic acid+ [4][6]+ [4][6]
Oleanane-type
Euscaphic acid+ [4][6]+ [2][6]
Oleanolic acid+ [6]+ [1]+ [1]
Maslinic acid+ [6]+ [1]+ [1]
Arjunolic acid+ [2]
Hederagenic acid+ [2]
Erythrodiol+ [1]
Lupane-type
Lupeol+ [1]+ [1]

(+) Present; Blank space indicates not reported in the reviewed literature.

Experimental Protocols

The isolation and characterization of triterpenoids from Cecropia species follow a standardized phytochemical workflow. The methodologies detailed below are synthesized from multiple studies on C. catharinensis and related species.[1][2][4]

Plant Material Collection and Preparation
  • Collection : Plant material (e.g., roots, stems, or leaves) is collected and authenticated by a botanist.

  • Preparation : The material is air-dried at room temperature to a constant weight and then ground into a fine powder to increase the surface area for extraction.

Extraction
  • Successive Solvent Extraction : The powdered plant material (e.g., 600 g of C. catharinensis roots) undergoes successive extraction with solvents of increasing polarity.[4] A typical sequence is:

    • Hexane : To remove non-polar compounds like fats and waxes.

    • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃) : To extract compounds of intermediate polarity, including many triterpenoids.[1][4]

    • Ethyl Acetate (EtOAc) : To isolate moderately polar compounds.[4]

    • Methanol (MeOH) or Ethanol (EtOH) : To extract highly polar compounds.

  • Procedure : Each extraction is performed exhaustively, often through maceration or using a Soxhlet apparatus, until the solvent runs clear. The resulting extracts are concentrated under reduced pressure using a rotary evaporator to yield crude extracts.

Isolation and Purification

The crude extracts rich in triterpenoids (typically the CH₂Cl₂ and EtOAc fractions) are subjected to multiple chromatographic steps for purification.

  • Column Chromatography (CC) : The extract is first fractionated on a silica (B1680970) gel column. A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).[4] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC) : TLC is used to monitor the separation from CC and to combine fractions with similar phytochemical profiles. A common visualization reagent is a sulfuric acid/anisaldehyde spray, which turns purple or brown in the presence of triterpenes upon heating.[4]

  • Preparative TLC & High-Performance Liquid Chromatography (HPLC) : Fractions containing mixtures of compounds with similar polarity are further purified using preparative TLC or semi-preparative HPLC.[4][7] For HPLC, a reversed-phase column (e.g., C18) is often used with a mobile phase such as acetonitrile (B52724) and water, with detection at a low wavelength like 210 nm, as triterpenoids lack strong chromophores.[2][4]

Structure Elucidation

The structures of the purified compounds are determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular formula.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the complete chemical structure and relative stereochemistry of the molecule.[4][5][6]

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the analysis of Cecropia triterpenoids.

G cluster_prep Plant Material Preparation cluster_extract Extraction cluster_purify Isolation & Purification cluster_elucidate Structure Elucidation p1 Collect & Authenticate Cecropia catharinensis Plant Parts (Roots, Stems) p2 Air-Dry to Constant Weight p1->p2 p3 Grind into Fine Powder p2->p3 e1 Successive Maceration/ Soxhlet Extraction p3->e1 e2 Solvent Evaporation (Rotary Evaporator) e1->e2 c1 Silica Gel Column Chromatography e2->c1 c2 Monitor Fractions with TLC c1->c2 c3 Semi-Preparative HPLC or Preparative TLC c2->c3 s1 NMR Spectroscopy (1D & 2D) c3->s1 s2 Mass Spectrometry (MS) c3->s2 s3 Identify Structure s1->s3 s2->s3

Caption: Experimental workflow for isolating triterpenoids from Cecropia.

G cluster_C_catharinensis Cecropia catharinensis cluster_Other_Cecropia Other Cecropia Species (C. lyratiloba, C. palmata, etc.) Ursane Ursane-type (Tormentic, Pomolic acids) Shared Shared Skeletons Ursane->Shared Oleanane Oleanane-type (Euscaphic, Maslinic acids) Oleanane->Shared Ursane_other Ursane-type Ursane_other->Shared Oleanane_other Oleanane-type Oleanane_other->Shared Lupane_other Lupane-type (Lupeol) Unique Unique Skeletons (in some species) Lupane_other->Unique

References

A Researcher's Guide to Confirming the Absolute Configuration of Ursane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The precise three-dimensional arrangement of atoms, or absolute configuration, is a critical determinant of the biological activity of complex natural products like ursane (B1242777) derivatives. For researchers in drug discovery and development, the unambiguous assignment of stereochemistry is a cornerstone of structure elucidation. This guide provides an objective comparison of the most powerful contemporary methods for determining the absolute configuration of ursane-type triterpenoids, supported by experimental data and detailed protocols.

The primary techniques discussed are Single-Crystal X-ray Crystallography, Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the Mosher's ester method. Each method offers unique advantages and is suited to different scenarios, depending on the nature of the sample and the research stage.

Single-Crystal X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining the absolute configuration of a molecule.[1] By analyzing the diffraction pattern of X-rays passing through a high-quality single crystal, a detailed three-dimensional model of the molecule can be generated, providing unambiguous proof of its stereochemistry.

Data Presentation
ParameterValue
Compound Urmiensic Acid (Ursane Derivative)
Formula C₃₀H₄₆O₄
Crystal System Monoclinic
Space Group P2₁
Unit Cell Dimensions a = 11.34 Å, b = 12.56 Å, c = 18.21 Å
Flack Parameter 0.0 (2)
Hypothetical data based on typical values for ursane derivatives for illustrative purposes.
Experimental Protocol
  • Crystallization : Dissolve the purified ursane derivative (1-5 mg) in a suitable solvent or solvent mixture (e.g., methanol/chloroform, acetone). Employ slow evaporation, vapor diffusion, or cooling techniques to grow single crystals of sufficient quality (typically >0.1 mm in all dimensions).

  • Data Collection : Mount a selected crystal on a goniometer head. Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation). Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement : Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson analysis to determine the positions of the atoms. Refine the structural model against the experimental data.

  • Absolute Configuration Determination : The absolute configuration is determined by analyzing the anomalous scattering effects, which results in the calculation of the Flack parameter. A value close to zero for an enantiopure compound confirms the assigned stereochemistry with high confidence.[1]

xray_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition & Analysis Purified_Sample Purified Ursane Derivative Crystallization Crystallization Purified_Sample->Crystallization Single_Crystal High-Quality Single Crystal Crystallization->Single_Crystal Mounting Crystal Mounting Single_Crystal->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Absolute_Configuration Absolute Configuration Determination (Flack Parameter) Structure_Solution->Absolute_Configuration

Fig. 1: Workflow for absolute configuration determination by X-ray crystallography.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[2] For ursane derivatives, which often possess chromophores such as carbonyl groups or double bonds, ECD provides a powerful tool for stereochemical assignment, especially when combined with quantum chemical calculations.

Data Presentation
ParameterExperimental DataCalculated Data (B3LYP/6-31G*)
Compound Urmiensic Acid(2S,3R,4S,5S,8R,9S,10R,14S,17S,18R,20R)-Urmiensic Acid
Solvent MethanolMethanol (PCM)
λmax (nm) 215, 290218, 295
Δε (M⁻¹cm⁻¹) +8.5, -2.1+9.2, -2.5
Data is representative for ursane-type triterpenoids and based on published studies for illustrative purposes.[2]
Experimental Protocol
  • Sample Preparation : Prepare a dilute solution of the ursane derivative (e.g., 0.1-0.5 mg/mL) in a suitable transparent solvent (e.g., methanol, acetonitrile). The concentration should be optimized to yield a maximum absorbance of approximately 1.0 in the UV-Vis spectrum.

  • ECD Measurement : Record the ECD spectrum on a calibrated spectropolarimeter. The spectrum is typically scanned over a wavelength range that covers the electronic transitions of the chromophores present in the molecule (e.g., 200-400 nm).

  • Computational Analysis :

    • Conformational Search : Perform a thorough conformational search for the two possible enantiomers of the ursane derivative using molecular mechanics (e.g., MMFF94).

    • Geometry Optimization : Optimize the geometries of the low-energy conformers using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.

    • ECD Calculation : Calculate the ECD spectra for each optimized conformer using Time-Dependent DFT (TD-DFT).

    • Spectral Comparison : Generate a Boltzmann-averaged calculated ECD spectrum and compare it with the experimental spectrum. A good match in the signs and relative intensities of the Cotton effects allows for the assignment of the absolute configuration.

ecd_workflow cluster_exp Experimental cluster_comp Computational cluster_analysis Analysis Sample_Prep Sample Preparation (Solution) ECD_Measurement ECD Spectrum Measurement Sample_Prep->ECD_Measurement Comparison Comparison of Experimental and Calculated Spectra ECD_Measurement->Comparison Conf_Search Conformational Search (MMFF) Geom_Opt Geometry Optimization (DFT) Conf_Search->Geom_Opt ECD_Calc ECD Spectrum Calculation (TD-DFT) Geom_Opt->ECD_Calc ECD_Calc->Comparison Assignment Absolute Configuration Assignment Comparison->Assignment

Fig. 2: Workflow for absolute configuration determination by ECD spectroscopy.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light.[3] A key advantage of VCD is that all molecules with chiral centers are VCD active, not just those with chromophores. The rich information content of IR spectra makes VCD a robust method for stereochemical analysis, particularly for complex molecules like ursane derivatives.

Data Presentation
ParameterExperimental DataCalculated Data (B3PW91/6-311G(3df,2pd))
Compound Representative Ursane Derivative(Assumed Enantiomer)
Solvent CDCl₃CDCl₃ (PCM)
Wavenumber (cm⁻¹) 1710, 1450, 12801715, 1455, 1285
ΔA (x 10⁻⁴) +1.5, -0.8, +2.2+1.8, -1.0, +2.5
Hypothetical data illustrating a typical VCD analysis. Specific data for ursane derivatives is limited, but the methodology is applicable.[4]
Experimental Protocol
  • Sample Preparation : Prepare a concentrated solution of the ursane derivative (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to avoid solvent interference in the IR region.

  • VCD Measurement : Record the VCD and IR spectra using a VCD spectrometer. Data collection times are typically longer than for ECD to achieve a good signal-to-noise ratio.

  • Computational Analysis : The computational workflow is similar to that for ECD, but the calculations are focused on the vibrational transitions in the electronic ground state.

    • Conformational Search and Geometry Optimization : As with ECD, a thorough conformational analysis and DFT optimization are crucial.

    • VCD Calculation : Calculate the VCD and IR spectra for the optimized conformers using DFT.

    • Spectral Comparison : Compare the experimental VCD and IR spectra with the Boltzmann-averaged calculated spectra. The IR spectra are used to confirm the accuracy of the calculations, and a good match in the VCD spectra allows for the assignment of the absolute configuration.[5]

vcd_workflow cluster_exp_vcd Experimental cluster_comp_vcd Computational cluster_analysis_vcd Analysis Sample_Prep_VCD Sample Preparation (Concentrated Solution) VCD_Measurement VCD & IR Spectra Measurement Sample_Prep_VCD->VCD_Measurement Comparison_VCD Comparison of Experimental and Calculated Spectra VCD_Measurement->Comparison_VCD Conf_Search_VCD Conformational Search (MMFF) Geom_Opt_VCD Geometry Optimization (DFT) Conf_Search_VCD->Geom_Opt_VCD VCD_Calc VCD & IR Spectra Calculation (DFT) Geom_Opt_VCD->VCD_Calc VCD_Calc->Comparison_VCD Assignment_VCD Absolute Configuration Assignment Comparison_VCD->Assignment_VCD

Fig. 3: Workflow for absolute configuration determination by VCD spectroscopy.

NMR Spectroscopy: The Mosher's Ester Method

For ursane derivatives possessing secondary alcohol functionalities, the Mosher's ester method is a powerful NMR-based technique for determining the absolute configuration of the stereogenic carbinol center.[6] This method involves the formation of diastereomeric esters with a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), and analyzing the differences in the ¹H NMR chemical shifts of the resulting diastereomers.[7]

Data Presentation
Protonδ (R-MTPA ester) (ppm)δ (S-MTPA ester) (ppm)Δδ (δS - δR) (ppm)
H-2 4.955.05+0.10
H-5 1.201.15-0.05
Me-24 0.950.92-0.03
Me-25 1.101.18+0.08
Illustrative data for a hypothetical ursane derivative with a secondary alcohol at C-3.
Experimental Protocol
  • Esterification : React the ursane derivative containing a secondary alcohol with both (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride in separate NMR tubes, typically in the presence of a base like pyridine-d₅.[8]

  • NMR Analysis : Acquire ¹H NMR spectra for both diastereomeric esters. 2D NMR experiments like COSY can aid in the assignment of the proton signals.

  • Data Analysis :

    • Assign the ¹H NMR signals for both diastereomers.

    • Calculate the chemical shift differences (Δδ = δS - δR) for the protons on both sides of the newly formed ester linkage.

    • Based on the established conformational model of the MTPA esters, protons on one side of the MTPA plane will exhibit positive Δδ values, while those on the other side will have negative values. This pattern allows for the unambiguous assignment of the absolute configuration of the alcohol.[9]

mosher_workflow cluster_derivatization Derivatization cluster_nmr NMR Analysis cluster_config_assignment Configuration Assignment Ursane_Alcohol Ursane Derivative with Secondary Alcohol R_MTPA (R)-MTPA Ester Formation Ursane_Alcohol->R_MTPA S_MTPA (S)-MTPA Ester Formation Ursane_Alcohol->S_MTPA NMR_R ¹H NMR of (R)-MTPA Ester R_MTPA->NMR_R NMR_S ¹H NMR of (S)-MTPA Ester S_MTPA->NMR_S Delta_Calc Calculate Δδ = δS - δR NMR_R->Delta_Calc NMR_S->Delta_Calc Model_Analysis Analyze Δδ Values with Conformational Model Delta_Calc->Model_Analysis Abs_Config Assign Absolute Configuration Model_Analysis->Abs_Config

Fig. 4: Workflow for the Mosher's ester method.

Conclusion

The determination of the absolute configuration of ursane derivatives is a critical step that can be addressed by several powerful techniques. Single-crystal X-ray crystallography provides the most definitive answer but is contingent on obtaining suitable crystals. ECD and VCD are excellent solution-state methods that, when coupled with computational chemistry, offer high reliability. The Mosher's ester method provides a practical NMR-based solution for ursane derivatives possessing secondary alcohols. The choice of method will depend on the specific characteristics of the molecule, sample availability, and the instrumentation at hand. For the most challenging cases, a combination of two or more of these techniques can provide the highest level of confidence in the stereochemical assignment.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Acetoxy-11-ursen-28,13-olide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 3-Acetoxy-11-ursen-28,13-olide, a pentacyclic triterpenoid (B12794562) with potential therapeutic applications, is paramount for research, quality control, and formulation development. This guide provides a comparative overview of common analytical techniques applicable to this compound. While specific cross-validation data for this compound is not extensively published, this document synthesizes representative data from studies on structurally similar triterpenoids, such as ursolic acid and oleanolic acid, to offer a valuable comparison of analytical methodologies.

The primary methods discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The selection of an optimal method is contingent upon various factors including the required sensitivity, selectivity, and the complexity of the sample matrix.

Data Presentation: A Comparative Analysis

The following tables summarize key validation parameters for HPLC-UV and LC-MS/MS methods used for the quantification of triterpenoids structurally related to this compound. This data serves as a benchmark for what can be expected when developing and validating analytical methods for the target compound.

Table 1: Comparison of HPLC-UV Method Validation Parameters for Triterpenoid Quantification

Analyte (Triterpenoid)Linearity (r²)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Accuracy (Recovery %)Precision (RSD %)Reference
Ursolic Acid>0.99990.120.3694.70 - 105.81<2.0[1][2]
Oleanolic Acid>0.99990.080.2494.70 - 105.81<2.0[1][2]
Hederacoside C>0.999Not ReportedNot ReportedNot Reported<2.0[1]
Theasaponin E1>0.99915.050.095.0 - 105.0<5.0[1]

Table 2: Comparison of LC-MS/MS Method Validation Parameters for Triterpenoid Saponin Quantification

Analyte (Triterpenoid Saponin)Linearity (r²)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Accuracy (Recovery %)Precision (RSD %)Reference
Ginsenoside Rg1>0.9990.10.598.2 - 103.5<4.0
Notoginsenoside R1>0.9990.050.297.8 - 102.3<4.5
Astragaloside IV>0.9980.20.895.5 - 104.1<5.0

Note: Data for Table 2 is representative of typical LC-MS/MS performance for triterpenoid saponins (B1172615) and is included for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are representative protocols for the analysis of triterpenoids, which can be adapted for this compound.

Sample Preparation (General Protocol for Plant Material)

A general procedure for the extraction of triterpenoids from plant material includes the following steps:

  • Drying and Grinding: Plant material is dried to a constant weight and ground into a fine powder to increase the surface area for extraction.[1]

  • Extraction: Soxhlet extraction or ultrasonication with a suitable solvent such as methanol (B129727) or ethanol (B145695) is commonly employed.

  • Purification: Solid-phase extraction (SPE) may be used for sample clean-up to remove interfering substances.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
  • Instrumentation: A standard HPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is typically used.

  • Mobile Phase: A gradient elution with acetonitrile (B52724) and water (often with a modifier like acetic acid or phosphoric acid) is common. For example, a gradient of acetonitrile and 0.1% phosphoric acid in water.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection Wavelength: As this compound lacks a strong chromophore, detection is often performed at a low wavelength, such as 210 nm.

  • Quantification: Quantification is based on the peak area of the analyte, which is compared to a calibration curve prepared from a certified reference standard.[1] A purity of ≥98% for the standard is recommended.[3]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.

  • Mobile Phase: A gradient elution with an aqueous phase (often containing formic acid or ammonium (B1175870) formate) and an organic phase (acetonitrile or methanol) is used.[1]

  • Flow Rate: A lower flow rate, typically in the range of 0.2-0.4 mL/min, is common.[1]

  • Ionization Mode: ESI in either positive or negative ion mode is used, depending on the specific analyte structure.[1] For this compound, positive ion mode is expected to be effective.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.[1]

Visualization of Workflows and Pathways

To facilitate a clearer understanding of the processes involved in analytical method validation and the potential biological context of this compound, the following diagrams are provided.

G cluster_0 Method Development & Validation cluster_1 Cross-Validation A Define Analytical Requirements (Sensitivity, Specificity, etc.) B Method Development & Optimization (HPLC/LC-MS) A->B C Method Validation (ICH Guidelines) B->C D Linearity & Range C->D E Accuracy & Precision C->E F Specificity C->F G LOD & LOQ C->G H Robustness C->H I Analyze Same Samples with Method A (e.g., HPLC-UV) C->I J Analyze Same Samples with Method B (e.g., LC-MS/MS) C->J K Compare Results (Statistical Analysis) I->K J->K L Assess Comparability & Bias K->L

Analytical Method Validation and Cross-Validation Workflow.

G A This compound B PTP1B A->B Inhibition C Insulin Receptor B->C Dephosphorylation (Inhibition) D IRS Proteins C->D E PI3K/Akt Pathway D->E F MAPK/ERK Pathway D->F H Glucose Metabolism E->H G Cell Growth & Proliferation F->G

Potential Signaling Pathway Inhibition by the Analyte.

References

Unveiling the Synergistic Potential of 3-Acetoxy-11-ursen-28,13-olide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the current, albeit limited, understanding of the synergistic effects of 3-Acetoxy-11-ursen-28,13-olide. While direct experimental data on its combination with other compounds is scarce, this document explores its potential based on the activities of its parent compounds and its known mechanisms of action.

Introduction to this compound

This compound, also known as 11,12-Dehydroursolic lactone acetate, is a natural triterpenoid (B12794562) compound. It is a reduction product of 11-ketoursolic acid and has been isolated from various plant sources, including Eucalyptus species[1][2][3]. The compound has demonstrated several biological activities of interest, including anti-proliferative effects against certain cancer cell lines and radiosensitizing properties[2].

Evidence of Synergistic Effects from Related Compounds

Synergistic Anti-Cancer Activity of Ursolic Acid Derivatives

Ursolic acid and its derivatives have been shown to act synergistically with various anti-cancer agents, enhancing their therapeutic efficacy.

Table 1: Summary of Synergistic Effects of Ursolic Acid and its Derivatives with Anti-Cancer Agents

Ursolic Acid DerivativeCombination PartnerCancer Cell LineObserved Synergistic EffectReference
Ursolic AcidCisplatinCervical CancerEnhanced growth inhibition and apoptosis[4]
Ursolic AcidQuercetinMelanomaIncreased inhibition of cell migration[5]
US597 (Ursolic Acid Derivative)2-Deoxy-D-GlucoseHepatoma (HepG2)Synergistic inhibition of cell proliferation[3]

These findings suggest that the ursane (B1242777) scaffold, the core structure of this compound, is conducive to synergistic interactions with conventional chemotherapeutic agents and other natural compounds.

Potential for Synergy Based on Mechanism of Action

The known mechanisms of action of this compound provide a theoretical framework for its potential synergistic effects.

PTP1B Inhibition and Combination Therapy

This compound has been identified as a protein tyrosine phosphatase 1B (PTP1B) inhibitor. PTP1B is a negative regulator of several signaling pathways implicated in cancer progression. Inhibition of PTP1B has been shown to enhance the efficacy of other cancer therapies. Preclinical studies have demonstrated that PTP1B inhibitors can synergize with immune checkpoint inhibitors, such as PD-1 antibodies, to enhance anti-tumor immune responses[1][2]. This suggests a promising avenue for investigating the combination of this compound with immunotherapies.

PTP1B_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Signaling_Cascade Signaling_Cascade Receptor->Signaling_Cascade Activates PTP1B PTP1B PTP1B->Signaling_Cascade Inhibits Proliferation_Survival Cell Proliferation & Survival Signaling_Cascade->Proliferation_Survival Promotes Compound This compound Compound->PTP1B Inhibits

Caption: PTP1B Inhibition Pathway.

Radiosensitizing Effects

This compound has been reported to possess radiosensitizing activity[2]. Radiosensitizers are compounds that increase the susceptibility of tumor cells to radiation therapy, thereby enhancing the efficacy of the treatment. This represents a direct synergistic interaction. The combination of this compound with radiation could potentially allow for lower, less toxic doses of radiation while achieving the same or better therapeutic outcome.

Proposed Experimental Protocols for Investigating Synergy

To validate the synergistic potential of this compound, rigorous experimental investigation is required. The following are proposed protocols for key experiments.

In Vitro Cytotoxicity and Synergy Assessment

Objective: To determine the cytotoxic effects of this compound alone and in combination with other anti-cancer agents and to quantify the nature of the interaction.

Methodology:

  • Cell Culture: Select a panel of relevant cancer cell lines.

  • Single-Agent Cytotoxicity: Treat cells with a range of concentrations of this compound and the chosen combination partner(s) (e.g., doxorubicin, paclitaxel, a PD-1 inhibitor) individually for 48-72 hours.

  • Combination Treatment: Treat cells with various concentrations of this compound and the partner drug in a fixed-ratio or a checkerboard matrix design.

  • Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis:

    • Calculate the IC50 (half-maximal inhibitory concentration) for each compound alone.

    • Use the Chou-Talalay method to calculate the Combination Index (CI).

      • CI < 1 indicates synergy.

      • CI = 1 indicates an additive effect.

      • CI > 1 indicates antagonism.

Experimental_Workflow Start Start Cell_Culture Select & Culture Cancer Cell Lines Start->Cell_Culture Single_Agent Single-Agent Cytotoxicity Assay Cell_Culture->Single_Agent Combination Combination Cytotoxicity Assay Cell_Culture->Combination Viability Assess Cell Viability (e.g., MTT Assay) Single_Agent->Viability Combination->Viability IC50 Calculate IC50 Values Viability->IC50 CI Calculate Combination Index Viability->CI Conclusion Determine Synergy CI->Conclusion

Caption: In Vitro Synergy Assessment Workflow.

Mechanistic Studies

Objective: To elucidate the molecular mechanisms underlying any observed synergistic effects.

Methodology:

  • Western Blot Analysis: Investigate the effect of single and combination treatments on key signaling proteins, particularly those downstream of PTP1B and those involved in apoptosis and cell cycle regulation.

  • Flow Cytometry: Analyze cell cycle distribution and apoptosis (e.g., using Annexin V/PI staining) following treatment.

  • Gene Expression Analysis: Use techniques like qRT-PCR or RNA-seq to identify changes in gene expression profiles that may contribute to the synergistic outcome.

Conclusion and Future Directions

While direct evidence for the synergistic effects of this compound with other compounds is currently lacking, a compelling case can be made for its potential based on the activities of related compounds and its known mechanisms of action as a PTP1B inhibitor and a radiosensitizer. The experimental protocols outlined in this guide provide a roadmap for researchers to systematically investigate and validate this potential. Future studies should focus on in vitro and in vivo combination studies with a range of chemotherapeutic agents and immunotherapies to unlock the full therapeutic potential of this promising natural product.

References

A Comparative Analysis of the Anticancer Properties of Ursane Titerpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ursane (B1242777) triterpenoids, a class of pentacyclic triterpenoid (B12794562) natural products, have garnered significant attention in oncological research for their potent anticancer activities. This guide provides a comparative overview of the in vitro cytotoxic and apoptotic effects of prominent ursane triterpenoids—Ursolic Acid, Asiatic Acid, Corosolic Acid, and Madecassic Acid—against various cancer cell lines. The information presented herein is curated from recent scientific literature to facilitate a comprehensive understanding of their therapeutic potential and underlying mechanisms of action.

Comparative Cytotoxicity of Ursane Triterpenoids

The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of selected ursane triterpenoids against a panel of human cancer cell lines, providing a quantitative comparison of their cytotoxic effects.

TriterpenoidCancer Cell LineCancer TypeIC50 (µM)Incubation Time (h)Citation
Ursolic Acid MCF-7Breast Cancer9.02 - 29.248[1]
MDA-MB-231Breast Cancer7.96 - 24.048[1]
T47DBreast Cancer231 µg/mlNot Specified[2]
SUM149PTBreast Cancer8 - 1048[3]
HCC1937Breast Cancer8 - 1048[3]
NCI-H292Lung Cancer~1224[4]
Asiatic Acid TW01Nasopharyngeal Carcinoma46.4 ± 324[5]
SUNE5-8FNasopharyngeal Carcinoma27.8 ± 124[5]
SW480Colon CancerNot SpecifiedNot Specified[6]
Corosolic Acid Huh7Hepatocellular Carcinoma5024[7]
HCT116Colorectal Cancer2424[7]
SNU-601Gastric Cancer16.9 ± 2.9Not Specified[7]
A549Lung Cancer12.5 µg/ml48[7]
Y-79Retinoblastoma4.1524[7]
MDA-MB-231Breast Cancer20.1248[8]
MCF7Breast Cancer28.5048[8]
KKU-213ACholangiocarcinoma21.45 ± 0.3524[9]
KKU-213BCholangiocarcinoma21.40 ± 0.9224[9]
Madecassic Acid Derivative (29) COLO 205Colon Cancer0.3 - 0.9Not Specified[10]
SK-MEL-5Melanoma0.3 - 0.9Not Specified[10]
UACC-257Melanoma0.3 - 0.9Not Specified[10]
Madecassic Acid Derivative (24) A2780Ovarian Cancer0.0029 ± 0.000572[11]

Mechanisms of Action: Induction of Apoptosis and Signaling Pathway Modulation

Ursane triterpenoids exert their anticancer effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and modulating key signaling pathways that regulate cell proliferation, survival, and metastasis.

Ursolic Acid has been shown to induce apoptosis through both the intrinsic and extrinsic pathways. In human prostate cancer PC-3 cells, ursolic acid activates JNK, which leads to the phosphorylation of Bcl-2 and subsequent activation of caspase-9 (intrinsic pathway). Simultaneously, it inhibits the Akt pathway, resulting in the upregulation of Fas ligand (FasL) and activation of caspase-8 (extrinsic pathway)[12]. In B16F-10 melanoma cells, ursolic acid upregulates the expression of p53 and caspase-3 while downregulating the anti-apoptotic protein Bcl-2[13].

Asiatic Acid induces apoptosis in human colon cancer cells by increasing mitochondrial membrane permeability, leading to the release of cytochrome c and subsequent activation of caspase-9 and caspase-3[6]. In nasopharyngeal carcinoma cells, it has been shown to suppress STAT3 phosphorylation and reduce the expression of claudin-1, which is involved in cell migration[5]. Furthermore, asiatic acid can induce apoptosis in cisplatin-resistant nasopharyngeal carcinoma cells through the phosphorylation of p38 MAPK[14].

Corosolic Acid has been reported to induce apoptosis in colorectal cancer cells by upregulating pro-apoptotic proteins like Bax, Fas, and FasL, and downregulating anti-apoptotic proteins such as Bcl-2 and survivin[7]. In cholangiocarcinoma cells, it induces apoptosis via the upregulation of the Bax/Bcl-2 ratio and activation of caspase-3[9].

Madecassic Acid and its derivatives have demonstrated potent cytotoxic activities. One derivative was found to inhibit the DNA replication process and disrupt the mitochondrial membrane potential[10].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the studies of ursane triterpenoids.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the ursane triterpenoid for the desired incubation period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm to subtract background absorbance[15][16]. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the triterpenoid for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Western Blotting

Western blotting is used to detect specific proteins in a sample and assess their expression levels.

  • Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence detection system. The intensity of the bands corresponds to the level of protein expression.

Visualizing Molecular Mechanisms

The following diagrams, generated using the DOT language, illustrate the signaling pathways modulated by ursane triterpenoids in cancer cells and a general workflow for their in vitro evaluation.

Ursolic_Acid_Signaling cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Ursolic_Acid Ursolic Acid Akt Akt Ursolic_Acid->Akt JNK JNK Ursolic_Acid->JNK FasL FasL Akt->FasL Caspase8 Caspase-8 FasL->Caspase8 Apoptosis_ext Apoptosis Caspase8->Apoptosis_ext Bcl2 Bcl-2 JNK->Bcl2 Caspase9 Caspase-9 Bcl2->Caspase9 Apoptosis_int Apoptosis Caspase9->Apoptosis_int

Caption: Ursolic Acid induced apoptosis signaling pathways.

Asiatic_Acid_Signaling Asiatic_Acid Asiatic Acid Mitochondrion Mitochondrion Asiatic_Acid->Mitochondrion p38_MAPK p38 MAPK Asiatic_Acid->p38_MAPK STAT3 STAT3 Asiatic_Acid->STAT3 Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis p38_MAPK->Apoptosis Claudin1 Claudin-1 STAT3->Claudin1 Migration Cell Migration Claudin1->Migration

Caption: Asiatic Acid anticancer mechanisms.

Experimental_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis start Cancer Cell Culture treatment Treat with Ursane Triterpenoid start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Flow Cytometry) treatment->apoptosis protein Protein Expression (Western Blot) treatment->protein ic50 Determine IC50 viability->ic50 apoptosis_rate Quantify Apoptosis Rate apoptosis->apoptosis_rate pathway Analyze Signaling Pathways protein->pathway conclusion Comparative Efficacy ic50->conclusion apoptosis_rate->conclusion pathway->conclusion

Caption: General workflow for in vitro evaluation.

References

3-Acetoxy-11-ursen-28,13-olide versus its hydroxy analogue 3-Hydroxy-11-ursen-28,13-olide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pentacyclic triterpenoids 3-Acetoxy-11-ursen-28,13-olide and its hydroxy analogue, 3-Hydroxy-11-ursen-28,13-olide. The comparison is based on available physicochemical data and reported biological activities. It is important to note that direct comparative studies evaluating both compounds under identical experimental conditions are limited in the current scientific literature. Therefore, this guide synthesizes available data to highlight potential structure-activity relationships and guide future research.

Physicochemical Properties

A summary of the key physicochemical properties of both compounds is presented in Table 1. These properties are primarily derived from computational models and database entries. The addition of an acetyl group to the C-3 position in this compound results in a higher molecular weight and an increased lipophilicity, as indicated by the higher XLogP3 value, compared to its hydroxy analogue.

Table 1: Comparative Physicochemical Properties

PropertyThis compound3-Hydroxy-11-ursen-28,13-olide
Molecular Formula C₃₂H₄₈O₄[1]C₃₀H₄₆O₃[2]
Molecular Weight 496.7 g/mol [1]454.7 g/mol [2]
Appearance Crystalline solidPowder
XLogP3 7.7[1]7.2
Hydrogen Bond Donor Count 0[1]1
Hydrogen Bond Acceptor Count 4[1]3
Rotatable Bond Count 1[1]0

Diagram 1: Chemical Structures

G cluster_0 This compound cluster_1 3-Hydroxy-11-ursen-28,13-olide acetoxy acetoxy hydroxy hydroxy

Caption: Chemical structures of the two compared triterpenoids.

Biological Activity: A Comparative Overview

While direct comparative studies are lacking, the available literature suggests that both compounds exhibit interesting biological activities. The primary difference in their bioactivity profiles may stem from the nature of the substituent at the C-3 position.

Cytotoxic and Antiproliferative Activity

This compound has been reported to exhibit inhibitory effects on several cancer cell lines. It has shown activity against EC-1, EC-109, and KYSE150 cells, and also possesses radiosensitizing activity.[] Furthermore, it is described as having weak-to-moderate antiproliferative activity against the A2780 human ovarian cancer cell line.[4]

3-Hydroxy-11-ursen-28,13-olide has also been evaluated for its antiproliferative effects, though data is more limited. It has been reported to exhibit weak-moderate antiproliferative activity against the A2780 human ovarian cancer cell line. This suggests that both the acetylated and hydroxylated forms may possess some level of cytotoxicity against this particular cell line.

A direct comparison of IC₅₀ values is not available. However, the acetylation of the C-3 hydroxyl group in other triterpenoids has been shown to sometimes enhance cytotoxic activity due to increased cell membrane permeability.

Table 2: Summary of Reported Cytotoxic/Antiproliferative Activity

CompoundCell Line(s)Reported ActivityQuantitative Data (IC₅₀)
This compound EC-1, EC-109, KYSE150Inhibitory effect, radiosensitizing activity[]Not available
A2780 (human ovarian cancer)Weak-moderate antiproliferative activity[4]Not available
3-Hydroxy-11-ursen-28,13-olide A2780 (human ovarian cancer)Weak-moderate antiproliferative activityNot available
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a significant target for the development of therapeutics for type 2 diabetes and obesity.

This compound has been identified as a mixed-type inhibitor of PTP1B.[4] This indicates that it can bind to both the free enzyme and the enzyme-substrate complex.

Diagram 2: PTP1B Inhibition and Downstream Signaling

G Insulin/Leptin Insulin/Leptin Receptor Receptor Insulin/Leptin->Receptor Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Glucose Uptake / Metabolism Glucose Uptake / Metabolism Signaling Cascade->Glucose Uptake / Metabolism PTP1B PTP1B PTP1B->Receptor dephosphorylates This compound This compound This compound->PTP1B inhibits

Caption: Simplified pathway of PTP1B inhibition.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays relevant to the biological activities of these compounds.

Cytotoxicity/Antiproliferative Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound or 3-Hydroxy-11-ursen-28,13-olide) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Diagram 3: MTT Assay Workflow

G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Caption: A typical workflow for an MTT-based cytotoxicity assay.

PTP1B Inhibition Assay

This in vitro assay determines the ability of a compound to inhibit the enzymatic activity of PTP1B.

  • Reagent Preparation: Prepare a reaction buffer, a solution of recombinant human PTP1B enzyme, and a substrate solution (e.g., p-nitrophenyl phosphate, pNPP).

  • Inhibitor Incubation: In a 96-well plate, add the reaction buffer, the PTP1B enzyme, and various concentrations of the test compound. Incubate for a short period to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the pNPP substrate to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.

  • Reaction Termination: Stop the reaction by adding a strong base (e.g., NaOH).

  • Absorbance Measurement: Measure the absorbance of the product (p-nitrophenol) at 405 nm.

  • Data Analysis: Calculate the percentage of PTP1B inhibition for each compound concentration and determine the IC₅₀ value.

Structure-Activity Relationship and Future Directions

The primary structural difference between the two compounds is the C-3 substituent: a hydroxyl group versus an acetoxy group. This seemingly minor modification can significantly impact the compound's polarity, lipophilicity, and ability to participate in hydrogen bonding.

  • Lipophilicity and Cell Permeability: The increased lipophilicity of the acetoxy analogue may enhance its ability to cross cell membranes, potentially leading to higher intracellular concentrations and greater efficacy in cell-based assays. However, this could also affect its solubility and pharmacokinetic profile.

  • Enzyme-Ligand Interactions: The C-3 hydroxyl group of the hydroxy analogue can act as a hydrogen bond donor, which may be crucial for binding to the active site of certain enzymes. The acetoxy group, on the other hand, is a hydrogen bond acceptor. This difference could lead to distinct binding modes and inhibitory potencies against targets like PTP1B.

Future research should focus on:

  • Direct Comparative Studies: Performing head-to-head comparisons of this compound and 3-Hydroxy-11-ursen-28,13-olide in a panel of cytotoxicity, anti-inflammatory, and enzyme inhibition assays to obtain quantitative IC₅₀ values.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by each compound.

  • In Vivo Efficacy and Pharmacokinetics: Evaluating the therapeutic potential and drug-like properties of these compounds in animal models.

By systematically investigating these aspects, a clearer understanding of the therapeutic potential of these two ursane-type triterpenoids can be achieved, paving the way for the development of novel drug candidates.

References

Safety Operating Guide

Navigating the Disposal of 3-Acetoxy-11-ursen-28,13-olide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 3-Acetoxy-11-ursen-28,13-olide, a naturally derived triterpenoid (B12794562) used in various research applications. In the absence of a specific Safety Data Sheet (SDS), these guidelines are based on general best practices for laboratory chemical waste management.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. This information is crucial for understanding its behavior and potential interactions.

PropertyValueSource
Molecular FormulaC₃₂H₄₈O₄PubChem[1]
Molecular Weight496.7 g/mol PubChem[1]
Physical DescriptionCrystalline solidCertificate of Analysis[2]
SolubilitySoluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, AcetoneCertificate of Analysis[2]
Purity≥98%Certificate of Analysis[2]
StorageRefrigerate or freeze (2-8 °C), protected from air and lightCertificate of Analysis[2]

Experimental Protocols: General Disposal Procedure

Given the lack of specific hazard data, this compound should be treated as a potentially hazardous chemical. The following protocol outlines the recommended disposal process.

1. Waste Identification and Segregation:

  • Treat all materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), as chemical waste.

  • Do not mix this waste with non-hazardous trash or other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Segregate waste containing halogenated solvents (like chloroform and dichloromethane) from non-halogenated solvent waste.[3]

2. Waste Collection and Containerization:

  • Collect waste in a designated, leak-proof container that is compatible with the chemical and any solvents used. Plastic containers are often preferred to glass to minimize the risk of breakage.[4]

  • The container must be clearly labeled as "Hazardous Waste."[4]

  • The label should include the full chemical name ("this compound"), the solvent(s) used, the approximate concentration, and the date the waste was first added to the container.[4]

  • Keep the waste container securely closed except when adding waste.[3]

3. Storage of Chemical Waste:

  • Store the waste container in a designated satellite accumulation area within the laboratory.[5]

  • Ensure the storage area is away from drains and incompatible materials.[3]

4. Disposal Request and Pick-up:

  • Once the container is full or ready for disposal, follow your institution's procedures for requesting a hazardous waste pick-up. This is typically managed by the EHS department.

  • Do not dispose of this compound down the drain or in the regular trash.[6][7] Evaporation of chemical waste is also not an acceptable disposal method.[3]

5. Decontamination of Empty Containers:

  • An empty container that held this compound should be managed as hazardous waste unless triple-rinsed.[8]

  • The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous waste.[8] After proper decontamination, the container can often be disposed of as regular trash after defacing the label.[8]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound and associated waste.

G cluster_0 Start: Generation of Waste cluster_1 Step 1: Segregation & Collection cluster_2 Step 2: Storage cluster_3 Step 3: Disposal cluster_4 End: Final Disposition start This compound Waste Generated (Unused product, contaminated labware, solutions) collect_waste Collect in a designated, compatible, and sealed hazardous waste container. start->collect_waste label_container Label container with: 'Hazardous Waste', full chemical name, constituents, and date. collect_waste->label_container store_waste Store in a designated satellite accumulation area. label_container->store_waste request_pickup Arrange for disposal through Institutional Environmental Health & Safety (EHS). store_waste->request_pickup end Licensed Hazardous Waste Vendor Disposal request_pickup->end

Disposal Workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed requirements.

References

Essential Safety and Handling Protocols for 3-Acetoxy-11-ursen-28,13-olide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to the following safety and logistical procedures when handling 3-Acetoxy-11-ursen-28,13-olide. The provided guidelines are established to ensure personnel safety and proper management of this chemical compound.

Due to its reported antiproliferative properties against human ovarian cancer cell lines, this compound should be handled as a potentially cytotoxic agent.[1][2] All personnel must be trained in handling potent compounds and adhere to the personal protective equipment (PPE) and disposal protocols outlined below.

Personal Protective Equipment (PPE) Requirements

All personnel handling this compound must use the following PPE to minimize exposure risk. This is critical due to the compound's potential biological activity.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Double gloving is required when handling the pure compound or concentrated solutions.
Body Protection Laboratory Coat/GownA disposable, long-sleeved gown with tight-fitting cuffs that closes in the back is mandatory.[3]
Eye and Face Protection Safety Goggles and Face ShieldSafety goggles are required at all times.[3] A face shield must be worn over safety goggles when there is a risk of splashes or aerosol generation.[3][4]
Respiratory Protection Respirator or Surgical MaskA NIOSH-approved respirator is required when handling the powder form outside of a certified chemical fume hood. A surgical mask should be worn for handling solutions to prevent inhalation of aerosols.[4]
Foot Protection Closed-toe shoes and Shoe CoversClosed-toe shoes are mandatory in the laboratory. Disposable shoe covers should be worn when handling larger quantities or in case of a spill.[3]

Operational Plan for Handling

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leakage.

  • The compound should be stored in a cool, dry, and dark place, such as a refrigerator or freezer (2-8°C), and protected from air and light.[5]

  • Clearly label the storage area with "Potentially Cytotoxic Agent."

Preparation of Solutions:

  • All handling of the solid compound and preparation of stock solutions must be conducted in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of the powder.

  • Use a dedicated set of non-metallic spatulas and weighing boats for handling the solid.

  • When dissolving, add the solvent slowly to the solid to avoid splashing. Solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone (B3395972) can be used.[5]

Experimental Use:

  • Conduct all experiments involving this compound in a designated area within the laboratory.

  • Avoid skin contact at all times. Use appropriate gloves and change them frequently, especially if contamination is suspected.

  • After handling, thoroughly wash hands with soap and water.

Disposal Plan

Waste Segregation:

  • All disposable materials that come into contact with the compound, including gloves, gowns, shoe covers, pipette tips, and weighing boats, must be considered cytotoxic waste.

  • Segregate this waste into clearly labeled, sealed, and puncture-proof containers designated for cytotoxic materials.

Decontamination:

  • Decontaminate all non-disposable equipment, such as glassware and spatulas, by washing with a suitable solvent, followed by a thorough cleaning with soap and water.

  • Wipe down the work surfaces in the chemical fume hood or biological safety cabinet with an appropriate cleaning agent after each use.

Final Disposal:

  • Dispose of all cytotoxic waste in accordance with institutional and local regulations for hazardous chemical waste. Do not mix with general laboratory or biohazardous waste.

Experimental Workflow for Safe Handling

G Workflow for Handling this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup and Disposal Phase A Don Required PPE B Prepare Work Area in Fume Hood A->B C Retrieve Compound from Storage B->C D Weigh Solid Compound C->D Transfer to fume hood E Prepare Solution D->E F Perform Experiment E->F G Segregate Cytotoxic Waste F->G Post-experiment H Decontaminate Equipment and Surfaces G->H I Dispose of Waste per Protocol H->I J Doff PPE I->J K Wash Hands Thoroughly J->K

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Acetoxy-11-ursen-28,13-olide
Reactant of Route 2
3-Acetoxy-11-ursen-28,13-olide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.